Ponatinib Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H29F3N6O3 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
3-[4-[[4-[[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl]amino]-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C31H29F3N6O3/c1-21-4-5-23(17-22(21)7-9-26-19-35-28-3-2-11-36-40(26)28)30(43)37-25-8-6-24(27(18-25)31(32,33)34)20-39-15-13-38(14-16-39)12-10-29(41)42/h2-6,8,11,17-19H,10,12-16,20H2,1H3,(H,37,43)(H,41,42) |
InChI Key |
REXPMJPDZVOYRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCC(=O)O)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Ponatinib Free Base in DMSO: A Technical Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of ponatinib free base in dimethyl sulfoxide (DMSO), a critical parameter for its use in preclinical research and drug development. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation, and the key signaling pathways affected by ponatinib, offering a comprehensive resource for laboratory professionals.
Quantitative Solubility Data
The solubility of ponatinib free base in DMSO has been reported by various suppliers, with some variability observed. This variation can be attributed to factors such as the purity of the ponatinib free base, the anhydrous nature of the DMSO, temperature, and the use of physical methods to enhance dissolution such as warming and sonication. A summary of the reported solubility data is presented in Table 1.
| Supplier/Source | Reported Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |
| MedChemExpress | 25 | 46.94 | Ultrasonic and warming to 60°C is recommended. Use newly opened DMSO. |
| Cayman Chemical | ~20 | ~37.55 | The solvent should be purged with an inert gas.[1] |
| TargetMol | 25 | 46.94 | Sonication and heating are recommended.[1][2] |
| Selleck Chemicals | 73 - 100 | 137.07 - 187.77 | Moisture-absorbing DMSO reduces solubility; fresh DMSO is advised. |
| United States Biological | 50 | 93.89 | N/A |
| MedKoo Biosciences | 50 | 93.89 | N/A |
| Life Technologies | ≥ 50 | ≥ 93.89 | Saturation unknown. |
Note: The molecular weight of ponatinib free base is 532.56 g/mol .
Experimental Protocols
The following protocols are provided as a guide for the preparation of ponatinib free base solutions in DMSO. These methods are based on commonly cited laboratory procedures.
Protocol for Preparation of a Saturated Ponatinib Stock Solution in DMSO
This protocol describes a general procedure to prepare a saturated stock solution of ponatinib free base in DMSO, which is a fundamental step in determining its maximum solubility.
Materials:
-
Ponatinib free base powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weighing Ponatinib: Accurately weigh a pre-determined amount of ponatinib free base powder and transfer it to a sterile vial. To determine solubility, an excess of the compound should be used.
-
Adding DMSO: Add a precise volume of anhydrous DMSO to the vial.
-
Facilitating Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes.
-
Enhancing Solubility (Optional but Recommended):
-
Heating: Gently warm the solution in a water bath, not exceeding 60°C, for 10-15 minutes to aid dissolution.
-
Sonication: Alternatively, place the vial in an ultrasonic bath for 15-20 minutes.
-
-
Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure saturation.
-
Separation of Undissolved Solid: Centrifuge the solution to pellet any undissolved ponatinib free base.
-
Quantification: Carefully collect the supernatant and determine the concentration of ponatinib using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like ponatinib in DMSO.
Signaling Pathway Inhibition by Ponatinib
Ponatinib is a potent multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL fusion protein, which is a hallmark of chronic myeloid leukemia (CML). Ponatinib is effective against both native BCR-ABL and its various mutations, including the highly resistant T315I mutation. By binding to the ATP-binding site of the BCR-ABL kinase domain, ponatinib blocks its catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival.
The simplified signaling pathway below illustrates the mechanism of action of ponatinib.
References
A Comparative Analysis of Aponatinib and Nilotinib: Mechanisms of Action in Tyrosine Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of Chronic Myeloid Leukemia (CML), a malignancy driven by the constitutively active BCR-ABL fusion oncoprotein. This guide provides a detailed comparative analysis of the mechanisms of action of two key TKIs: nilotinib, a second-generation inhibitor, and aponatinib (ponatinib), a third-generation inhibitor. We will explore their molecular targets, binding modalities, inhibitory profiles, and mechanisms of resistance. This document includes quantitative inhibitory data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction to BCR-ABL and Tyrosine Kinase Inhibition
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL protein drives uncontrolled cell proliferation and resistance to apoptosis by activating a network of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways.
The development of TKIs, which competitively inhibit the ATP-binding site of the BCR-ABL kinase, has transformed CML from a fatal disease into a manageable chronic condition. Nilotinib represents a significant advancement over the first-generation inhibitor, imatinib, offering greater potency. However, the emergence of resistance, primarily through point mutations in the ABL kinase domain, necessitated the development of next-generation inhibitors. Aponatinib was specifically designed to overcome this resistance, particularly the formidable T315I "gatekeeper" mutation.
Nilotinib: A Second-Generation TKI
Mechanism of Action
Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[1][2] Its mechanism is centered on its function as an ATP-competitive inhibitor. Nilotinib binds with high affinity to the ATP-binding site of the BCR-ABL protein, stabilizing the inactive, unphosphorylated "DFG-out" conformation of the kinase's activation loop.[1][3] This prevents the kinase from achieving its active state, thereby blocking the phosphorylation of downstream substrates and interrupting the oncogenic signaling that drives CML.[3]
While highly effective against wild-type BCR-ABL, nilotinib's efficacy is compromised by certain point mutations in the kinase domain. Most notably, it is ineffective against the T315I mutation, where the substitution of threonine with a bulkier isoleucine residue at the "gatekeeper" position sterically hinders the drug's ability to bind.
Target Specificity
In addition to BCR-ABL, nilotinib also inhibits other tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, and Colony-Stimulating Factor 1 Receptor (CSF1R). This broader activity contributes to its overall therapeutic profile and potential side effects.
Aponatinib (Ponatinib): A Third-Generation Pan-BCR-ABL Inhibitor
Mechanism of Action
Aponatinib is a potent, multi-targeted tyrosine kinase inhibitor designed specifically to overcome resistance to earlier-generation TKIs. Its defining feature is its potent inhibitory activity against the T315I mutant BCR-ABL, which is resistant to all first- and second-generation TKIs, including nilotinib.
Aponatinib's efficacy stems from its compact and rigid chemical structure, which allows it to bind effectively to the ATP-binding site of the ABL kinase without the steric clash caused by the isoleucine residue in the T315I mutant. It is considered a pan-BCR-ABL inhibitor due to its activity against not only the wild-type kinase but also all known single-point mutations that confer resistance to other TKIs.
Target Specificity
Aponatinib exhibits a broader kinase inhibition profile compared to nilotinib. In addition to its potent activity against all forms of BCR-ABL, it also strongly inhibits other kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Proto-oncogene tyrosine-protein kinase receptor Ret (RET), and FLT3. This multi-targeted nature contributes to its high efficacy but also necessitates careful management of its safety profile.
Quantitative Data: Comparative Inhibitory Activity
The potency of aponatinib and nilotinib can be compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The data below is compiled from in vitro biochemical and cell-based proliferation assays.
| Target Kinase | Nilotinib IC50 (nM) | Aponatinib (Ponatinib) IC50 (nM) | Notes |
| BCR-ABL (Wild-Type) | 15 - 20 | 0.37 | Aponatinib is significantly more potent against wild-type BCR-ABL. |
| BCR-ABL (T315I Mutant) | >500 - 10,000 | 2.0 | Nilotinib is inactive, while aponatinib potently inhibits the T315I mutant. |
| BCR-ABL (E255V Mutant) | ~450 | 1.1 | Aponatinib is more potent against this P-loop mutant. |
| BCR-ABL (Y253H Mutant) | ~450 | 0.5 | Aponatinib is more potent against this P-loop mutant. |
| c-KIT | 92 | 1.5 | Both drugs inhibit c-KIT, with aponatinib showing higher potency. |
| PDGFRα | 69 | 1.1 | Both drugs inhibit PDGFRα, with aponatinib showing higher potency. |
| RET | - | 25.8 | Aponatinib is a potent inhibitor of RET kinase. |
Note: IC50 values are approximate and can vary based on the specific assay conditions. The data presented is a representative summary from published literature.
Key Experimental Protocols
The characterization of TKIs like aponatinib and nilotinib relies on a suite of standardized biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: A purified, recombinant kinase (e.g., ABL), a specific peptide substrate, and ATP are prepared in an appropriate reaction buffer.
-
Compound Incubation: The kinase and substrate are incubated with serially diluted concentrations of the test inhibitor (e.g., nilotinib or aponatinib).
-
Reaction Initiation: The kinase reaction is initiated by adding ATP (often radiolabeled [³³P]-ATP). The reaction proceeds for a defined period at an optimal temperature.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring incorporated radioactivity. Fluorescence-based methods are also common.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Cell-Based Proliferation Assay
Objective: To measure the effect of a compound on the viability and/or proliferation of cancer cells that are dependent on the target kinase.
Methodology:
-
Cell Seeding: CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor and incubated for a period, typically 48-72 hours.
-
Viability Reagent Addition: A viability reagent, such as MTT or MTS, is added to each well. Viable cells metabolize this tetrazolium salt into a colored formazan product. Alternatively, luminescent assays like CellTiter-Glo measure ATP levels as an indicator of cell viability.
-
Signal Measurement: After a short incubation, the absorbance (for MTT/MTS) or luminescence is read using a plate reader.
-
Data Analysis: The signal is normalized to untreated control cells to determine the percentage of cell viability. The IC50 (or GI50, 50% growth inhibition) is calculated by plotting viability against drug concentration.
Western Blotting for Phospho-Protein Analysis
Objective: To confirm target engagement within cells by assessing the phosphorylation status of the kinase and its downstream substrates.
Methodology:
-
Cell Treatment and Lysis: CML cells are treated with the inhibitor for a short period (e.g., 1-4 hours). The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-STAT5). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The process is repeated with antibodies for the total protein (e.g., total STAT5) to confirm equal loading.
References
Navigating the Challenges of Aponatinib Resistance in Leukemia: A Technical Guide
For Immediate Release
Aimed at the scientific and drug development communities, this in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to aponatinib in the treatment of leukemia. This document outlines the critical role of BCR-ABL1 kinase domain mutations, explores alternative resistance pathways, and presents detailed experimental methodologies for studying these phenomena.
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Aponatinib, a third-generation TKI, has demonstrated significant efficacy, particularly against the recalcitrant T315I "gatekeeper" mutation that confers resistance to earlier-generation TKIs. However, as with many targeted therapies, the emergence of resistance to aponatinib presents a significant clinical challenge. Understanding the mechanisms that drive this resistance is paramount for the development of next-generation therapeutic strategies and for optimizing patient outcomes.
Core Mechanisms of Aponatinib Resistance
Resistance to aponatinib in leukemia is a multifaceted problem, primarily driven by two key mechanisms: alterations in the drug's target, the BCR-ABL1 kinase, and the activation of bypass signaling pathways that render the cells independent of BCR-ABL1 signaling.
BCR-ABL1 Dependent Resistance: The Role of Kinase Domain Mutations
The most well-characterized mechanism of resistance to aponatinib involves the acquisition of mutations within the kinase domain of the BCR-ABL1 oncoprotein. While aponatinib is effective against single mutations, including the T315I mutation, the emergence of compound mutations (two or more mutations on the same BCR-ABL1 allele) can confer high-level resistance.
Table 1: In Vitro Ponatinib IC50 Values for Selected BCR-ABL1 Compound Mutations
| BCR-ABL1 Mutation | Cell Line | Ponatinib IC50 (nM) | Reference |
| G250E/T315I | Ba/F3 | 49 | [1] |
| E255K/T315I | Ba/F3 | 106 | [1] |
| E255V/T315I | Ba/F3 | 425 | [1] |
| Q252H/T315I | Ba/F3 | 84.8-114.3 | [2] |
| T315I/M351T | Ba/F3 | 84.8-114.3 | [2] |
| T315I/F359V | Ba/F3 | 84.8-114.3 | |
| T315I/H396R | Ba/F3 | 84.8-114.3 | |
| Y253H/F359V | Ba/F3 | 23.7 ± 1.7 | |
| V299L/F359V | Ba/F3 | ~10 | |
| D276G/T315L | Patient-derived | Ineffective |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
These compound mutations, particularly those involving the T315I residue, can sterically hinder the binding of aponatinib to the ATP-binding pocket of the kinase, thereby reducing its inhibitory activity. The frequency of these mutations is a critical factor in clinical outcomes.
Table 2: Frequency and Clinical Observations of BCR-ABL1 Mutations in Aponatinib-Treated Patients
| Observation | Frequency/Finding | Patient Cohort | Reference |
| Prevalence of multiple mutations by NGS at baseline | 23% (62/267) | Heavily pretreated CP-CML patients | |
| Compound mutations in patients with evidence of two mutations by Sanger sequencing | 70% (33/47) | TKI-resistant CML patients | |
| Emergence of compound mutations on ponatinib therapy | Observed in 21 patients | Mainly in BC-CML or Ph+ ALL | |
| Major Cytogenetic Response (MCyR) in CP-CML with T315I mutation | 74% | PACE trial patients | |
| 3-Year Overall Survival in CML patients | 85.3% | Belgian registry | |
| 3-Year Progression-Free Survival in CML patients | 81.6% | Belgian registry |
CP-CML: Chronic Phase Chronic Myeloid Leukemia; BC-CML: Blast Crisis Chronic Myeloid Leukemia; Ph+ ALL: Philadelphia chromosome-positive Acute Lymphoblastic Leukemia; NGS: Next-Generation Sequencing.
BCR-ABL1 Independent Resistance: Activation of Alternative Signaling Pathways
In some cases, leukemia cells can develop resistance to aponatinib without acquiring new mutations in the BCR-ABL1 kinase domain. This form of resistance is often mediated by the upregulation of alternative survival and proliferation pathways that bypass the need for BCR-ABL1 signaling.
Key alternative pathways implicated in aponatinib resistance include:
-
Axl Receptor Tyrosine Kinase: Overexpression of Axl has been shown to confer BCR-ABL1-independent resistance to TKIs, including aponatinib, in TKI-naïve settings.
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is another critical survival pathway that can be activated in response to TKI treatment, leading to resistance.
Experimental Protocols for Investigating Aponatinib Resistance
A thorough understanding of aponatinib resistance requires robust and reproducible experimental methodologies. The following section details key protocols for the in vitro and in vivo study of resistance mechanisms.
Protocol 1: In Vitro Assessment of Aponatinib Sensitivity using Ba/F3 Cell Proliferation Assay
This assay is a standard method for determining the in vitro efficacy of TKIs against various BCR-ABL1 mutants.
1. Cell Line Generation and Maintenance:
- The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is used.
- Transduce Ba/F3 cells with retroviral or lentiviral vectors expressing either wild-type or mutant (single or compound) human BCR-ABL1.
- Successful transduction renders the cells IL-3 independent, with their proliferation now being driven by the expressed BCR-ABL1 kinase.
- Culture the transduced cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, without IL-3.
2. Cell Proliferation Assay:
- Seed the Ba/F3 cells expressing the desired BCR-ABL1 construct into 96-well plates at a density of 5,000-10,000 cells per well.
- Prepare serial dilutions of aponatinib in the appropriate culture medium.
- Treat the cells with the serially diluted aponatinib or a vehicle control (e.g., DMSO).
- Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control for each aponatinib concentration.
- Plot the cell viability against the logarithm of the aponatinib concentration.
- Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Identification of BCR-ABL1 Kinase Domain Mutations by Next-Generation Sequencing (NGS)
NGS provides a highly sensitive method for detecting known and novel mutations in the BCR-ABL1 kinase domain, including low-frequency mutations that may be missed by conventional Sanger sequencing.
1. Sample Preparation:
- Isolate total RNA from patient peripheral blood or bone marrow samples.
- Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and random hexamers or oligo(dT) primers.
2. PCR Amplification of the BCR-ABL1 Kinase Domain:
- Perform a nested polymerase chain reaction (PCR) to specifically amplify the kinase domain of the BCR-ABL1 fusion transcript.
- The first round of PCR uses primers specific to the BCR and ABL1 exons flanking the kinase domain.
- The second round of PCR uses primers internal to the first-round amplicon to increase specificity and yield. Use high-fidelity DNA polymerase to minimize PCR-induced errors.
3. Library Preparation and Sequencing:
- Prepare a sequencing library from the purified PCR products. This involves end-repair, A-tailing, and ligation of sequencing adapters containing unique barcodes for multiplexing.
- Perform deep sequencing of the prepared library on an NGS platform (e.g., Illumina MiSeq or NovaSeq).
4. Bioinformatic Analysis:
- Align the sequencing reads to the human reference genome and the BCR-ABL1 reference sequence.
- Use a validated variant calling pipeline to identify single nucleotide variants (SNVs) and insertions/deletions (indels) within the kinase domain.
- Filter the identified variants based on quality scores, read depth, and allele frequency to distinguish true mutations from sequencing errors.
- Annotate the identified mutations to determine their amino acid changes and potential clinical significance.
Protocol 3: In Vivo Evaluation of Aponatinib Efficacy in a Murine Xenograft Model
In vivo models are crucial for assessing the therapeutic efficacy of aponatinib against resistant leukemia and for studying the pharmacokinetics and pharmacodynamics of the drug.
1. Cell Line Preparation and Implantation:
- Use human CML or Ph+ ALL cell lines (e.g., K562, Ba/F3 expressing human BCR-ABL1 mutants) for xenograft studies.
- Culture the cells to the logarithmic growth phase.
- Inject 1-10 million cells subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID, NSG).
2. Aponatinib Formulation and Administration:
- Formulate aponatinib for oral administration. A common vehicle is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
- Administer aponatinib daily by oral gavage at doses typically ranging from 10 to 50 mg/kg.
3. Tumor Growth Monitoring and Efficacy Assessment:
- For subcutaneous models, measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used.
- Monitor the body weight of the animals as an indicator of drug toxicity.
- For disseminated leukemia models (intravenous injection), monitor disease progression by assessing peripheral blood counts, spleen size, and overall animal health. Bioluminescence imaging can be used if cells are engineered to express luciferase.
- The primary endpoint is typically tumor growth inhibition or regression. Survival analysis is also a key endpoint.
4. Pharmacodynamic and Pharmacokinetic Analysis:
- At the end of the study, collect tumor tissue and/or blood samples at various time points after the final dose.
- Analyze tumor lysates by Western blotting to assess the phosphorylation status of BCR-ABL1 and its downstream targets (e.g., CrkL) to confirm target engagement.
- Measure the concentration of aponatinib in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its pharmacokinetic profile.
Visualizing Resistance Mechanisms and Experimental Workflows
To facilitate a clearer understanding of the complex processes involved in aponatinib resistance, the following diagrams have been generated using the Graphviz DOT language.
Caption: BCR-ABL1 signaling, aponatinib action, and resistance.
Caption: Workflow for identifying and validating resistance mutations.
Caption: Investigating BCR-ABL1 independent resistance mechanisms.
Conclusion and Future Directions
Resistance to aponatinib in leukemia is a complex and evolving challenge. While BCR-ABL1 compound mutations are a major driver of resistance, the role of BCR-ABL1-independent mechanisms is increasingly recognized. A multi-pronged approach that includes routine molecular monitoring for resistance mutations using sensitive techniques like NGS, and further investigation into alternative signaling pathways, is crucial for optimizing patient management. The development of novel therapeutic strategies, such as combination therapies that co-target BCR-ABL1 and key resistance pathways, holds promise for overcoming aponatinib resistance and improving long-term outcomes for patients with CML and Ph+ ALL. This technical guide provides a foundational resource for researchers and clinicians working to address this critical unmet need.
References
Aponatinib's Target Kinase Profile: A Technical Guide for In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aponatinib is a multi-targeted tyrosine kinase inhibitor (TKI) whose comprehensive in vitro kinase profile is not extensively documented in publicly available literature. This guide provides a technical framework for characterizing the kinase inhibition profile of a compound like aponatinib. Due to the limited specific data on aponatinib, this document will use ponatinib, a well-characterized multi-targeted TKI, as a representative example to illustrate the data presentation, experimental protocols, and signaling pathway visualizations that are crucial for a thorough in vitro kinase profile assessment. Ponatinib is known for its potent inhibition of BCR-ABL and other kinases, including those with resistance mutations.[1][2][3]
The primary mechanism of action for many TKIs, including ponatinib, is ATP-competitive inhibition. These molecules bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that are often dysregulated in cancer.[2]
Quantitative Kinase Inhibition Profile: A Representative Example
The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values of ponatinib against a panel of clinically relevant kinases. This data is typically generated from biochemical assays.
Table 1: Ponatinib IC50 Values against BCR-ABL and its Mutants
| Kinase Target | IC50 (nM) |
| Native BCR-ABL | 0.5 |
| BCR-ABL T315I | 11 |
Data compiled from in vitro biochemical assays.[3]
Table 2: Ponatinib IC50 Values against Other Key Kinases
| Kinase Target | IC50 (nM) |
| FLT3 | 13 |
| KIT | 13 |
| FGFR1 | 2 |
| PDGFRα | 1 |
| SRC | 5.4 |
| VEGFR | - |
Data compiled from in vitro biochemical assays. A specific IC50 for VEGFR was not provided in the source, but it is a known target.
Key Signaling Pathways Targeted
Multi-targeted TKIs like ponatinib impact several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for interpreting the biological effects of the inhibitor.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Its downstream signaling through pathways like RAS/MAPK and PI3K/AKT promotes uncontrolled cell growth and inhibits apoptosis.
VEGFR, FGFR, and SRC Family Kinase Signaling
These receptor and non-receptor tyrosine kinases are crucial for angiogenesis, cell migration, and survival. Their inhibition contributes to the anti-tumor activity of multi-targeted TKIs.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.
-
FGFR (Fibroblast Growth Factor Receptor): Involved in cell proliferation, differentiation, and migration.
-
SRC Family Kinases: A group of non-receptor tyrosine kinases that regulate a wide range of cellular processes, including cell adhesion, growth, and motility.
Experimental Protocols for In Vitro Kinase Profiling
Several methodologies can be employed to determine the in vitro kinase inhibition profile of a compound. Below are detailed protocols for common assay formats.
Radiometric Kinase Assay
This is considered a gold-standard method for directly measuring kinase activity.
-
Principle: This assay measures the transfer of a radiolabeled gamma-phosphate from [γ-³²P]ATP to a kinase substrate (peptide or protein). The amount of incorporated radioactivity is directly proportional to the kinase activity.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., aponatinib) serially diluted in DMSO
-
Stop solution (e.g., EDTA)
-
Phosphocellulose paper or SDS-PAGE for separation
-
Scintillation counter or phosphorimager
-
-
Procedure:
-
Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.
-
Aliquot the master mix into a 96-well plate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP mixed with [γ-³²P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.
-
If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
LanthaScreen™ TR-FRET Kinase Binding Assay
This is a high-throughput, fluorescence-based assay that measures the binding of an inhibitor to the kinase active site.
-
Principle: This assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An inhibitor competing with the tracer will disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Tagged recombinant kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound serially diluted in DMSO
-
-
Procedure:
-
Prepare a 3x solution of the test compound.
-
Prepare a 3x solution of the kinase and europium-labeled antibody mixture.
-
Prepare a 3x solution of the kinase tracer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the IC50 value from the dose-response curve of the emission ratio versus compound concentration.
-
HTRF® Kinase Assay
This is another high-throughput, TR-FRET based assay for measuring kinase activity.
-
Principle: This assay detects the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into proximity and generating a FRET signal.
-
Materials:
-
Recombinant kinase
-
Biotinylated substrate (e.g., STK Substrate 2-biotin)
-
ATP
-
Europium cryptate-labeled anti-phospho-specific antibody (e.g., STK Antibody-Cryptate)
-
Streptavidin-XL665 (SA-XL665)
-
Enzymatic buffer and detection buffer
-
Test compound serially diluted in DMSO
-
-
Procedure:
-
Dispense the test compound or DMSO into a 384-well plate.
-
Add the kinase and biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and detect the phosphorylated product by adding a premixed solution of the europium-labeled antibody and SA-XL665 in detection buffer (which contains EDTA).
-
Incubate for 1 hour at room temperature.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 value from the dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
References
Aponatinib's High-Affinity Binding to the T315I BCR-ABL Mutant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). This mutation confers broad resistance to first and second-generation tyrosine kinase inhibitors (TKIs). Aponatinib (ponatinib, formerly AP24534), a third-generation TKI, was rationally designed to overcome this resistance. This technical guide provides an in-depth analysis of aponatinib's binding affinity to the T315I mutant, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Introduction: The T315I Gatekeeper Mutation
The BCR-ABL fusion oncoprotein is the primary driver of CML. While TKIs like imatinib, dasatinib, and nilotinib have transformed patient outcomes, their efficacy can be compromised by the development of resistance mutations within the ABL kinase domain.[1] The most notorious of these is the T315I mutation, where a threonine residue is replaced by a bulkier isoleucine at position 315.[2]
This substitution has two critical consequences:
-
Steric Hindrance: The larger isoleucine side chain physically blocks the entrance to a hydrophobic pocket within the kinase's ATP-binding site, preventing the proper docking of first and second-generation TKIs.[2]
-
Loss of a Key Interaction: It eliminates a crucial hydrogen bond that these inhibitors form with the hydroxyl group of the threonine residue, further reducing their binding affinity.[2]
The result is a kinase that remains active but is impervious to inhibition by these agents, leading to therapeutic failure.
Mechanism of Action: Rational Design of Aponatinib
Aponatinib was developed through a computational, structure-based design strategy specifically to inhibit the T315I mutant of BCR-ABL.[3] Its unique structure bypasses the resistance mechanisms imposed by the T315I mutation.
The key structural feature is a carbon-carbon triple bond (ethynyl linker) . This rigid linker allows the molecule to span the active site and make crucial van der Waals interactions with the isoleucine side chain at position 315, effectively overcoming the steric clash. Furthermore, aponatinib's binding is distributed across multiple contact points within the kinase domain. This distributed binding energy means the inhibitor is not overly reliant on a single interaction and can withstand the modest loss of binding energy caused by various single point mutations. By competitively binding to the ATP-binding site of both wild-type and mutant BCR-ABL, including T315I, aponatinib blocks substrate phosphorylation and inhibits the downstream signaling pathways that drive leukemic cell proliferation and survival.
Quantitative Data: Binding Affinity and Cellular Potency
Aponatinib demonstrates potent inhibition of unmutated (native) BCR-ABL and a wide range of clinically relevant mutants, with only a minor reduction in potency against the T315I mutant. This makes it a true pan-BCR-ABL inhibitor.
Table 1: Biochemical Inhibitory Potency (IC50) of Aponatinib against ABL Kinase
| ABL Kinase Form | Aponatinib IC50 (nM) | Reference |
| Native (Unmutated) ABL | 0.37 | |
| T315I Mutant ABL | 2.0 | **** |
IC50 (Half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the in vitro activity of a purified enzyme by 50%.
Table 2: Cellular Inhibitory Potency (IC50) of Aponatinib against BCR-ABL
| Cell Line | BCR-ABL Status | Aponatinib IC50 (nM) | Reference |
| Ba/F3 | Native BCR-ABL | 0.5 | |
| Ba/F3 | BCR-ABL T315I | 11 | **** |
| K562 | Native BCR-ABL | 7.2 | |
| HL60 | BCR-ABL T315I | 56 | |
| K562 T315I-R | BCR-ABL T315I (Resistant) | 635 |
Cellular IC50 values reflect the inhibitor's potency in a biological context, measuring the concentration required to inhibit cell proliferation or viability by 50%. Differences in values between cell lines can be attributed to factors like cellular uptake, efflux pumps, and off-target effects.
Experimental Protocols
The quantitative data presented above were generated using standardized biochemical and cellular assays. The following are detailed representative protocols.
Biochemical Kinase Assay (Radiometric Filter Binding)
This method directly measures the enzymatic activity of purified BCR-ABL kinase and its inhibition by aponatinib.
-
Objective: To determine the direct inhibitory effect of aponatinib on the kinase activity of wild-type and T315I mutant BCR-ABL.
-
Materials:
-
Recombinant purified GST-Abl (wild-type or T315I mutant) kinase domain.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Peptide substrate (e.g., Abltide).
-
[γ-³³P]ATP (radio-labeled ATP).
-
Non-labeled ATP.
-
Aponatinib serially diluted in DMSO.
-
P81 phosphocellulose filters.
-
Phosphoric acid wash solution (e.g., 0.75%).
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, peptide substrate, and recombinant Abl kinase enzyme.
-
Add serially diluted aponatinib or DMSO (vehicle control) to the reaction wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of non-labeled ATP and [γ-³³P]ATP (final concentration typically near the Km for ATP).
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose filters. The phosphorylated peptide substrate will bind to the filter paper.
-
Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each aponatinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (MTS Assay)
This assay assesses the effect of aponatinib on the viability and proliferation of cells that depend on BCR-ABL kinase activity for their survival.
-
Objective: To determine the potency of aponatinib in inhibiting the proliferation of cells expressing wild-type or T315I mutant BCR-ABL.
-
Materials:
-
Ba/F3 murine pro-B cells engineered to express wild-type or T315I BCR-ABL. These cells become growth factor-independent due to the BCR-ABL transgene.
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
Aponatinib serially diluted in culture medium.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution).
-
Plate reader capable of measuring absorbance at 490 nm.
-
-
Procedure:
-
Culture the engineered Ba/F3 cells in the absence of IL-3 to ensure dependence on BCR-ABL signaling.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Add the serially diluted aponatinib or vehicle control to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTS reagent to each well and incubate for an additional 1-4 hours. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Visualizations: Pathways and Workflows
BCR-ABL Signaling and Aponatinib Inhibition
Workflow for Cellular IC50 Determination
Logical Framework: Overcoming T315I Resistance
References
- 1. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
Aponatinib's Interruption of BCR-ABL Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of aponatinib, a potent tyrosine kinase inhibitor (TKI), with a specific focus on its effects on the downstream signaling pathways of the BCR-ABL oncoprotein. Aponatinib has demonstrated significant efficacy in inhibiting the constitutively active BCR-ABL kinase, including the gatekeeper T315I mutation that confers resistance to many other TKIs.[1][2][3] This document details the quantitative efficacy of aponatinib, provides comprehensive experimental protocols for its study, and visualizes the complex signaling networks involved.
Quantitative Efficacy of Aponatinib against BCR-ABL
Aponatinib is a pan-BCR-ABL inhibitor, demonstrating potent activity against both native and a wide array of clinically relevant mutant forms of the BCR-ABL kinase.[1][2] Its efficacy is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: In Vitro Inhibitory Activity of Aponatinib against BCR-ABL Kinase Mutants
The following table summarizes the IC50 values of aponatinib against various BCR-ABL mutants, as determined by in vitro proliferation assays using Ba/F3 cells engineered to express these constructs.
| BCR-ABL Mutant | Aponatinib IC50 (nM) | Reference |
| Unmutated (Wild-Type) | ~0.35 - 2.1 | |
| P-Loop Mutations | ||
| G250E | 3.6 - 4.2 | |
| Q252H | 1.8 - 2.0 | |
| Y253F | 2.1 - 2.5 | |
| Y253H | 3.3 - 4.0 | |
| E255K | 4.0 - 5.1 | |
| E255V | 3.9 - 4.8 | |
| Gatekeeper Mutation | ||
| T315I | 10.8 - 23.7 | |
| T315A | ~11.0 | |
| Other Clinically Relevant Mutations | ||
| M244V | 1.0 - 1.2 | |
| F317L | 2.6 - 3.2 | |
| F317V | 2.4 - 2.9 | |
| M351T | 1.2 - 1.5 | |
| F359V | 1.8 - 2.2 | |
| H396P | 1.9 - 2.3 | |
| Compound Mutations | ||
| Y253H/F359V | 23.7 ± 1.7 | |
| T315I/E255V | High Resistance | |
| T315I/F359V | High Resistance |
Note: IC50 values can exhibit some variability between different experimental setups and studies.
BCR-ABL Downstream Signaling Pathways and Aponatinib's Mechanism of Action
The constitutive kinase activity of the BCR-ABL fusion protein drives the malignant transformation of hematopoietic cells by activating a complex network of downstream signaling pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. Aponatinib exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL kinase domain, thereby blocking its autophosphorylation and the subsequent phosphorylation of its downstream substrates.
Key Downstream Signaling Pathways Inhibited by Aponatinib:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation. BCR-ABL activates this cascade through the GRB2/SOS complex.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Its activation by BCR-ABL contributes significantly to the anti-apoptotic phenotype of leukemic cells.
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and plays a role in cell proliferation and survival. STAT5 is a direct substrate of BCR-ABL.
-
CrkL Signaling: Crk-like (CrkL) is a major substrate of BCR-ABL, and its phosphorylation level is often used as a biomarker of BCR-ABL kinase activity.
The following diagram illustrates the primary downstream signaling cascades activated by BCR-ABL and the point of inhibition by aponatinib.
Caption: Aponatinib inhibits BCR-ABL kinase activity, blocking multiple downstream pro-proliferative and anti-apoptotic signaling pathways.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the effect of aponatinib on BCR-ABL downstream signaling.
Cell Culture
-
Cell Lines:
-
K562 (human CML, blast crisis, BCR-ABL positive)
-
Ba/F3 (murine pro-B cell line) stably transfected with wild-type or mutant BCR-ABL constructs (e.g., T315I).
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For Ba/F3 cells, the medium is also supplemented with 1 ng/mL of murine IL-3 for parental cells, while BCR-ABL expressing cells are cultured without IL-3 to select for BCR-ABL dependence.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 of aponatinib.
-
Procedure:
-
Seed cells (e.g., K562, Ba/F3-BCR-ABL) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of aponatinib in culture medium.
-
Add 100 µL of the aponatinib dilutions to the respective wells, including a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for determining the IC50 of aponatinib using an MTT cell proliferation assay.
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect the phosphorylation status of BCR-ABL and its downstream signaling proteins, providing a direct measure of aponatinib's inhibitory effect.
-
Procedure:
-
Culture cells to a sufficient density and treat with various concentrations of aponatinib (and a vehicle control) for a specified time (e.g., 2-6 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-BCR-ABL, p-CrkL, p-STAT5, p-AKT, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with antibodies for the total forms of the proteins and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by aponatinib.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Treat cells with aponatinib at various concentrations for 24-48 hours.
-
Harvest the cells, including the supernatant which may contain detached apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Conclusion
Aponatinib is a highly potent pan-BCR-ABL inhibitor that effectively targets both wild-type and a broad spectrum of mutant BCR-ABL kinases, including the resistant T315I mutation. Its mechanism of action involves the direct inhibition of BCR-ABL kinase activity, leading to the suppression of critical downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This comprehensive blockade of oncogenic signaling results in the inhibition of cell proliferation and the induction of apoptosis in BCR-ABL positive leukemic cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of aponatinib and other BCR-ABL targeted therapies.
References
- 1. EPIC: A phase III randomized, open-label study of ponatinib versus imatinib in adult patients with newly diagnosed chronic myeloid leukemia in chronic phase. - ASCO [asco.org]
- 2. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
Aponatinib (Ponatinib): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib, marketed under the brand name Iclusig, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI). It was developed to overcome resistance to earlier generations of TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key feature of ponatinib is its ability to inhibit the T315I "gatekeeper" mutation in the BCR-ABL kinase domain, which confers resistance to other TKIs. This guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of ponatinib, along with detailed experimental protocols.
Chemical Structure and Properties
Ponatinib is a benzamide derivative with a complex molecular structure that enables its potent and broad-spectrum kinase inhibition.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
| CAS Number | 943319-70-8 |
| Molecular Formula | C₂₉H₂₇F₃N₆O |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |
| InChI | InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39) |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 532.56 g/mol |
| Appearance | White to off-white or yellow powder |
| Melting Point | >160-190 °C (decomposition) |
| pKa | 2.77 and 7.8 |
| LogP | 4.1 |
| Solubility | Soluble in DMSO (~50 mg/mL) and Ethanol (~25 mg/mL with warming). Poorly soluble in water. Aqueous solubility is pH-dependent, with higher solubility at low pH. |
Pharmacological Properties
Ponatinib is a pan-BCR-ABL inhibitor, effective against both native and all tested mutant forms of the BCR-ABL kinase. It also inhibits other key kinases involved in cancer progression.
Mechanism of Action
Ponatinib is an ATP-competitive inhibitor that binds to the kinase domain of its target proteins. A key structural feature is the carbon-carbon triple bond, which allows it to bind effectively to the T315I mutant of BCR-ABL, overcoming the steric hindrance that prevents other TKIs from binding.[1] By blocking the ATP-binding site, ponatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive cell proliferation and survival.[2][3][4]
Target Kinases and Inhibitory Potency
| Kinase Target | IC₅₀ (nM) |
| ABL | 0.37 |
| ABL (T315I mutant) | 2.0 |
| PDGFRα | 1.1 |
| VEGFR2 | 1.5 |
| FGFR1 | 2.2 |
| SRC | 5.4 |
| FLT3 | 13 |
| KIT | 13 |
Signaling Pathways
Ponatinib exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in certain cancers.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein activates multiple downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Ponatinib's inhibition of BCR-ABL blocks these downstream signals.[5]
References
- 1. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Aponatinib Free Base vs. HCl Salt: A Technical Guide to Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stability of aponatinib, a potent tyrosine kinase inhibitor. In the absence of direct comparative studies on the free base versus its hydrochloride (HCl) salt, this document synthesizes information from forced degradation studies of aponatinib and general principles of pharmaceutical salt stability. The guide details the known degradation pathways of aponatinib under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It presents this information in a structured format to aid researchers in understanding the molecule's intrinsic stability. Furthermore, it outlines the experimental protocols for stability-indicating analytical methods and discusses the theoretical advantages and disadvantages of utilizing the free base versus the HCl salt in drug development. This guide also includes essential visualizations of aponatinib's primary signaling pathway and experimental workflows to provide a comprehensive resource for drug development professionals.
Introduction to Aponatinib and the Importance of Salt Form Selection
Aponatinib is a third-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML). Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells. The selection of the appropriate solid-state form of an active pharmaceutical ingredient (API), such as the free base or a salt, is a critical decision in drug development. This choice can significantly impact the drug's physicochemical properties, including solubility, dissolution rate, hygroscopicity, and, most importantly, stability.
The hydrochloride (HCl) salt is one of the most common salt forms used in pharmaceuticals. Generally, for a weakly basic drug like aponatinib, forming an HCl salt can enhance aqueous solubility and dissolution rate compared to the free base. However, the salt form can also introduce new stability challenges, such as a higher propensity for hygroscopicity and potential for disproportionation back to the less soluble free base under certain environmental conditions. A thorough understanding of the stability profiles of both the free base and its salt forms is therefore crucial for developing a robust and effective drug product.
Theoretical Comparison: Aponatinib Free Base vs. HCl Salt Stability
While direct comparative stability data for aponatinib free base versus its HCl salt is not publicly available, we can infer potential differences based on general principles of pharmaceutical chemistry.
-
Hygroscopicity: HCl salts are often more hygroscopic than their corresponding free bases. Increased water sorption can lead to physical instability (e.g., deliquescence, changes in crystal form) and can also accelerate chemical degradation by providing a medium for hydrolytic reactions.
-
Disproportionation: In solid dosage forms, the HCl salt of a weak base can convert back to the free base in the presence of moisture and an alkaline microenvironment, a phenomenon known as disproportionation. This can lead to a decrease in solubility and dissolution rate.
-
Chemical Stability: The intrinsic chemical stability of the aponatinib molecule will be the same regardless of its form. However, the solid-state environment of the free base versus the HCl salt can influence degradation rates. For example, the lower pH in the hydration layer of an HCl salt might protect against base-catalyzed hydrolysis but could potentially accelerate acid-catalyzed degradation.
Forced Degradation Studies of Aponatinib
Forced degradation studies are essential for identifying the likely degradation products of a drug substance and for developing stability-indicating analytical methods.[1] Several studies have investigated the degradation profile of ponatinib (the active moiety in aponatinib) under various stress conditions. These studies provide valuable insights into the intrinsic stability of the aponatinib molecule.
Summary of Degradation Pathways
Aponatinib has been shown to degrade under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. It is relatively stable under thermal stress. The primary degradation pathways involve hydrolysis of the amide bond and oxidation of the piperazine ring.
Quantitative Data from Forced Degradation Studies
The following table summarizes the key findings from forced degradation studies on ponatinib. It is important to note that the specific form of ponatinib (free base or a salt) used in these studies was not always specified.
| Stress Condition | Reagents and Conditions | Key Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 M HCl at 60°C for 5 days | Impurity-C (also a process impurity) | [2] |
| Alkaline Hydrolysis | 1 M NaOH at 60°C for 7 hours | Impurity-C | [2] |
| Oxidative Degradation | 3% H₂O₂ for 2 hours | Impurity-B (N-oxide of aponatinib) | [2] |
| Oxidative Degradation | Not specified | DP 5 (N-oxide impurity) | [3] |
| Photodegradation | 4,500 lx for 20 days | Not specified | |
| Thermal Degradation | 150°C for 6 days | Stable | |
| Various Stress Conditions | Not specified | DP 1 (4-aminophthalaldehyde), DP 2 (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzenamine), DP 3 (3-(2-(imidazo[1,2-b]pyridazin-3-yl)acetyl)-4-methylbenzoic acid), DP 4 (3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid) |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing stability studies. The following sections outline the methodologies used in the forced degradation and analysis of aponatinib.
Forced Degradation Experimental Protocol
The following is a generalized protocol based on published studies for conducting forced degradation of aponatinib.
-
Preparation of Stock Solution: Accurately weigh and dissolve approximately 10 mg of aponatinib in a suitable solvent (e.g., methanol) in a 20 mL volumetric flask.
-
Acid Hydrolysis: To the stock solution, add 1 M HCl and heat at 60°C for 5 days.
-
Alkaline Hydrolysis: To the stock solution, add 1 M NaOH and heat at 60°C for 7 hours.
-
Oxidative Degradation: To the stock solution, add 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid aponatinib powder to a temperature of 150°C for 6 days.
-
Photodegradation: Expose a solution of aponatinib to light with an intensity of 4,500 lx for 20 days.
-
Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and alkaline samples. Dilute all samples to the final volume with a suitable diluent (e.g., 50:50 v/v methanol:water) before analysis.
Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is required to separate the parent drug from its degradation products. A common approach is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Agilent 5HC-C18(2) (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase A: A mixture of water and acetonitrile (9:1 v/v) with 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, adjusted to pH 2.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 10 µL.
Visualizations
Aponatinib Mechanism of Action: BCR-ABL Signaling Pathway
Aponatinib primarily targets the BCR-ABL tyrosine kinase. The following diagram illustrates the key downstream signaling pathways activated by BCR-ABL, which are inhibited by aponatinib.
Caption: BCR-ABL signaling pathways inhibited by aponatinib.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines the typical workflow for conducting and analyzing forced degradation studies of aponatinib.
Caption: Workflow for aponatinib forced degradation studies.
Conclusion
The stability of aponatinib is a critical attribute that influences its quality, safety, and efficacy. While direct comparative data between the free base and HCl salt are lacking, forced degradation studies provide significant insights into the molecule's intrinsic stability and degradation pathways. Aponatinib is susceptible to degradation under hydrolytic, oxidative, and photolytic stress, while it exhibits good thermal stability. The choice between the free base and the HCl salt for development should be made after careful consideration of the trade-offs between solubility, hygroscopicity, and potential for disproportionation. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further stability studies and make informed decisions in the development of aponatinib drug products.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Aponatinib's In Vitro Kinase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase inhibition profile of aponatinib (also known as ponatinib). Aponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor designed to inhibit the activity of various kinases, including the native BCR-ABL kinase and its clinically relevant mutants. This document summarizes key quantitative inhibition data, details representative experimental protocols for in vitro kinase assays, and visualizes the affected signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile of Aponatinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of aponatinib against a broad panel of kinases. This data is crucial for understanding the compound's potency and selectivity. The IC50 values represent the concentration of aponatinib required to inhibit 50% of the kinase activity in vitro.
| Kinase Target | IC50 (nM) | Kinase Family |
| ABL1 | 0.4 | Tyrosine Kinase |
| ABL1 (T315I mutant) | 2.0 | Tyrosine Kinase |
| PDGFRα | 1.1 | Tyrosine Kinase |
| VEGFR2 | 1.5 | Tyrosine Kinase |
| FLT3 | 4 | Tyrosine Kinase |
| c-SRC | 5.4 | Tyrosine Kinase |
| c-KIT | 12.5 | Tyrosine Kinase |
| FGFR1 | <40 | Tyrosine Kinase |
| FGFR2 | <40 | Tyrosine Kinase |
| FGFR3 | <40 | Tyrosine Kinase |
| FGFR4 | 72.2 | Tyrosine Kinase |
| RET | 25.8 | Tyrosine Kinase |
| TIE2 | - | Tyrosine Kinase |
| EPH Receptors | - | Tyrosine Kinase |
Note: This table presents a selection of key targets. Aponatinib has been shown to inhibit a wider range of kinases with varying potencies. The IC50 values can vary between different assay formats and conditions.[1][2]
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of aponatinib's IC50 values is typically performed using in vitro kinase assays. Below is a detailed methodology for a representative radiometric kinase assay, a common and robust method for quantifying kinase activity.
Principle
This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the target kinase. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity. The inhibitory effect of aponatinib is determined by measuring the reduction in kinase activity in the presence of varying concentrations of the compound.
Materials and Reagents
-
Kinase: Purified recombinant human kinase (e.g., ABL1, FGFR1).
-
Substrate: Specific peptide or protein substrate for the target kinase.
-
Aponatinib: Serial dilutions in a suitable solvent (e.g., DMSO).
-
[γ-³²P]ATP: Radiolabeled ATP.
-
Unlabeled ATP: For adjusting the final ATP concentration.
-
Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity.
-
Stop Solution: To terminate the kinase reaction (e.g., EDTA solution).
-
Phosphocellulose Paper or Membranes: For capturing the phosphorylated substrate.
-
Wash Buffer: To remove unincorporated [γ-³²P]ATP.
-
Scintillation Counter: For quantifying radioactivity.
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of aponatinib in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.
-
Prepare a master mix containing the kinase, substrate, and any necessary co-factors in the kinase reaction buffer.
-
Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³²P]ATP at the desired specific activity and final concentration (often near the Km for ATP of the specific kinase).
-
-
Kinase Reaction:
-
In a microplate, add the serially diluted aponatinib or vehicle control (DMSO).
-
Add the kinase/substrate master mix to each well.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution or by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
-
Substrate Capture and Washing:
-
If using phosphocellulose paper, the peptide substrate will bind to the paper.
-
Wash the paper extensively with the wash buffer to remove any unincorporated [γ-³²P]ATP.
-
-
Detection and Measurement:
-
Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter.
-
-
Data Analysis:
-
Plot the measured kinase activity (e.g., counts per minute) against the logarithm of the aponatinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of aponatinib that results in 50% inhibition of the kinase activity.
-
Mandatory Visualizations
Signaling Pathways Targeted by Aponatinib
The following diagram illustrates the key signaling pathways known to be inhibited by aponatinib. By targeting multiple kinases in these pathways, aponatinib exerts its anti-proliferative and pro-apoptotic effects in cancer cells.[3][4]
Caption: Aponatinib inhibits multiple tyrosine kinases, blocking key signaling pathways.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 of aponatinib in a radiometric in vitro kinase assay.
Caption: A step-by-step workflow for in vitro kinase inhibition assays.
References
- 1. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Ponatinib Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PMC [pmc.ncbi.nlm.nih.gov]
Aponatinib (Ponatinib) in FGFR-Driven Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1] Genetic aberrations in FGFR genes, including amplifications, activating mutations, and chromosomal rearrangements, are key oncogenic drivers in a variety of malignancies, such as bladder, gastric, endometrial, lung, and breast cancers, as well as cholangiocarcinoma.[1][2] This has established the FGFR signaling pathway as a critical target for cancer therapy.
This technical guide focuses on ponatinib (also known as AP24534), a potent oral multi-targeted tyrosine kinase inhibitor. While the user query referred to "aponatinib," the vast body of scientific literature identifies this compound as "ponatinib." It is a potent pan-FGFR inhibitor with high efficacy against all four members of the FGFR family (FGFR1-4).[2] Initially developed for its potent activity against BCR-ABL in chronic myelogenous leukemia (CML), its broad kinase profile, particularly its inhibition of FGFRs, has provided a strong rationale for its investigation in FGFR-driven solid tumors.[2] This document provides an in-depth overview of ponatinib's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its study in the context of FGFR-driven cancers.
Mechanism of Action
Ponatinib exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. Dysregulation of FGFRs leads to the constitutive activation of several key oncogenic signaling cascades. Ponatinib's inhibition of FGFR effectively blocks these pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells dependent on FGFR signaling.
The primary signaling pathways downstream of FGFR activation that are inhibited by ponatinib include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: A critical regulator of cell growth, survival, and apoptosis inhibition.
-
JAK-STAT Pathway: Promotes tumor invasion, metastasis, and immune evasion.
-
Phospholipase Cγ (PLCγ) Pathway: Plays a role in regulating tumor cell metastasis.
Preclinical Efficacy
Ponatinib has demonstrated potent activity in a wide range of preclinical models of FGFR-driven cancers.
In Vitro Studies
Ponatinib effectively inhibits FGFR-mediated signaling and cell viability in engineered Ba/F3 cells expressing activated FGFR1-4, with IC50 values below 40 nmol/L. Its efficacy extends to a diverse panel of human cancer cell lines with various FGFR dysregulations, including amplifications and mutations.
| Cell Line | Cancer Type | FGFR Alteration | Ponatinib GI50 (nmol/L) | Reference |
| AN3CA | Endometrial | FGFR2 Mutation | 181 | |
| MFM223 | Breast | FGFR2 Amplification | 13 | |
| SNU16 | Gastric | FGFR2 Amplification | 7 | |
| RT112 | Bladder | FGFR3 Fusion | 17 | |
| KMS11 | Myeloma | FGFR3 Fusion | 13 | |
| H1581 | Lung | FGFR1 Amplification | 135 | |
| UMUC14 | Bladder | FGFR3 Mutation | ~25 (Approx.) |
GI50: Concentration for 50% growth inhibition.
In Vivo Studies
Daily oral administration of ponatinib leads to significant tumor growth reduction in mouse xenograft models of cancers with FGFR alterations. Studies have shown its effectiveness in models of non-small cell lung cancer, myeloid and lymphoid malignancies, and neuroblastoma.
| Tumor Model | Cancer Type | Dosing | Outcome | Reference |
| SNU16 Xenograft | Gastric | 30 mg/kg/day | Significant tumor growth inhibition | |
| RT112 Xenograft | Bladder | 30 mg/kg/day | Significant tumor growth inhibition | |
| UMUC14 Xenograft | Bladder | 10-30 mg/kg/day | Dose-dependent tumor growth inhibition | |
| ZMYM2-FGFR1 | Myeloid Neoplasm | 20 mg/kg | Prolonged survival in mouse models | |
| Orthotopic Xenograft | Neuroblastoma | Not Specified | Inhibited tumor growth |
Clinical Research
The clinical investigation of ponatinib in FGFR-driven solid tumors is still emerging. A pilot study evaluated its efficacy in patients with advanced, refractory biliary tract cancers (BTC), including cholangiocarcinoma, harboring FGFR alterations.
| Study | N | Cancer Type | Primary Endpoint | Results | Reference |
| Pilot Study (Ahn et al.) | 12 | Biliary Tract Cancer | Overall Response Rate | Partial Response: 1/12 patientsClinical Benefit Rate: 45.5%Median PFS: 2.4 monthsMedian OS: 15.7 months |
While the single-agent activity was modest in this small, heavily pre-treated population, the observed clinical benefit suggests a potential role for ponatinib. The study concluded that further development should focus on refining patient selection and exploring combination therapies.
Mechanisms of Resistance to FGFR Inhibitors
As with other targeted therapies, both intrinsic and acquired resistance can limit the efficacy of FGFR inhibitors like ponatinib. Understanding these mechanisms is crucial for developing strategies to overcome them.
Key mechanisms of resistance include:
-
Gatekeeper Mutations: Secondary mutations in the FGFR kinase domain can prevent drug binding.
-
Bypass Signaling Activation: Upregulation of alternative signaling pathways (e.g., EGFR, MET, ERBB3) can compensate for FGFR inhibition and reactivate downstream cascades like PI3K-AKT and MAPK-ERK.
-
Loss of Negative Regulators: Downregulation of negative feedback proteins, such as SPRY, can maintain pathway activation.
-
Epithelial-Mesenchymal Transition (EMT): A cellular process that can contribute to drug resistance.
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of ponatinib, based on methodologies described in the literature.
In Vitro Cell Growth Inhibition Assay
Objective: To determine the concentration of ponatinib that inhibits 50% of cell growth (GI50).
-
Cell Plating: Seed cancer cells (e.g., SNU16, RT112) in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media. Allow cells to adhere for 24 hours.
-
Drug Treatment: Prepare a serial dilution of ponatinib (e.g., from 0.1 nM to 10 µM) in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of the ponatinib dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a commercial reagent such as CellTiter-Glo® (Promega) or resazurin-based assays, following the manufacturer's instructions.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the GI50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of ponatinib on FGFR phosphorylation and downstream signaling proteins.
-
Cell Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours, if assessing ligand-stimulated activation.
-
Treat cells with various concentrations of ponatinib or vehicle control for a specified time (e.g., 1-4 hours). For ligand stimulation models, pre-treat with ponatinib before adding the ligand (e.g., FGF2).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-FGFR, anti-phospho-ERK, anti-phospho-AKT, and total protein controls).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of ponatinib in a living organism.
-
Cell Implantation: Subcutaneously implant 5-10 million cancer cells (e.g., UMUC14) suspended in Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer ponatinib orally (e.g., at 10 or 30 mg/kg) or vehicle control daily for a specified period (e.g., 21 days).
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blotting for target inhibition).
-
Data Analysis: Compare the mean tumor volumes and weights between the treatment and control groups to determine the level of tumor growth inhibition.
Conclusion
Ponatinib is a potent pan-FGFR inhibitor with demonstrated preclinical activity across a wide array of FGFR-driven cancer models. Its ability to suppress key oncogenic signaling pathways provides a strong rationale for its use in tumors harboring FGFR amplifications, mutations, or fusions. While early clinical data in solid tumors shows modest single-agent activity, it highlights a potential therapeutic role that warrants further investigation. Future research should focus on identifying predictive biomarkers to refine patient selection, exploring rational combination strategies to overcome resistance, and expanding clinical trials to other FGFR-driven malignancies. The experimental frameworks provided in this guide offer a robust starting point for researchers aiming to further elucidate the therapeutic potential of ponatinib in precision oncology.
References
Preclinical Profile of Ponatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of ponatinib in the context of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Ponatinib is a potent third-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation TKIs, including the formidable T315I "gatekeeper" mutation in the BCR-ABL1 gene. This document details the key preclinical findings, experimental methodologies, and signaling pathways involved in the action of ponatinib, offering a foundational resource for researchers in oncology and drug development.
Introduction
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the t(9;22)(q34;q11) chromosomal translocation, which gives rise to the BCR-ABL1 fusion gene. The resulting BCR-ABL1 oncoprotein is a constitutively active tyrosine kinase that drives leukemogenesis through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. While TKIs have revolutionized the treatment of Ph+ ALL, acquired resistance, often through mutations in the ABL1 kinase domain, remains a significant clinical challenge. Ponatinib was specifically designed to inhibit native BCR-ABL1 and its various mutated forms that confer resistance to other TKIs.
In Vitro Efficacy of Ponatinib
The preclinical in vitro assessment of ponatinib has been crucial in establishing its potency and spectrum of activity against Ph+ ALL. These studies typically involve cell-based assays to determine the inhibitory effect of the compound on cell proliferation, viability, and the induction of apoptosis.
Cell Viability and Proliferation Assays
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug. Preclinical studies have consistently demonstrated the potent anti-proliferative effects of ponatinib across a range of Ph+ ALL relevant cell lines, including those harboring the T315I mutation.
| Cell Line Model | BCR-ABL1 Status | Ponatinib IC50 (nM) | Reference |
| Ba/F3 | Native BCR-ABL1 | 0.5 | [1] |
| Ba/F3 | BCR-ABL1 T315I | 11 | [1] |
| Ba/F3 | Various BCR-ABL1 Mutants | 0.5 - 36 | [1] |
| K562 | Native BCR-ABL1 (endogenous) | Data not consistently reported in preclinical Ph+ ALL context, more commonly used in CML studies | [2] |
| Primary CML Cells | Native BCR-ABL1 | Significantly lower than normal mononuclear cells | [3] |
| Primary CML Cells | BCR-ABL1 T315I | Significantly lower than normal mononuclear cells |
Note: IC50 values can vary depending on the specific assay conditions (e.g., incubation time, cell density).
Apoptosis Induction
Ponatinib effectively induces apoptosis in Ph+ ALL cells. This is often demonstrated through flow cytometry analysis of cells stained with Annexin V and propidium iodide (PI).
| Cell Line | Ponatinib Concentration (µM) | Apoptosis Rate (%) | Reference |
| SK-Hep-1 | 0.1 | 7.0 ± 0.92 | |
| SK-Hep-1 | 0.5 | 33.1 ± 0.75 | |
| SK-Hep-1 | 1.0 | 68.9 ± 2.8 | |
| SNU-423 | 0.1 | 7.8 ± 6.88 | |
| SNU-423 | 0.5 | 23.5 ± 1.99 | |
| SNU-423 | 1.0 | 31.9 ± 2.92 |
*Data from hepatocellular carcinoma cell lines, demonstrating the pro-apoptotic mechanism of ponatinib which is also active in Ph+ ALL.
In Vivo Efficacy in Xenograft Models
In vivo studies using animal models are critical for evaluating the therapeutic potential of a drug in a more complex biological system. Ponatinib has demonstrated significant anti-leukemic activity in xenograft models of Ph+ ALL.
| Animal Model | Cell Line Engrafted | Ponatinib Dose | Outcome | Reference |
| Mouse Xenograft | Ba/F3 BCR-ABL1 | 2.5 - 5 mg/kg (oral) | Increased median survival to 27.5-30 days vs. 19 days in vehicle | |
| Mouse Xenograft | Ba/F3 BCR-ABL1 T315I | 5, 15, 25 mg/kg (oral, 19 days) | Dose-dependent increase in median survival to 19.5, 26, and 30 days vs. 16 days in vehicle | |
| Mouse Xenograft | Ba/F3 BCR-ABL1 T315I (subcutaneous) | Dose-dependent | Significant suppression of tumor growth | |
| CML Mouse Model | T315I mutation-driven | 30 mg/kg/day | More than two-fold increase in survival |
Mechanism of Action and Signaling Pathways
Ponatinib exerts its therapeutic effect by inhibiting the kinase activity of BCR-ABL1, thereby blocking downstream signaling pathways essential for leukemic cell survival and proliferation.
Inhibition of BCR-ABL1 Signaling
The constitutive kinase activity of BCR-ABL1 leads to the phosphorylation of numerous downstream substrates, including STAT5, AKT, and ERK1/2. Ponatinib effectively inhibits the autophosphorylation of BCR-ABL1 and the subsequent activation of these key signaling molecules.
Caption: Ponatinib inhibits BCR-ABL1, blocking downstream pro-survival pathways.
BCR-ABL1 Independent Resistance
In some cases, resistance to TKIs can emerge through mechanisms that are independent of BCR-ABL1 mutations. One such mechanism involves the activation of the AKT/mTOR pathway, which can provide an alternative survival signal to the leukemic cells.
Caption: BCR-ABL1 independent resistance via activation of the AKT/mTOR pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline the core experimental protocols used in the preclinical evaluation of ponatinib.
Cell Culture
-
Cell Lines: Ba/F3 cells, an IL-3-dependent murine pro-B cell line, are commonly engineered to express human wild-type or mutated BCR-ABL1. In the presence of BCR-ABL1, these cells become IL-3 independent. Human Ph+ ALL cell lines such as SUP-B15 can also be used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. For Ba/F3 cells not expressing BCR-ABL1, the medium is also supplemented with murine IL-3. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Ph+ ALL cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with serial dilutions of ponatinib or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 48-72 hours.
-
Reagent Addition: MTT or XTT reagent is added to each well and incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting viability against the logarithm of the drug concentration.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with various concentrations of ponatinib or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.
Western Blotting
-
Cell Lysis: Ph+ ALL cells are treated with ponatinib for a short duration (e.g., 2-4 hours) and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a method such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of BCR-ABL1, STAT5, AKT, ERK, and other proteins of interest. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
-
Cell Implantation: Ph+ ALL cells (e.g., Ba/F3-BCR-ABL1 T315I) are injected either intravenously (for a disseminated leukemia model) or subcutaneously (for a solid tumor model).
-
Drug Administration: Once tumors are established or leukemia is engrafted, mice are treated with ponatinib (administered orally by gavage) or a vehicle control.
-
Monitoring: Tumor volume is measured regularly for subcutaneous models. For disseminated models, disease progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by assessing clinical signs and survival.
-
Endpoint Analysis: At the end of the study, survival data is analyzed, and tumors or tissues may be harvested for further analysis (e.g., western blotting, immunohistochemistry).
Caption: A generalized workflow for the preclinical evaluation of ponatinib in Ph+ ALL.
Conclusion
The preclinical studies of ponatinib have robustly established its potent and broad-spectrum activity against wild-type and mutated BCR-ABL1, providing a solid foundation for its clinical development and use in Ph+ ALL. The in vitro and in vivo data have not only demonstrated its efficacy in relevant disease models but have also elucidated its mechanism of action and its ability to overcome key resistance mechanisms. This technical guide summarizes the critical quantitative data and experimental methodologies that have been instrumental in characterizing ponatinib as a vital therapeutic agent for this aggressive form of leukemia.
References
Aponatinib's Role in Overcoming Tyrosine Kinase Inhibitor Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of several cancers, most notably Chronic Myeloid Leukemia (CML). However, the emergence of resistance, primarily through mutations in the target kinase, remains a significant clinical hurdle. Aponatinib (formerly AP24534), a third-generation TKI, has emerged as a critical therapeutic agent, specifically designed to overcome resistance conferred by mutations that render earlier-generation TKIs ineffective. This technical guide provides an in-depth analysis of aponatinib's mechanism of action, its efficacy against a spectrum of wild-type and mutant kinases, and detailed experimental protocols for its preclinical evaluation. Particular focus is given to its role in overcoming the formidable T315I "gatekeeper" mutation in the BCR-ABL kinase, a common driver of resistance in CML.
Introduction: The Challenge of TKI Resistance
Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. In many cancers, aberrant kinase activity, often due to genetic mutations, drives oncogenesis. First and second-generation TKIs, such as imatinib, dasatinib, and nilotinib, have demonstrated remarkable success by targeting the ATP-binding site of oncoproteins like BCR-ABL. However, their efficacy is often limited by the development of acquired resistance.
The most common mechanism of resistance involves point mutations within the kinase domain that impair drug binding. Among these, the T315I mutation in BCR-ABL is particularly problematic, as it confers resistance to all first and second-generation TKIs.[1][2] This mutation, where a threonine residue is replaced by a bulkier isoleucine at the "gatekeeper" position, sterically hinders the binding of these inhibitors.[3] Aponatinib was rationally designed to overcome this and other resistance mechanisms.
Mechanism of Action of Aponatinib
Aponatinib is a potent, oral, multi-targeted TKI that functions as an ATP-competitive inhibitor.[4][5] Its unique structure, featuring a carbon-carbon triple bond, allows it to bind effectively to the ATP-binding pocket of both wild-type and mutant kinases, including the T315I-mutated BCR-ABL. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that promote cancer cell growth and survival. Aponatinib binds to the inactive "DFG-out" conformation of the ABL kinase, a feature that contributes to its high potency and broad activity against various mutants.
Beyond BCR-ABL, aponatinib exhibits potent inhibitory activity against a range of other kinases implicated in oncogenesis, including members of the VEGFR, FGFR, PDGFR, and SRC families. This multi-targeted profile contributes to its broad anti-cancer activity but also necessitates careful management of its safety profile.
Signaling Pathway Inhibition
The primary mechanism by which aponatinib overcomes TKI resistance in CML is through the direct inhibition of the BCR-ABL oncoprotein, even in the presence of the T315I mutation. This effectively shuts down downstream signaling pathways critical for leukemic cell survival and proliferation, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways.
Caption: Aponatinib inhibits BCR-ABL, blocking key downstream survival pathways.
Quantitative Data: In Vitro Potency of Aponatinib
The potency of aponatinib has been extensively characterized in both biochemical and cell-based assays. The following tables summarize its 50% inhibitory concentration (IC50) values against a panel of kinases and cancer cell lines.
Table 1: Aponatinib IC50 Values against Wild-Type and Mutant Kinases (Biochemical Assays)
| Kinase Target | IC50 (nM) | Reference(s) |
| BCR-ABL | ||
| ABL (Wild-Type) | 0.37 | |
| ABL (T315I) | 2.0 | |
| ABL (G250E) | 0.30 | |
| ABL (E255K) | 0.44 | |
| ABL (Y253F) | 0.32 | |
| Other Kinases | ||
| FGFR1 | 2.2 | |
| VEGFR2 | 1.5 | |
| PDGFRα | 1.1 | |
| SRC | 5.4 | |
| KIT | 13 | |
| FLT3 | 13 | |
| RET | 25.8 |
Table 2: Aponatinib IC50 Values in TKI-Resistant Cell Lines (Cell-Based Assays)
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference(s) |
| Ba/F3 BCR-ABL WT | Pro-B Leukemia | Wild-Type | 0.5 | |
| Ba/F3 BCR-ABL T315I | Pro-B Leukemia | T315I | 11 | |
| K562 | CML | Wild-Type | ~30 | |
| KU812 | CML | Wild-Type | ~30 | |
| KCL22 | CML | Wild-Type | ~30 | |
| MV4-11 | AML | FLT3-ITD | 0.5 - 17 | |
| RS4;11 | ALL | Native FLT3 | >100 | |
| K562 T315I-R | Ponatinib-Resistant CML | T315I | 635 |
Table 3: Aponatinib IC50 Values against BCR-ABL Compound Mutations
| Compound Mutation | IC50 (nM) | Reference(s) |
| Y253H/F359V | 23.7 ± 1.7 | |
| G250E/T315I | >200 | |
| E255V/T315I | >200 | |
| T315I/F359V | >200 |
Mechanisms of Resistance to Aponatinib
Despite its effectiveness, resistance to aponatinib can develop through several mechanisms:
-
BCR-ABL Compound Mutations: The development of two or more mutations on the same BCR-ABL allele can confer resistance to aponatinib. T315I-inclusive compound mutations are particularly challenging to treat.
-
BCR-ABL Independent Signaling: Cancer cells can activate alternative survival pathways to bypass their dependence on BCR-ABL signaling. Overexpression of the receptor tyrosine kinase Axl has been identified as a key mechanism of aponatinib resistance in TKI-naïve settings.
Caption: Axl signaling can bypass BCR-ABL inhibition, promoting resistance.
Detailed Experimental Protocols
Accurate and reproducible preclinical evaluation of aponatinib is essential. The following section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of aponatinib to inhibit the enzymatic activity of a target kinase.
Caption: Workflow for a radiometric in vitro kinase assay.
Materials:
-
Recombinant kinase (e.g., GST-Abl)
-
Peptide substrate (e.g., Abltide)
-
Aponatinib hydrochloride
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
P81 phosphocellulose filters
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of aponatinib in DMSO.
-
In a 96-well plate, prepare the reaction mixture containing assay buffer, MgCl₂, peptide substrate, and the recombinant kinase.
-
Add the diluted aponatinib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (e.g., 100 µM final concentration).
-
Incubate the plate at 30°C for 15-30 minutes.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto P81 phosphocellulose filters.
-
Wash the filters extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each aponatinib concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
TKI-sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
Aponatinib hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of aponatinib for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins following aponatinib treatment.
Materials:
-
TKI-sensitive and resistant cancer cell lines
-
Aponatinib hydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with aponatinib at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines the use of a subcutaneous xenograft mouse model to evaluate the in vivo anti-tumor activity of aponatinib.
Caption: Workflow for an in vivo xenograft efficacy study.
Materials:
-
Cancer cell line (e.g., Ba/F3 cells expressing BCR-ABL T315I)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Aponatinib hydrochloride
-
Vehicle for oral administration (e.g., 25 mM citrate buffer, pH 2.75)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer aponatinib orally once daily at the desired dose(s). The control group receives the vehicle.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).
Conclusion
Aponatinib represents a significant advancement in the treatment of TKI-resistant cancers, particularly CML harboring the T315I mutation. Its potent, multi-targeted kinase inhibition profile allows it to overcome resistance mechanisms that render earlier-generation TKIs ineffective. A thorough understanding of its mechanism of action, in vitro and in vivo efficacy, and the potential for acquired resistance is crucial for its optimal clinical application and the development of next-generation inhibitors. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of aponatinib and other novel TKIs, facilitating the continued progress in the field of targeted cancer therapy.
References
The Genesis of Aponatinib: A Technical Guide to a Pan-BCR-ABL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aponatinib (formerly AP24534, marketed as Iclusig®) represents a pinnacle of structure-based drug design, emerging as a potent third-generation tyrosine kinase inhibitor (TKI) to combat resistance in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Developed by ARIAD Pharmaceuticals, its primary triumph lies in its efficacy against the formidable T315I "gatekeeper" mutation in the BCR-ABL kinase, a mutation that confers resistance to first and second-generation TKIs.[3][4] This in-depth guide elucidates the discovery, medicinal chemistry history, and mechanism of action of aponatinib, providing a comprehensive overview of its structure-activity relationships, and detailing the key experimental methodologies that paved its path from conceptualization to clinical application.
Introduction: The Challenge of Acquired Resistance in CML Therapy
The advent of imatinib, a first-generation TKI, revolutionized the treatment of CML by targeting the constitutively active BCR-ABL tyrosine kinase. However, the emergence of drug resistance, primarily through point mutations in the ABL kinase domain, posed a significant clinical challenge. The most notorious of these is the T315I mutation, where the substitution of a threonine for a bulkier isoleucine at the gatekeeper position sterically hinders the binding of imatinib and second-generation TKIs like dasatinib and nilotinib.[5] This unmet medical need spurred the development of a third-generation inhibitor that could overcome this and other resistance mechanisms.
Discovery and Medicinal Chemistry History
The development of aponatinib was a testament to a rational, structure-based drug design strategy. Researchers at ARIAD Pharmaceuticals embarked on a mission to create a "pan-BCR-ABL inhibitor," a single agent effective against the native kinase and all known resistance mutations.
Lead Identification and Optimization
The journey to aponatinib began with earlier dual SRC/ABL inhibitors. One of the key precursors was AP23464, which showed potent inhibition against many imatinib-resistant mutants but failed to inhibit the T315I mutation. The lead optimization process focused on modifying the chemical scaffold to accommodate the bulky isoleucine residue of the T315I mutant.
A crucial breakthrough was the incorporation of a carbon-carbon triple bond (an ethynyl linker) into the molecule's backbone. This rigid linker was designed to orient the molecule within the ATP-binding pocket in a way that avoids a steric clash with the isoleucine at position 315. Further structure-activity relationship (SAR) studies led to the final structure of aponatinib, which includes:
-
An imidazo[1,2-b]pyridazine core, which forms a key hydrogen bond with the main chain NH of Met318 in the hinge region of the kinase.
-
A methyl group on the central phenyl ring, which fits into a small hydrophobic pocket.
-
A trifluoromethylphenyl group, which explores a deeper hydrophobic region of the ATP-binding site.
-
A methylpiperazine moiety, which enhances solubility and is expected to interact with the activation loop of the kinase.
Mechanism of Action: Targeting the Inactive Kinase Conformation
Aponatinib is a Type II kinase inhibitor, meaning it preferentially binds to the inactive "DFG-out" conformation of the ABL kinase. In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket that is exploited by the inhibitor. This binding mode contributes to aponatinib's high affinity and its ability to overcome mutations that affect the active "DFG-in" conformation targeted by some other TKIs. By occupying the ATP-binding site, aponatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive leukemic cell proliferation and survival.
Quantitative Data: Inhibitory Potency of Aponatinib
The potency of aponatinib has been extensively characterized through in vitro kinase assays and cellular proliferation assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against wild-type and various mutant forms of BCR-ABL.
Table 1: In Vitro Inhibitory Activity of Aponatinib against Wild-Type and Mutant ABL Kinase
| Kinase Target | IC50 (nM) | Reference(s) |
| Native BCR-ABL | 0.37 | |
| T315I | 2.0 | |
| G250E | 0.30 | |
| Q252H | 0.32 | |
| Y253F | 0.32 | |
| E255K | 0.32 | |
| E255V | 36 | |
| F317L | 0.44 | |
| M351T | 0.30 | |
| F359V | 0.40 | |
| H396R | 0.40 |
Table 2: Aponatinib Inhibition of Proliferation in Ba/F3 Cells Expressing Wild-Type and Mutant BCR-ABL
| BCR-ABL Variant | IC50 (nM) | Reference(s) |
| Native | 0.5 | |
| T315I | 11 | |
| G250E | 0.5 | |
| E255K | 0.6 | |
| E255V | 36 | |
| F317L | 0.8 | |
| M351T | 0.5 | |
| F359V | 0.6 |
Table 3: Aponatinib Activity against Compound BCR-ABL Mutations
| Compound Mutation | IC50 (nM) | Reference(s) |
| G250E/T315I | 49 | |
| E255K/T315I | 106 | |
| E255V/T315I | 425 | |
| Y253H/F359V | 23.7 | |
| V299L/F359V | ~10 |
Experimental Protocols
Synthesis of Aponatinib
The synthesis of aponatinib is a multi-step process. While several routes have been described, a common approach involves the following key transformations:
-
Sonogashira Coupling: A palladium/copper-catalyzed Sonogashira coupling is used to connect the imidazo[1,2-b]pyridazine core with a substituted benzoic acid derivative, forming the characteristic ethynyl linker.
-
Amide Bond Formation: The resulting carboxylic acid is then coupled with a substituted aniline containing the trifluoromethyl and methylpiperazine moieties to form the final benzamide product.
A detailed, step-by-step synthesis is outlined in various patents and publications.
In Vitro BCR-ABL Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of the BCR-ABL kinase and its inhibition by aponatinib.
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a peptide substrate by the kinase.
-
Materials:
-
Recombinant purified wild-type or mutant BCR-ABL kinase.
-
Biotinylated peptide substrate (e.g., Abltide).
-
Aponatinib (serially diluted).
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Streptavidin-coated plates or phosphocellulose paper.
-
Scintillation counter.
-
-
General Protocol:
-
The biotinylated peptide substrate is immobilized on streptavidin-coated plates.
-
The recombinant kinase is pre-incubated with various concentrations of aponatinib.
-
The kinase reaction is initiated by the addition of the ATP/radiolabeled ATP mix.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and unincorporated radiolabeled ATP is washed away.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the aponatinib concentration.
-
Cell Proliferation Assay (Ba/F3 Cells)
This assay assesses the effect of aponatinib on the proliferation of cells that are dependent on BCR-ABL kinase activity for their survival.
-
Principle: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival. When transfected with the BCR-ABL gene, these cells become IL-3 independent, and their proliferation is driven by the BCR-ABL kinase. Inhibition of this kinase by aponatinib leads to a dose-dependent decrease in cell viability.
-
Materials:
-
Ba/F3 cells engineered to express wild-type or mutant BCR-ABL.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Aponatinib (serially diluted).
-
96-well plates.
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo).
-
Plate reader (absorbance or luminescence).
-
-
General Protocol:
-
Ba/F3-BCR-ABL cells are seeded into 96-well plates in the absence of IL-3.
-
Cells are treated with a range of aponatinib concentrations.
-
The plates are incubated for 48-72 hours.
-
A cell viability reagent is added to each well.
-
After a short incubation, the absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability relative to untreated control cells is calculated, and IC50 values are determined by non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BCR-ABL signaling pathway and a general workflow for the discovery and evaluation of tyrosine kinase inhibitors like aponatinib.
Caption: BCR-ABL signaling pathways and the inhibitory action of aponatinib.
Caption: General workflow for tyrosine kinase inhibitor drug discovery.
Conclusion
The discovery and development of aponatinib is a landmark achievement in medicinal chemistry and a testament to the power of rational drug design. By meticulously engineering a molecule to overcome a specific resistance mechanism, researchers provided a life-saving therapeutic option for patients with CML and Ph+ ALL who had exhausted other treatments. The story of aponatinib continues to be a paradigm for the development of next-generation targeted cancer therapies, underscoring the importance of a deep understanding of the molecular drivers of disease and the mechanisms of drug resistance.
References
- 1. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ponatinib - Wikipedia [en.wikipedia.org]
- 3. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Ponatinib Stock Solution Preparation in Cell Culture
Introduction
Ponatinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI). It is notably effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I "gatekeeper" mutation, which confers resistance to other TKIs.[1][2] Ponatinib's primary mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase, which blocks downstream signaling pathways that drive leukemic cell proliferation and survival.[3] Beyond BCR-ABL, ponatinib also potently inhibits other key kinases involved in tumorigenesis, including members of the VEGFR, FGFR, PDGFR, and Src families.
Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation and handling of ponatinib stock solutions. This document provides a comprehensive guide for researchers, detailing solubility parameters, step-by-step protocols for stock and working solution preparation, and key signaling pathways affected by the inhibitor.
Data Presentation
Quantitative data regarding ponatinib's physical and chemical properties, solubility, and biological activity are summarized in the tables below for easy reference and comparison.
Table 1: Ponatinib Properties and Solubility
| Parameter | Value | Source(s) |
|---|---|---|
| Synonym | AP24534 | |
| Molecular Weight | 532.6 g/mol | |
| Formula | C₂₉H₂₇F₃N₆O | |
| Appearance | Crystalline solid | |
| Recommended Solvents | DMSO, Dimethylformamide (DMF) | |
| Solubility in DMSO | ~20 mg/mL to 100 mg/mL (Varies by supplier; can be enhanced with warming and sonication) | |
| Solubility in DMF | ~20 mg/mL |
| Aqueous Solubility | Sparingly soluble / Insoluble | |
Table 2: Recommended Stock and Working Solution Parameters
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Recommended Stock Concentration | 10 mM to 100 mM in fresh, anhydrous DMSO | |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | |
| Stock Solution Stability | Stable for ≥ 4 years at -20°C as a solid; 6 months to 2 years at -80°C in DMSO | |
| Aqueous Solution Stability | Not recommended for storage longer than one day |
| Final DMSO Concentration in Media | Keep below 0.5% to avoid cytotoxicity; ideally ≤ 0.1% | |
Table 3: Ponatinib IC₅₀ Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target / Mutation | Ponatinib IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| Ba/F3 | Pro-B Lymphocyte | Native BCR-ABL | 0.5 | |
| Ba/F3 | Pro-B Lymphocyte | BCR-ABL T315I | 11 | |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 7.2 | |
| K562 T315I-R | Chronic Myeloid Leukemia | BCR-ABL T315I (Resistant) | 635 | |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~10 | |
| HL60 | Acute Promyelocytic Leukemia | BCR-ABL T315I (100%) | 56 | |
| AN3CA | Endometrial Cancer | FGFR2 Mutation | < 40 |
| MFE-296 | Endometrial Cancer | FGFR2 Mutation | < 40 | |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ponatinib Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM stock solution, a common starting concentration for cell culture experiments.
Materials:
-
Ponatinib powder (FW: 532.6 g/mol )
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom or microcentrifuge tubes (polypropylene)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of ponatinib powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out the desired amount of ponatinib. To prepare 1 mL of a 10 mM stock solution, weigh 5.33 mg of ponatinib.
-
Dissolution:
-
Aseptically transfer the weighed powder into a sterile tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 5.33 mg).
-
Tightly cap the vial and vortex vigorously for several minutes until the powder is completely dissolved. The solution should be clear.
-
-
Troubleshooting Dissolution: If the compound does not fully dissolve:
-
Gently warm the solution at 37°C for 10-15 minutes.
-
Briefly sonicate the solution in an ultrasonic bath.
-
Note: Use fresh DMSO, as absorbed moisture can significantly reduce ponatinib's solubility.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This is critical to minimize freeze-thaw cycles that can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells.
Materials:
-
10 mM Ponatinib stock solution in DMSO (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium appropriate for your cell line
-
Sterile polypropylene tubes for dilution
Procedure:
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM ponatinib stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution: It is highly recommended to perform serial dilutions to prevent precipitation of the compound when transferring from a high-DMSO concentration to an aqueous medium.
-
Example for a 10 µM final concentration:
-
Intermediate Dilution (1:100): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed culture medium to create a 100 µM intermediate solution. Mix gently but thoroughly.
-
Final Dilution (1:10): Add the required volume of the 100 µM intermediate solution to your final volume of culture medium. For instance, add 100 µL of the 100 µM solution to 900 µL of medium to get a final concentration of 10 µM.
-
-
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your culture medium and ensure it remains consistent across all treatments, including the vehicle control. The final DMSO concentration should ideally be 0.1% or lower to avoid solvent-induced effects on cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without ponatinib) to the cell culture medium. This is essential to accurately distinguish the effects of the drug from the effects of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store aqueous dilutions of ponatinib.
Mandatory Visualizations
Ponatinib Mechanism of Action
The diagram below illustrates the primary mechanism of action of ponatinib. It acts as an ATP-competitive inhibitor of the BCR-ABL fusion protein (including the T315I mutant) and other receptor tyrosine kinases (RTKs) like FGFR, VEGFR, and PDGFR. This inhibition blocks critical downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to decreased cell proliferation and increased apoptosis.
References
Application Notes and Protocols for Ponatinib Cell Viability Assay (MTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib is a potent oral multi-targeted tyrosine kinase inhibitor. Its primary therapeutic application is in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] Ponatinib is particularly effective against malignancies harboring the T315I mutation in the BCR-ABL gene, which confers resistance to other tyrosine kinase inhibitors.[3][4] The core mechanism of Ponatinib involves the inhibition of the constitutively active BCR-ABL tyrosine kinase, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. Beyond BCR-ABL, Ponatinib also demonstrates inhibitory activity against other tyrosine kinases, including members of the VEGFR, FGFR, PDGFR, and SRC families.
Accurate in vitro assessment of Ponatinib's efficacy is fundamental for preclinical drug development and cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation. This assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan.
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of Ponatinib on cancer cell lines.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ponatinib in various cancer cell lines as determined by cell viability assays. These values highlight the potent anti-proliferative activity of Ponatinib across a range of hematological malignancies and solid tumors.
| Cell Line | Cancer Type | Target/Mutation | Ponatinib IC50 (nM) |
| Ba/F3 | Pro-B Cell Leukemia | Native BCR-ABL | 0.5 |
| Ba/F3 | Pro-B Cell Leukemia | BCR-ABL T315I | 11 |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 7.2 |
| K562 T315I-R | Chronic Myeloid Leukemia | BCR-ABL T315I (Resistant) | 635 |
| HL60 | Acute Promyelocytic Leukemia | BCR-ABL T315I (100%) | 56 |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.5 - 17 |
| Kasumi-1 | Acute Myeloid Leukemia | KIT (N822K) | 0.5 - 17 |
| KG-1 | Acute Myeloid Leukemia | FGFR1OP2-FGFR1 | 0.5 - 17 |
| EOL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRα | 0.1 - 0.2 |
| Ba/F3 | Pro-B Cell Leukemia | Activated FGFR1-4 | < 40 |
| Various | Lung, Endometrial, Bladder, Gastric, Breast, Colon Cancer | FGFR Dysregulation | 7 - 181 |
Signaling Pathway and Experimental Workflow
Ponatinib's Inhibition of the BCR-ABL Signaling Pathway
Ponatinib exerts its therapeutic effect primarily by inhibiting the BCR-ABL tyrosine kinase. This oncoprotein is a hallmark of CML and Ph+ ALL and is responsible for driving uncontrolled cell proliferation and survival through the activation of several downstream signaling cascades. The diagram below illustrates the key pathways affected by Ponatinib's inhibitory action.
Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.
Experimental Workflow for Ponatinib MTT Assay
The following diagram outlines the key steps involved in performing a cell viability assay using the MTT method to evaluate the efficacy of Ponatinib.
Caption: Workflow for a Ponatinib MTT cell viability assay.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., K562, Ba/F3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Ponatinib (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for suspension cells or 3,000-8,000 cells/well for adherent cells) in a final volume of 100 µL of complete culture medium.
-
Include wells for "no cell" (medium only) and "vehicle control" (cells with the highest concentration of DMSO used for Ponatinib dilution).
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Ponatinib Treatment:
-
Prepare serial dilutions of Ponatinib in complete culture medium from the stock solution. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells).
-
Add 100 µL of the various concentrations of Ponatinib to the respective wells. For vehicle control wells, add medium with the corresponding concentration of DMSO.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
MTT Assay:
-
After the treatment incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
After the incubation, carefully remove the medium containing MTT. For suspension cells, this may require centrifugation of the plate.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each Ponatinib concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the Ponatinib concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of Ponatinib that inhibits cell viability by 50%, using a suitable software package (e.g., GraphPad Prism).
-
Optimization and Troubleshooting
-
Optimal Cell Seeding Density: It is crucial to determine the optimal cell seeding density for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
MTT Concentration and Incubation Time: The concentration of MTT and the incubation time may need to be optimized for different cell lines to achieve a robust signal without causing cytotoxicity.
-
Incomplete Solubilization: If formazan crystals are not fully dissolved, this can lead to inaccurate readings. Ensure thorough mixing after adding the solubilization solution.
-
Interference from Test Compounds: Some compounds may interfere with the MTT assay. It is advisable to run a control with the compound in the absence of cells to check for any direct reduction of MTT.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Ponatinib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib (Iclusig®) is a potent multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with the T315I mutation which confers resistance to other TKIs.[1][2] Understanding the pharmacokinetics, metabolism, and disposition of ponatinib is crucial for optimizing its therapeutic efficacy and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the sensitive and specific quantification of ponatinib and its metabolites in various biological matrices.
This document provides detailed application notes and protocols for the LC-MS/MS analysis of ponatinib and its metabolites, intended for researchers, scientists, and professionals involved in drug development.
Ponatinib Metabolism and Signaling Pathway
Ponatinib undergoes extensive phase I and phase II metabolism. The primary routes of metabolism involve cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role, and to a lesser extent CYP2C8, CYP2D6, and CYP3A5.[1][3][4] Key metabolic transformations include N-demethylation, N-oxidation, hydroxylation, reduction, and amide hydrolysis. The N-desmethyl metabolite is reported to be four-fold less potent than the parent drug. Phase II metabolism involves the glucuronidation of hydroxylated metabolites. The inactive carboxylic acid metabolite (AP24600) is also a major product of hydrolysis by esterases and/or amidases.
Ponatinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase, including the gatekeeper T315I mutant. By binding to the ATP-binding pocket of the kinase, it blocks the signaling pathways that lead to cell proliferation and survival in CML and Ph+ ALL.
References
- 1. ClinPGx [clinpgx.org]
- 2. Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model‐Informed Dose Selection for Pediatric Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pathways of Ponatinib Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Ponatinib Treatment of K562 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib is a potent, oral, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Its primary target is the BCR-ABL fusion protein, an abnormal tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[3] Ponatinib was designed to be effective against CML that is resistant to other TKIs, including those with the T315I "gatekeeper" mutation.[4][5] The K562 cell line, derived from a CML patient in blast crisis, is a widely used model for studying the effects of BCR-ABL inhibitors. These application notes provide detailed protocols for the treatment of the K562 cell line with ponatinib, including methods for assessing cell viability, apoptosis, and the impact on BCR-ABL signaling pathways.
Mechanism of Action
Ponatinib effectively binds to the ATP-binding site of the BCR-ABL kinase domain, including the T315I mutant form, thereby preventing ATP binding and inhibiting the protein's kinase activity. This blockade disrupts downstream signaling cascades responsible for leukemic cell proliferation and survival, ultimately leading to apoptosis. In K562 cells, ponatinib has been shown to reduce the phosphorylation of BCR-ABL and its downstream targets, such as Crk-L, and also inhibits the activity of other kinases like Lyn.
Data Presentation
Ponatinib IC50 Values in K562 and Resistant Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for ponatinib in the K562 cell line and its resistant variants after a 72-hour treatment period.
| Cell Line | Description | Ponatinib IC50 (nM) | Reference |
| K562 | Parental, TKI-sensitive | 0.02 - 7.2 | |
| K562IR | Imatinib-resistant | 15 | |
| K562NR | Nilotinib-resistant | 3.5 | |
| K562DR | Dasatinib-resistant | 400 | |
| K562 T315I-R | Dasatinib pre-treated, ponatinib-resistant | 635 | |
| K562 DOX 55D-R | Dasatinib pre-treated, ponatinib-resistant | 478 |
Experimental Protocols
K562 Cell Culture
This protocol describes the standard procedure for culturing the K562 suspension cell line.
Materials:
-
K562 cells (e.g., ATCC CCL-243)
-
RPMI 1640 medium with L-Glutamine (e.g., Hyclone SH30027.LS)
-
Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco SH30071.03)
-
Penicillin-Streptomycin (Pen/Strep) (e.g., Gibco 15140-163)
-
L-Glutamine (e.g., Gibco 25030-164)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Sterile cell culture flasks (T25, T75, T150)
-
Sterile centrifuge tubes (15 mL, 50 mL)
-
Incubator (37°C, 5% CO2, humidified)
-
Hemocytometer or automated cell counter
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS, 1% Pen/Strep, and 1% L-Glutamine. Filter sterilize the complete medium.
-
Thawing Frozen Cells:
-
Rapidly thaw a frozen vial of K562 cells in a 37°C water bath.
-
Transfer the thawed cells to a 15 mL centrifuge tube containing 9-10 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-400 x g (approximately 1200 rpm) for 5-8 minutes at room temperature.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask.
-
-
Cell Maintenance:
-
Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
When the cell density approaches 0.8x10^6 cells/mL, split the culture to approximately 0.4x10^6 cells/mL with fresh, warm media. The cells should double approximately every 24 hours.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Ponatinib Treatment and Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
K562 cells in logarithmic growth phase
-
Ponatinib stock solution (dissolved in DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest K562 cells and perform a cell count using a hemocytometer and Trypan Blue to ensure high viability (>90%).
-
Resuspend the cells in complete growth medium to a final concentration that will result in approximately 70-80% confluency at the end of the assay. A typical starting density is 0.5-1.0x10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for a few hours to allow cells to acclimatize.
-
-
Ponatinib Treatment:
-
Prepare serial dilutions of ponatinib in complete growth medium from your stock solution.
-
Add the desired final concentrations of ponatinib to the appropriate wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization. The plate can be placed on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis Analysis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
K562 cells treated with ponatinib as described above
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing:
-
Harvest both adherent and suspension cells from your treatment plates.
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible.
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting for BCR-ABL Signaling
This protocol is used to detect changes in the phosphorylation status of BCR-ABL and its downstream signaling proteins.
Materials:
-
K562 cells treated with ponatinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-CrkL, anti-CrkL, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat K562 cells with ponatinib for the desired time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL detection system.
-
Use β-Actin as a loading control to ensure equal protein loading.
-
Visualizations
Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream pro-survival and proliferative signaling pathways.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Efficacy of ponatinib against ABL tyrosine kinase inhibitor-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ponatinib - Wikipedia [en.wikipedia.org]
- 4. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Aponatinib Analogs for Improved Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy extends to cases with the T315I "gatekeeper" mutation, which confers resistance to other TKIs. However, the clinical utility of ponatinib is hampered by a significant risk of cardiovascular toxicity, largely attributed to its broad off-target kinase inhibition profile.[1][2][3] This has spurred the development of aponatinib analogs with improved selectivity, aiming to retain the potent on-target activity against BCR-ABL while minimizing adverse effects by avoiding off-target kinases associated with toxicity.
These application notes provide detailed protocols for the synthesis of aponatinib analogs, with a focus on nicotinamide-based derivatives that have shown promising selectivity profiles. Additionally, methodologies for assessing kinase selectivity and relevant signaling pathways are presented to guide researchers in the development of safer and more effective kinase inhibitors.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 in nM) of ponatinib and its nicotinamide analog, HSN748, against a panel of on-target and off-target kinases. This data highlights the improved selectivity of HSN748, which retains potency against key targets like ABL1 and FLT3 while demonstrating significantly reduced activity against off-target kinases such as c-Src, which has been implicated in cardiotoxicity.[4][5]
Table 1: On-Target Kinase Inhibition
| Kinase Target | Ponatinib IC50 (nM) | HSN748 IC50 (nM) |
| ABL1 | 0.37 | 0.87 |
| ABL1 (T315I) | 2.0 | 2.5 |
| FLT3-ITD | 1.5 | 10.03 |
Data compiled from multiple sources.
Table 2: Off-Target Kinase Inhibition
| Kinase Target | Ponatinib IC50 (nM) | HSN748 IC50 (nM) |
| c-Src | 5.4 | >1000 |
| VEGFR2 | 1.5 | Not Reported |
| FGFR1 | 2.2 | 24.4 |
| PDGFRα | 1.1 | Not Reported |
| RET | 0.65 | 0.88 |
| p38α | 382.7 | 86.6 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Synthesis of Nicotinamide-Ponatinib Analog (HSN748)
This protocol describes a two-step synthesis of the aponatinib analog HSN748, starting from 5-ethynylnicotinic acid and 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.
Step 1: Amide Coupling
-
To a solution of 5-ethynylnicotinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at 50 °C for 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-ethynyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)nicotinamide.
Step 2: Sonogashira Coupling
-
In a reaction vessel, dissolve 3-bromoimidazo[1,2-b]pyridazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.1 eq), CuI (0.05 eq), and triphenylphosphine (10 mg) in a mixture of DMF and triethylamine.
-
Deoxygenate the solution by bubbling with argon for 15-20 minutes.
-
In a separate vessel, dissolve the product from Step 1 (1.2 eq) in DMF and deoxygenate the solution.
-
Slowly add the alkyne solution to the reaction mixture over 10 minutes.
-
Heat the reaction to 55 °C and stir for 12 hours.
-
After completion, dilute the mixture with ethyl acetate and wash with water, saturated NH₄Cl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain HSN748.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the IC50 values of synthesized aponatinib analogs against a panel of kinases.
Materials:
-
Purified kinase enzymes
-
Kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized aponatinib analogs dissolved in DMSO
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the aponatinib analog in DMSO. A 10-point, 3-fold serial dilution is recommended.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the kinase and its substrate in kinase reaction buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2X ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data by setting the DMSO-only control as 100% kinase activity (0% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by ponatinib and its analogs. Understanding these pathways is crucial for interpreting the on-target and off-target effects of these inhibitors.
Caption: BCR-ABL signaling pathway inhibited by aponatinib analogs.
Caption: VEGFR signaling, an off-target pathway of ponatinib.
Caption: FGFR signaling, another off-target pathway of ponatinib.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of aponatinib analogs for improved selectivity.
Caption: Workflow for aponatinib analog synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ponatinib In Vivo Xenograft Model Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1] It is primarily approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), especially in cases with the T315I mutation that confers resistance to other TKIs.[1][2] The mechanism of action of ponatinib involves the inhibition of several critical signaling kinases, including BCR-ABL, VEGFR, FGFR, PDGFR, SRC, KIT, and FLT3.[1] This broad-spectrum activity makes it a valuable agent for preclinical cancer research in various malignancies, including glioblastoma, thyroid cancer, and cholangiocarcinoma.[1]
This document provides a comprehensive protocol for establishing and utilizing a subcutaneous xenograft mouse model to assess the in vivo efficacy of ponatinib. The protocol covers cell line selection, animal model preparation, drug administration, and endpoint analysis.
Mechanism of Action and Key Signaling Pathways
Ponatinib exerts its anti-cancer effects by binding to the ATP-binding site of multiple tyrosine kinases, thereby blocking downstream signaling cascades essential for tumor cell growth, proliferation, and survival. Key pathways inhibited by ponatinib include the RAS/MAPK (ERK), PI3K/AKT/mTOR, and JAK/STAT pathways. For instance, in FGFR-driven cancers, ponatinib has been shown to reduce the phosphorylation of FGFR and its immediate downstream effectors FRS2, AKT, and ERK. In FLT3-ITD positive leukemia models, ponatinib inhibits the phosphorylation of FLT3 and STAT5.
Caption: Key signaling pathways inhibited by Ponatinib.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to ponatinib. The choice of cell line will depend on the cancer type being studied. Examples are provided in Table 1.
-
Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells at 37°C in a humidified atmosphere with 5% CO₂.
Animal Model
-
Animal Strain: Use immunocompromised mice, such as BALB/c nude, SCID, or NOD/SCID/gamma (NSG) mice, typically aged 4-6 weeks. The choice of strain depends on the tumorigenicity of the selected cell line.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Ethics: All animal experiments must be conducted under a protocol approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation (Subcutaneous Xenograft)
-
Cell Preparation: Harvest cultured cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio). The final cell concentration should be adjusted to inject the desired number of cells in a volume of 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10⁷ cells) into the right flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., approximately 200 mm³), randomize the mice into treatment and control groups.
Ponatinib Administration
-
Formulation: Formulate ponatinib in an appropriate vehicle. An aqueous 25 mmol/L citrate buffer (pH 2.75) has been used for oral administration.
-
Dosing and Administration: Administer ponatinib to the treatment groups, typically via oral gavage, once daily. The control group should receive the vehicle only. The dosage can vary depending on the model and study objectives (see Table 1).
-
Duration: Continue the treatment for a specified period, for example, 3 to 4 weeks.
Endpoint Analysis
-
Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Tissue Harvesting: At the end of the study, euthanize the mice and harvest the tumors.
-
Immunohistochemistry (IHC): Analyze the expression of biomarkers in the tumor tissues. This can include markers for proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3, TUNEL staining), and the phosphorylation status of target proteins and downstream effectors (e.g., p-FGFR, p-FRS2, p-AKT, p-ERK).
-
Western Blot: Protein extracts from the tumors can be analyzed by Western blot to quantify the expression and phosphorylation of key signaling proteins.
Caption: Experimental workflow for a Ponatinib xenograft model.
Data Presentation
The following tables summarize quantitative data from various in vivo xenograft studies using ponatinib.
Table 1: Examples of Ponatinib In Vivo Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Strain | Ponatinib Dose & Administration | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11 (FLT3-ITD+/+) | CB.17 SCID | 1, 2.5, 5, 10, 25 mg/kg/day (oral gavage) | Dose-dependent tumor regression at ≥5 mg/kg | |
| Chronic Myeloid Leukemia (CML) | K562-T315I | NOD/SCID gamma (NSG) | 30 mg/kg/day (oral gavage) | Tumor regression | |
| Cholangiocarcinoma | Patient-Derived Xenograft (PDX) with FGFR2-CCDC6 fusion | Nude mice | 20 mg/kg (intragastric) | Inhibition of tumor cell proliferation and induction of apoptosis | |
| Neuroblastoma (NB) | NGP | Orthotopic xenograft | 15 mg/kg/day (intraperitoneal injection) | Inhibition of tumor growth | |
| Medullary Thyroid Carcinoma | TT cells | Athymic mice | 30 mg/kg/day | Reduction in tumor volume |
Table 2: Immunohistochemistry (IHC) Markers for Endpoint Analysis
| Marker | Purpose | Reference |
| p-FGFR, p-FRS2, p-AKT, p-ERK | To assess inhibition of the FGFR signaling pathway | |
| Ki-67 | To measure cell proliferation | |
| Cleaved Caspase-3 (CC3) | To measure apoptosis | |
| TUNEL | To detect DNA fragmentation during apoptosis | |
| CD31 | To assess tumor angiogenesis |
References
Aponatinib for Cell-Based Phosphorylation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aponatinib (also known as ponatinib) is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was designed to inhibit the native BCR-ABL kinase and its mutants, including the gatekeeper T315I mutation that confers resistance to other TKIs in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[2] Beyond BCR-ABL, aponatinib demonstrates inhibitory activity against other key signaling kinases implicated in cancer, such as FLT3, RET, and members of the VEGFR, FGFR, and PDGFR families.[1][3] This broad-spectrum activity makes aponatinib a valuable tool for cancer research and a promising therapeutic agent.
Cell-based phosphorylation assays are crucial for characterizing the mechanism of action and cellular potency of kinase inhibitors like aponatinib. These assays allow for the quantitative measurement of the inhibition of specific kinase targets and their downstream signaling pathways within a cellular context. This document provides detailed application notes and protocols for utilizing aponatinib in cell-based phosphorylation assays, with a focus on In-Cell Western (ICW) assays.
Mechanism of Action and Target Profile
Aponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of its target kinases and preventing the transfer of phosphate to their substrates. This action blocks the constitutive activation of downstream signaling pathways that drive cancer cell proliferation and survival.
Aponatinib Signaling Pathway Inhibition
Caption: Aponatinib inhibits key tyrosine kinases, blocking downstream signaling.
Quantitative Data Summary
The following tables summarize the in vitro and cellular inhibitory activity of aponatinib against key targets and in relevant cell lines.
Table 1: In Vitro Kinase Inhibition Profile of Aponatinib
| Target Kinase | Mutant | IC50 (nM) |
| ABL | Native | 0.37 |
| ABL | T315I | 2.0 |
| FLT3 | - | 12.6 |
| RET | - | 25.8 |
| c-Kit | - | 12.5 |
| VEGFR | - | 1.5 |
| PDGFR | - | 1.1 |
| FGFR | - | 2.2 |
| Src | - | 5.4 |
Table 2: Cellular Activity of Aponatinib
| Cell Line | Target | Assay | IC50 (nM) | Downstream Effect |
| K562 | BCR-ABL | Proliferation | 0.63 | Dose-dependent reduction in CrkL phosphorylation. |
| Ba/F3 | BCR-ABL (T315I) | Proliferation | ~36 | A >50% reduction in pCrkL was seen in 80% of patients with the T315I mutation. |
| MV4-11 | FLT3-ITD | Proliferation | < 4 | Dose-dependent inhibition of STAT5 phosphorylation. |
| MOLM13 | FLT3-ITD | Proliferation | < 4 | Dose-dependent inhibition of STAT5 phosphorylation. |
Experimental Protocols
This section provides a detailed protocol for an In-Cell Western (ICW) assay to measure the inhibition of STAT5 phosphorylation in the FLT3-ITD positive cell line, MV4-11, upon treatment with aponatinib. This protocol can be adapted for other cell lines and targets, such as pCrkL in K562 cells.
In-Cell Western (ICW) Assay Workflow
Caption: Workflow for an In-Cell Western (ICW) assay.
Detailed Protocol: Inhibition of STAT5 Phosphorylation in MV4-11 Cells
Materials:
-
Cell Line: MV4-11 (FLT3-ITD positive acute myeloid leukemia)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Aponatinib: Prepare a stock solution in DMSO and dilute to final concentrations in culture medium.
-
Reagents for ICW:
-
96-well black-walled imaging plates
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: 4% formaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: Odyssey Blocking Buffer or equivalent
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Mouse anti-α-tubulin or other normalization protein antibody
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Deionized Water
-
Procedure:
-
Cell Seeding:
-
Culture MV4-11 cells to a density of approximately 1 x 10^6 cells/mL.
-
Seed 5 x 10^4 cells per well in a 96-well black-walled imaging plate in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Aponatinib Treatment:
-
Prepare serial dilutions of aponatinib in culture medium at 2x the final concentration.
-
Add 100 µL of the 2x aponatinib solutions to the respective wells to achieve the final desired concentrations (e.g., 0, 1, 5, 10, 50, 100, 500 nM). Include a DMSO vehicle control.
-
Incubate for the desired treatment time (e.g., 2 to 24 hours) at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
Add 150 µL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with 200 µL of PBS.
-
-
Blocking:
-
Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of the primary antibodies in Blocking Buffer (e.g., 1:200 dilution for anti-pSTAT5 and 1:1000 for anti-α-tubulin).
-
Remove the Blocking Buffer and add 50 µL of the primary antibody cocktail to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the wells four times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Prepare a cocktail of the fluorescently labeled secondary antibodies in Blocking Buffer (e.g., 1:1000 dilution). Protect from light.
-
Add 50 µL of the secondary antibody cocktail to each well.
-
Incubate for 1 hour at room temperature in the dark with gentle shaking.
-
-
Imaging and Analysis:
-
Wash the wells four times with PBST for 5 minutes each in the dark.
-
Remove the final wash and ensure the wells are dry.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the 700 nm (normalization protein) and 800 nm (pSTAT5) channels.
-
Normalize the pSTAT5 signal to the normalization protein signal for each well.
-
Plot the normalized pSTAT5 signal against the log of the aponatinib concentration and fit a dose-response curve to determine the IC50 value.
-
Troubleshooting and Considerations
-
Cell Adhesion: For suspension cells like K562 and MV4-11, ensure proper plate coating (e.g., with poly-L-lysine) if cell detachment is an issue.
-
Antibody Validation: Always validate primary antibodies for specificity and optimal dilution for the ICW format.
-
Signal-to-Noise Ratio: Optimize blocking conditions and antibody concentrations to maximize the signal-to-noise ratio.
-
Normalization: The use of a normalization protein is critical to account for variations in cell number per well. Housekeeping proteins like GAPDH or α-tubulin, or a total protein stain, can be used.
-
Data Analysis: Use appropriate software for dose-response curve fitting to accurately calculate IC50 values.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize aponatinib in cell-based phosphorylation assays. The provided data and methodologies will aid in the investigation of aponatinib's mechanism of action and its effects on cellular signaling pathways.
References
Application Note: Generation of an Aponatinib Dose-Response Curve In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aponatinib (also known as ponatinib) is a potent, multi-targeted tyrosine kinase inhibitor (TKI) designed to block the activity of various kinases that drive cancer cell proliferation and survival. Its primary target is the BCR-ABL fusion protein, including the T315I "gatekeeper" mutation that confers resistance to other TKIs used in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[1]. Beyond BCR-ABL, aponatinib also inhibits other key kinases such as VEGFR, FGFR, PDGFR, and SRC[1][2].
Determining the half-maximal inhibitory concentration (IC50) is a critical step in preclinical drug development to quantify a compound's potency. This application note provides a detailed protocol for generating a dose-response curve for aponatinib in vitro using a luminescence-based cell viability assay.
Mechanism of Action: BCR-ABL Signaling
In CML, the Philadelphia chromosome translocation results in the BCR-ABL fusion gene, which produces a constitutively active tyrosine kinase[3]. This oncogenic kinase activates multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis[3]. Aponatinib acts as an ATP-competitive inhibitor, binding to the kinase domain of BCR-ABL to block its activity and shut down these downstream signals.
Quantitative Data Summary
The potency of aponatinib varies across different cancer cell lines, largely dependent on the presence of specific driver mutations. The IC50 values below represent the concentration of aponatinib required to inhibit the viability or proliferation of the cell population by 50%.
| Cell Line | Cancer Type | Key Mutation(s) | Aponatinib IC50 (nM) | Reference |
| Ba/F3 | Pro-B Cell Line | Native BCR-ABL | 0.5 | |
| Ba/F3 | Pro-B Cell Line | BCR-ABL T315I | 11 | |
| K562 | CML | Native BCR-ABL | 7.2 | |
| HL60-BCR-ABL | AML | Native BCR-ABL | 6 | |
| HL60-BCR-ABL T315I | AML | BCR-ABL T315I | 56 | |
| MV4-11 | AML | FLT3-ITD | <10 |
Experimental Protocol
This protocol details the steps to determine the dose-response of aponatinib using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Materials
-
Aponatinib (hydrochloride)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cancer cell line (e.g., K562 for CML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Sterile, opaque-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well for K562).
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only (no cells) to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
-
Aponatinib Preparation and Dosing:
-
Prepare a 10 mM stock solution of aponatinib in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations. A 10-point, 3-fold dilution series starting from 1000 nM down to 0.05 nM is a typical starting point.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration wells (typically ≤0.1%).
-
Carefully add the specified volume of diluted aponatinib or vehicle control to the appropriate wells.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO₂) for 72 hours. This duration is commonly used for proliferation assays.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value from the 'medium only' wells from all other well readings.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells:
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Plot the % Viability against the logarithm of the aponatinib concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
References
Application Notes and Protocols for Aponatinib in CRISPR-Generated Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aponatinib, also widely known in scientific literature as ponatinib (AP24534), is a potent multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It is designed to inhibit the BCR-ABL kinase, including the T315I mutation which confers resistance to other TKIs like imatinib.[1][3] Aponatinib also demonstrates potent inhibition of other kinases such as RET, including mutants resistant to other inhibitors.[4] The emergence of drug resistance is a significant challenge in cancer therapy. The CRISPR-Cas9 gene-editing technology provides a powerful tool to generate cell lines with specific mutations that mimic clinical drug resistance, enabling the study of resistance mechanisms and the efficacy of next-generation inhibitors like aponatinib.
These application notes provide a framework for utilizing CRISPR-Cas9 to generate resistant cell line models and subsequently evaluating the efficacy of aponatinib in these models. The protocols detailed below are generalized and may require optimization for specific cell lines and experimental conditions.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ponatinib (aponatinib) in various cancer cell lines, including those with mutations conferring resistance to other TKIs. This data is provided as a reference for designing experiments to evaluate aponatinib's efficacy.
| Cell Line | Background | Target Kinase | Resistance Mutation | Ponatinib (Aponatinib) IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | - | Varies by study |
| Ba/F3 | Pro-B | BCR-ABL | T315I | Potent inhibition at low nM concentrations |
| TT | Medullary Thyroid Carcinoma | RET | Endogenous oncogenic RET | ~25.8 nM (in vitro kinase assay) |
| NIH3T3 | Fibroblast | RET | V804M | ~33.9 nM (in vitro kinase assay) |
| LC-2/ad | Lung Adenocarcinoma | RET | RET fusion | Potent antiproliferative activity |
| TPC1 | Papillary Thyroid Carcinoma | RET | - | Potent antiproliferative activity |
Note: IC50 values can vary depending on the assay conditions (e.g., cell density, incubation time, assay method). The data presented here is compiled from published literature and should be used as a guideline.
Signaling Pathways and Experimental Workflows
Aponatinib (Ponatinib) Mechanism of Action
Aponatinib is an ATP-competitive inhibitor that targets the kinase domain of BCR-ABL and RET. By blocking the phosphorylation of these kinases, aponatinib inhibits downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: Aponatinib inhibits BCR-ABL and RET signaling pathways.
Experimental Workflow for Generating and Testing CRISPR-Resistant Cell Lines
This workflow outlines the key steps from designing the CRISPR experiment to evaluating the efficacy of aponatinib in the generated resistant cell lines.
Caption: Workflow for CRISPR-generated resistant cell lines.
Experimental Protocols
Protocol 1: Generation of CRISPR-Cas9 Mediated Resistant Cell Lines
This protocol provides a general procedure for creating gene knock-ins or specific mutations to confer drug resistance.
1. sgRNA Design and Synthesis
-
Identify the target gene and the specific mutation you want to introduce (e.g., a gatekeeper mutation in the kinase domain).
-
Use online CRISPR design tools (e.g., Benchling, CHOPCHOP) to design single guide RNAs (sgRNAs) that target the desired genomic locus with high specificity and minimal off-target effects.
-
Synthesize the designed sgRNAs.
2. Vector Construction and Preparation
-
Clone the synthesized sgRNA into a suitable expression vector that also contains the Cas9 nuclease. Lentiviral vectors are often used for difficult-to-transfect cells.
-
If generating a specific point mutation, a homology-directed repair (HDR) template containing the desired mutation and flanking homology arms must also be designed and synthesized.
-
Prepare high-quality, endotoxin-free plasmid DNA.
3. Transfection or Transduction
-
Culture the target cancer cell line to 70-80% confluency.
-
Deliver the CRISPR-Cas9 components (Cas9/sgRNA vector and HDR template if applicable) into the cells using an appropriate method:
-
Lipid-mediated transfection: Suitable for many adherent cell lines.
-
Electroporation: For suspension cells or cells resistant to transfection.
-
Lentiviral transduction: For high-efficiency delivery to a broad range of cell types.
-
4. Selection and Enrichment of Edited Cells
-
If the vector contains a selection marker (e.g., antibiotic resistance), apply the appropriate selection agent to enrich for cells that have taken up the plasmid.
-
Alternatively, if a fluorescent reporter is used, enrich the transfected cells using Fluorescence-Activated Cell Sorting (FACS).
5. Single-Cell Cloning and Expansion
-
Isolate single cells from the enriched population into individual wells of a 96-well plate using limiting dilution or FACS.
-
Expand the single-cell clones into larger populations.
6. Validation of Gene Editing
-
Extract genomic DNA from the expanded clones.
-
Amplify the target region by PCR.
-
Sequence the PCR products using Sanger or Next-Generation Sequencing (NGS) to confirm the presence of the desired mutation.
-
Further validate the functional consequence of the mutation, for example, by Western blot to check for changes in protein expression or phosphorylation status.
Protocol 2: Cell Viability Assay and IC50 Determination
This protocol describes the use of the MTT assay to determine the IC50 of aponatinib in the generated resistant cell lines.
1. Materials
-
Aponatinib (Ponatinib)
-
CRISPR-generated resistant and parental (wild-type) cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
2. Cell Seeding
-
Harvest and count the resistant and parental cells.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
3. Drug Treatment
-
Prepare a stock solution of aponatinib in DMSO.
-
Perform serial dilutions of aponatinib in complete medium to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-drug control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of aponatinib.
-
Incubate the plates for a predetermined time (e.g., 48 or 72 hours).
4. MTT Assay
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis and IC50 Calculation
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the aponatinib concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of aponatinib that causes 50% inhibition of cell viability.
Conclusion
The combination of CRISPR-Cas9 technology and robust cell-based assays provides a powerful platform for investigating the mechanisms of drug resistance and evaluating the efficacy of targeted therapies like aponatinib. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments aimed at understanding and overcoming resistance to cancer therapeutics. It is important to note that while "aponatinib" is used in the title for user query matching, the available scientific literature predominantly refers to this compound as "ponatinib."
References
- 1. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Ponatinib (AP24534) is a novel potent inhibitor of oncogenic RET mutants associated with thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Development of Ponatinib-Resistant Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ponatinib (Iclusig®) is a potent third-generation tyrosine kinase inhibitor (TKI) targeting the BCR-ABL kinase, including the T315I gatekeeper mutation that confers resistance to other TKIs in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1] Despite its efficacy, acquired resistance to ponatinib can emerge through various molecular mechanisms. The development of ponatinib-resistant cell lines in vitro is a critical tool for elucidating these resistance pathways, identifying novel therapeutic targets, and screening new anti-cancer compounds.[2]
These application notes provide a comprehensive guide to establishing and characterizing ponatinib-resistant cell lines in the laboratory.
Mechanisms of Ponatinib Resistance
Resistance to ponatinib can be broadly categorized into two main types:
-
BCR-ABL1-Dependent Resistance: This typically involves genetic alterations within the BCR-ABL1 gene itself. While ponatinib is effective against single mutations, the emergence of compound mutations (two or more mutations on the same allele) can sterically hinder drug binding and reduce its efficacy.[3][4] Examples of clinically relevant compound mutations include those involving the T315I mutation (e.g., Y253H/T315I, E255V/T315I) and others such as G250E/E255K.[3] Increased expression of the BCR-ABL1 gene can also contribute to resistance.
-
BCR-ABL1-Independent Resistance: In this scenario, cancer cells activate alternative survival signaling pathways to bypass their dependency on BCR-ABL1 signaling. Key implicated pathways include:
-
Axl Overexpression: The receptor tyrosine kinase Axl has been shown to be overexpressed in ponatinib-resistant CML cell lines, particularly those that were previously TKI-naïve.
-
FGF2-Mediated Signaling: The bone marrow microenvironment can secrete factors like Fibroblast Growth Factor 2 (FGF2), which can promote resistance through the FGFR3/RAS/MAPK pathway.
-
mTOR Pathway Activation: Activation of the mTOR signaling pathway can also confer resistance to ponatinib.
-
Data Presentation
The development of resistance is quantitatively measured by the shift in the half-maximal inhibitory concentration (IC50) of ponatinib. Below are representative IC50 values for parental (sensitive) and their derived ponatinib-resistant cell lines.
| Cell Line | Parental Ponatinib IC50 (nM) | Resistant Ponatinib IC50 (nM) | Fold Increase | Resistance Mechanism |
| K562 T315I | 68 | 635 | ~9.3 | Increased T315I% and BCR-ABL1 mRNA expression |
| K562 DOX 55D | 51 | 478 | ~9.4 | G250E/E255K compound mutation |
| K562 | 7.2 | 6.6 | ~0.9 | Bcr-Abl independent (Axl overexpression) |
| K562 DOX | 8.9 | 11.3 | ~1.3 | Bcr-Abl independent (Axl overexpression) |
Data compiled from published studies. Note that in the case of BCR-ABL independent resistance, the IC50 for cell viability may not change significantly, as the resistance mechanism bypasses the primary drug target.
Experimental Protocols
Protocol 1: Generation of Ponatinib-Resistant Cell Lines
This protocol describes the generation of ponatinib-resistant cell lines using a continuous exposure, dose-escalation method.
Materials:
-
Parental cancer cell line (e.g., K562, KU812, Ba/F3-BCR-ABL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Ponatinib hydrochloride (stock solution in DMSO)
-
Sterile cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus
Procedure:
-
Initial Culture and IC50 Determination:
-
Thaw and culture the parental cell line according to standard protocols.
-
Determine the baseline IC50 of the parental cell line to ponatinib using a cell viability assay (e.g., MTT, see Protocol 2).
-
-
Initiation of Ponatinib Exposure:
-
Begin by culturing the parental cells in their complete medium supplemented with ponatinib at a concentration equal to the predetermined IC50.
-
Initially, a significant amount of cell death is expected. Monitor the cells closely.
-
-
Dose Escalation:
-
Once the cells recover and resume a stable growth rate (typically reaching 70-80% confluency), subculture them and increase the ponatinib concentration by 1.5- to 2-fold.
-
Continue to monitor the cells. If significant cell death occurs, maintain the current concentration until the cells adapt.
-
Repeat this dose-escalation cycle. It is advisable to cryopreserve cells at each new concentration level.
-
This entire process can take 6-12 months or longer.
-
-
Maintenance of Resistant Cell Lines:
-
A cell line is generally considered resistant when it can proliferate in a ponatinib concentration that is at least 3- to 10-fold higher than the parental IC50.
-
Continuously maintain the resistant cell line in a culture medium containing the final concentration of ponatinib to ensure the stability of the resistant phenotype.
-
Protocol 2: Determination of Ponatinib IC50 using MTT Assay
This protocol outlines the determination of the ponatinib concentration that inhibits cell viability by 50%.
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
Ponatinib hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours.
-
-
Ponatinib Treatment:
-
Prepare serial dilutions of ponatinib in complete culture medium.
-
Replace the medium in the wells with the ponatinib dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate overnight to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ponatinib concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Investigation of Resistance Mechanisms
A. BCR-ABL1 Kinase Domain Sequencing:
-
Extract total RNA from both parental and resistant cells.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the BCR-ABL1 kinase domain using PCR with specific primers.
-
Sequence the PCR product to identify any mutations.
B. Western Blot Analysis:
-
Lyse parental and resistant cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., BCR-ABL, CrkL, Axl, ERK, AKT).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. This will help determine if alternative signaling pathways are activated in the resistant cells.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Aponatinib via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of aponatinib (AP24534), a potent pan-inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, with a focus on the pivotal Sonogashira coupling step. The protocols and data presented are compiled from various sources to aid in the research and development of this important therapeutic agent.
Introduction
Aponatinib is a multi-targeted tyrosine kinase inhibitor effective against native BCR-ABL and its mutants, including the resistant T315I mutation, which is a significant challenge in the treatment of Chronic Myeloid Leukemia (CML).[1][2] The chemical structure of aponatinib, 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide, features a key carbon-carbon triple bond that is synthetically installed using a Sonogashira coupling reaction.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp)-C(sp²) bonds under mild conditions.[3]
Synthetic Strategy Overview
The synthesis of aponatinib generally involves the preparation of two key intermediates, followed by their coupling in the final Sonogashira reaction step. The two primary building blocks are:
-
3-ethynyl-imidazo[1,2-b]pyridazine: The heterocyclic alkyne component.
-
3-iodo-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide: The functionalized aryl iodide.
The general synthetic workflow is depicted below.
Caption: General synthetic workflow for aponatinib.
Sonogashira Coupling: Experimental Protocol
The following is a representative protocol for the Sonogashira coupling reaction to synthesize aponatinib, based on established methodologies.
Reaction Scheme:
3-ethynyl-imidazo[1,2-b]pyridazine + 3-iodo-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide → Aponatinib
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Supplier (Example) |
| 3-iodo-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (Aryl Iodide) | 1.0 | >98% | Sigma-Aldrich |
| 3-ethynyl-imidazo[1,2-b]pyridazine | 1.0 - 1.5 | >98% | Synthesized |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.05 - 0.1 | >98% | Strem Chemicals |
| Copper(I) iodide (CuI) | 0.1 - 0.2 | >98% | Alfa Aesar |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Anhydrous | Acros Organics |
| N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | - | Anhydrous | Fisher Scientific |
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide intermediate (1.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (0.1 eq).
-
Dissolve the solids in an anhydrous solvent such as DMF or THF.
-
Add the base (e.g., triethylamine, 2.0 eq) to the mixture.
-
Add the 3-ethynyl-imidazo[1,2-b]pyridazine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford aponatinib.
Reaction Conditions Summary:
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, etc. |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine, Diisopropylethylamine |
| Solvent | DMF, THF, Acetonitrile |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2 - 24 hours (monitor for completion) |
| Atmosphere | Inert (Argon or Nitrogen) |
Aponatinib's Mechanism of Action: Inhibition of BCR-ABL Signaling
Aponatinib is a potent inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of CML. By binding to the ATP-binding site of the ABL kinase domain, aponatinib blocks the autophosphorylation and activation of BCR-ABL, thereby inhibiting its downstream signaling pathways. This leads to the induction of apoptosis and inhibition of proliferation in BCR-ABL-positive cells.
The key signaling pathways downstream of BCR-ABL that are inhibited by aponatinib include:
-
RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway promotes cell survival and growth.
-
STAT5 Pathway: This pathway is involved in cell survival and anti-apoptotic signaling.
Caption: Aponatinib inhibits the BCR-ABL signaling pathway.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Sonogashira coupling step in the synthesis of aponatinib and its biological activity.
| Parameter | Value | Reference |
| Synthesis | ||
| Yield of Sonogashira Coupling | 60-90% (typical) | General literature on Sonogashira couplings. |
| Purity (post-chromatography) | >98% | Expected for pharmaceutical-grade compounds. |
| Biological Activity | ||
| IC₅₀ against native BCR-ABL | 0.37 nM | O'Hare et al. (2009) |
| IC₅₀ against BCR-ABLT315I | 2.0 nM | O'Hare et al. (2009) |
| IC₅₀ against PDGFRα | 1.1 nM | Tocris Bioscience |
| IC₅₀ against c-Src | 5.4 nM | Tocris Bioscience |
| IC₅₀ against c-Kit | 12.5 nM | Tocris Bioscience |
Conclusion
The Sonogashira coupling is a highly effective and reliable method for the synthesis of aponatinib, enabling the crucial connection between its two key structural fragments. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of aponatinib and related kinase inhibitors. Understanding the intricacies of both its synthesis and mechanism of action is paramount for the continued advancement of targeted cancer therapies.
References
Application Notes and Protocols for Aponatinib Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of aponatinib (also known as ponatinib) for preclinical animal studies. The information compiled herein is intended to guide researchers in preparing stable and effective formulations for pharmacokinetic and efficacy studies in rodent models.
Data Presentation: Pharmacokinetics of Aponatinib in Rodents
The following tables summarize the pharmacokinetic parameters of aponatinib following oral administration in mice and rats. These data are essential for dose selection and study design in preclinical research.
Table 1: Pharmacokinetic Parameters of Aponatinib in NSG Mice
| Dose (mg/kg) | Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC0–24hr (ng·h/mL) | t1/2 (hr) |
| 15 | Citric Acid | 181.36 | 3.04 | 1533.2 | 1.92 |
| 30 | Citric Acid | 355.84 | 3.08 | 2996.5 | 1.92 |
| 40 | 25 mM Citrate Buffer (pH 2.5) | - | - | - | ~3.5 |
Data for citric acid vehicle extracted from a study on T-cell acute lymphoblastic leukemia[1]. Data for citrate buffer vehicle from a study on ponatinib metabolism, half-life calculated from graph[2].
Table 2: Pharmacokinetic Parameters of Aponatinib in Sprague-Dawley Rats
| Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC0-∞ (µg·h/L) | Absolute Bioavailability (%) |
| 7.5 | 266.0 ± 29.5 | 6.0 ± 2.0 | 4393.0 ± 239.5 | 43.95 ± 2.40 |
| 15.0 | 573.9 ± 96.1 | 7.0 ± 1.4 | 9534.5 ± 1015.6 | 47.69 ± 5.08 |
| 30.0 | 1365.6±142.3 | 6.7 ± 1.2 | 21999.0±1000.4 | 55.02 ± 2.50 |
Data extracted from a study on the pharmacokinetic assessment of ponatinib in rats[3].
Experimental Protocols
Protocol 1: Citrate Buffer-Based Formulation for Oral Gavage in Mice
This protocol describes the preparation of an aqueous acidic buffer formulation suitable for the oral administration of aponatinib.
Materials:
-
Aponatinib (Ponatinib) powder
-
Citric acid
-
Sodium citrate
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
-
Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip for mice)
-
Syringes
Procedure:
-
Prepare 25 mM Citrate Buffer (pH 2.5):
-
Dissolve the appropriate amounts of citric acid and sodium citrate in deionized water to achieve a final concentration of 25 mM.
-
Adjust the pH of the solution to 2.5 using citric acid or sodium citrate solution.
-
Filter the buffer through a 0.22 µm filter to sterilize and remove any particulate matter.
-
-
Aponatinib Formulation Preparation:
-
Weigh the required amount of aponatinib powder based on the desired final concentration (e.g., 4 mg/mL)[2].
-
Add the aponatinib powder to a suitable volume of the 25 mM citrate buffer.
-
Stir the mixture continuously until the aponatinib is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Prepare the formulation fresh before each use.
-
-
Animal Dosing (Oral Gavage):
-
Accurately weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg for mice).
-
Restrain the mouse securely.
-
Gently insert the gavage needle into the esophagus and administer the calculated volume of the aponatinib formulation.
-
Monitor the animal for a short period after dosing for any adverse reactions.
-
Protocol 2: Lipid-Based Formulation for Oral Gavage in Mice
This protocol details the preparation of a lipid-based formulation, which can be advantageous for poorly water-soluble compounds like aponatinib.
Materials:
-
Aponatinib (Ponatinib) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Olive oil
-
Microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip for mice)
-
Syringes
Procedure:
-
Aponatinib Formulation Preparation (5% DMSO, 25% PEG300, 70% Olive Oil):
-
Weigh the required amount of aponatinib powder.
-
First, dissolve the aponatinib in DMSO to create a concentrated stock.
-
In a separate tube, mix the PEG300 and olive oil.
-
Add the aponatinib-DMSO stock to the PEG300/olive oil mixture.
-
The final composition of the vehicle should be 5% DMSO, 25% PEG300, and 70% olive oil by volume[4].
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
This formulation should be prepared fresh daily just prior to administration.
-
-
Animal Dosing (Oral Gavage):
-
Follow the same procedure for animal weighing, restraint, and administration as described in Protocol 1. The dosing volume should be adjusted based on the final concentration of aponatinib in the formulation.
-
Visualizations
Caption: Experimental workflow for aponatinib formulation and administration.
References
- 1. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pathways of Ponatinib Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Analysis and Pharmacokinetic Assessment of Ponatinib in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Aponatinib in Colony Formation Assays
Aponatinib , a potent multi-targeted tyrosine kinase inhibitor (TKI), is a critical tool in cancer research and drug development. These application notes provide a comprehensive guide for its use in colony formation assays, a pivotal in vitro method for assessing the long-term cytotoxic and anti-proliferative effects of therapeutic compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The colony formation assay, or clonogenic assay, is a fundamental method to evaluate the ability of a single cell to undergo sustained proliferation and form a colony.[1][2] This assay is particularly valuable for determining the long-term efficacy of anti-cancer agents like aponatinib, as it measures reproductive cell death rather than just short-term viability.[2] Aponatinib exerts its anti-cancer effects by targeting multiple signaling pathways involved in cell growth and proliferation. Its primary targets include BCR-ABL, VEGFR, FGFR, PDGFR, c-Kit, and SRC kinases.[1][3] Notably, it is effective against the T315I "gatekeeper" mutation in the BCR-ABL fusion protein, which confers resistance to other TKIs in chronic myeloid leukemia (CML).
Mechanism of Action
Aponatinib functions as a multi-targeted tyrosine kinase inhibitor. By binding to the ATP-binding site of these kinases, it blocks their catalytic activity, thereby inhibiting downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis. Key pathways inhibited by aponatinib include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are frequently dysregulated in cancer.
Data Presentation
The following table summarizes representative quantitative data for aponatinib's effect on cell viability. Note that while these IC50 values are from short-term viability assays, they provide an indication of the concentration range expected to be effective in long-term colony formation assays.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| K562 DOX-R | Viability Assay (72h) | 11.3 | |
| K562 DOX | Viability Assay (72h) | 8.9 |
Experimental Protocols
This section details the protocol for a colony formation assay using aponatinib.
Materials
-
Cancer cell line of interest (e.g., K562, KU812)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Aponatinib stock solution (dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Fixative solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Sterile, filtered water
-
Incubator (37°C, 5% CO2)
Methods
-
Cell Preparation:
-
Culture cells in appropriate complete medium until they reach approximately 70-80% confluency.
-
Harvest the cells by trypsinization.
-
Create a single-cell suspension by gentle pipetting.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line to yield 50-150 colonies in the control wells. This typically ranges from 100 to 1000 cells per well in a 6-well plate and requires prior optimization.
-
Plate the determined number of cells into each well of the culture plates.
-
For adherent cell lines, allow the cells to attach overnight in the incubator.
-
-
Aponatinib Treatment:
-
Prepare serial dilutions of aponatinib in complete culture medium from a stock solution. It is crucial to include a vehicle control (DMSO) at the same concentration as in the highest aponatinib treatment.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of aponatinib or the vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for visible colonies to form in the control wells, typically 10 to 21 days. A colony is generally defined as a cluster of at least 50 cells.
-
Monitor the plates periodically for colony growth.
-
-
Fixation and Staining:
-
Once colonies in the control wells are of an appropriate size, gently remove the medium from all wells.
-
Wash the wells carefully with PBS.
-
Fix the colonies by adding the fixative solution to each well and incubating for 10-20 minutes at room temperature.
-
Remove the fixative and allow the plates to air dry.
-
Stain the colonies by adding 0.5% crystal violet solution to each well and incubating for 10-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. This can be done manually or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
-
Plot the surviving fraction as a function of aponatinib concentration to generate a dose-response curve and determine the IC50 value (the concentration of aponatinib that inhibits colony formation by 50%).
-
Visualizations
Aponatinib Signaling Pathway Inhibition
Caption: Aponatinib inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.
Experimental Workflow for Colony Formation Assay
Caption: Workflow of the colony formation assay with aponatinib treatment.
References
Application Notes and Protocols: Preparing Aponatinib-Treated Samples for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of cell and tissue samples treated with aponatinib for subsequent analysis by Western blotting. Aponatinib is a potent multi-targeted tyrosine kinase inhibitor, known to be effective against BCR-ABL and its mutations, such as T315I, and to modulate signaling pathways like the β-catenin pathway.[1][2] Proper sample preparation is critical for obtaining reliable and reproducible results in Western blot analysis to study the effects of aponatinib on protein expression and phosphorylation.
Data Presentation
For successful Western blot analysis, it is crucial to determine the optimal protein concentration for loading onto the gel. This ensures a clear signal and allows for accurate comparison between samples. The following table summarizes key quantitative parameters for sample preparation.
| Parameter | Recommendation | Rationale |
| Lysis Buffer Volume | 1 mL per 10^7 cells / 100 mm dish | Ensures efficient lysis without overly diluting the protein extract.[3] |
| Tissue to Lysis Buffer Ratio | ~50 mg tissue per 1,000 µL | Provides a good starting concentration for most tissue types.[4] |
| Protein Loading Amount | 10-50 µg per lane | This range is generally sufficient for detecting most proteins of interest. |
| Laemmli Buffer Concentration | 2X, 4X, or 6X | Higher concentrations are useful for samples with low protein concentrations to minimize dilution. |
Experimental Protocols
Part 1: Cell Lysis and Protein Extraction
This protocol is suitable for both adherent and suspension cells treated with aponatinib.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer), ice-cold
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-cooled
-
Microcentrifuge
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mL for a 100 mm dish).
-
Scrape the cells from the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifuging at 12,000-16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-cooled microcentrifuge tube. Avoid disturbing the pellet.
-
Store the lysate at -80°C for long-term use or proceed immediately to protein quantification.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at a low speed (e.g., 1,000-2,000 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, repeating the centrifugation step each time.
-
Resuspend the cell pellet in ice-cold lysis buffer with freshly added inhibitors (e.g., 1 mL per 10^7 cells).
-
Follow steps 5-8 from the adherent cell protocol.
Part 2: Protein Quantification
Accurate determination of protein concentration is essential for loading equal amounts of protein for each sample, which is critical for quantitative Western blotting.
Commonly Used Assays:
-
BCA (Bicinchoninic Acid) Assay: Compatible with most detergents found in lysis buffers.
-
Bradford Assay: A rapid and simple colorimetric assay.
-
Lowry Assay: An alternative colorimetric method.
Follow the manufacturer's instructions for the chosen protein quantification assay. A standard curve should be generated using a protein standard, such as bovine serum albumin (BSA), to determine the concentration of the unknown samples.
Part 3: Sample Preparation for Gel Electrophoresis
-
Based on the protein concentration determined, calculate the volume of lysate needed to obtain the desired amount of protein (typically 10-50 µg).
-
In a fresh microcentrifuge tube, mix the calculated volume of protein lysate with an equal volume of 2X Laemmli sample buffer (or adjust volumes for 4X or 6X buffer).
-
Denature the protein samples by boiling at 95-100°C for 5 minutes.
-
Briefly centrifuge the samples to collect the condensate.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C for later use.
Visualizations
Caption: Experimental workflow for aponatinib sample preparation.
Caption: Signaling pathways affected by aponatinib.
References
Troubleshooting & Optimization
Technical Support Center: Ponatinib Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent IC50 values with ponatinib in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to variability in ponatinib IC50 values.
Q1: We are observing significant variability in our ponatinib IC50 values between experiments. What are the common causes?
A: Inconsistent IC50 values for ponatinib are a frequent challenge and can stem from several experimental variables. Key factors to review are:
-
Cell-Based Assay Conditions:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50. Higher cell densities may lead to apparent resistance. It is crucial to maintain a consistent seeding density across all experiments.[1]
-
Incubation Time: The duration of drug exposure is a critical parameter. An IC50 value obtained after a 24-hour incubation will likely differ from one obtained after 48 or 72 hours.[1]
-
Cell Line Health and Passage Number: Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Serum Concentration: Variations in serum concentration can affect ponatinib's bioavailability and, consequently, its apparent potency.
-
-
Reagent Quality and Handling:
-
Ponatinib Stock Solution: Improper storage or repeated freeze-thaw cycles of the ponatinib stock solution can lead to degradation and reduced potency.[2]
-
Assay Reagents: Ensure all assay reagents, such as MTT, MTS, or CellTiter-Glo, are within their expiration dates and have been stored correctly.
-
-
Assay Type:
-
Different cytotoxicity and proliferation assays measure different biological endpoints (e.g., metabolic activity vs. ATP levels).[1][3] This can result in different IC50 values. For instance, MTT assays measure metabolic activity through the reduction of a tetrazolium salt, while CellTiter-Glo measures ATP levels as an indicator of metabolically active cells.
-
Q2: Our ponatinib IC50 values seem to shift depending on the cell line we use. Why is this?
A: This is expected. Different cancer cell lines exhibit varying sensitivities to ponatinib due to their unique genetic makeup. Key factors include:
-
Target Expression: The expression level of ponatinib's primary target, the BCR-ABL fusion protein (including mutants like T315I), will heavily influence its IC50. Cell lines with higher target expression may be more sensitive.
-
Genetic Background and Mutations: The presence of specific mutations, such as the T315I "gatekeeper" mutation in the BCR-ABL gene, significantly impacts ponatinib's effectiveness. Ponatinib is notably potent against the T315I mutant, which confers resistance to other tyrosine kinase inhibitors. However, other compound mutations can confer resistance to ponatinib.
-
Off-Target Effects: Ponatinib is a multi-targeted kinase inhibitor, affecting other kinases like FGFR, VEGFR, PDGFR, and SRC. The expression and importance of these off-target kinases in different cell lines can contribute to variations in IC50 values.
Q3: We see a discrepancy between our in-vitro kinase assay IC50 and our cell-based assay IC50 for ponatinib. What could be the reason?
A: Discrepancies between biochemical (cell-free) and cell-based assays are common. Several factors contribute to this:
-
Cellular Environment: The complex intracellular environment, including the presence of other proteins and signaling molecules, can influence how ponatinib interacts with its target.
-
ATP Concentration: In-vitro kinase assays are often conducted at ATP concentrations close to the Km value of the kinase, which can be significantly lower than physiological ATP levels within a cell. As an ATP-competitive inhibitor, ponatinib's apparent potency can be lower in the high-ATP environment of a cell.
-
Cellular Uptake and Efflux: The ability of ponatinib to cross the cell membrane and its potential removal by efflux pumps can affect its intracellular concentration and, therefore, its efficacy in a cell-based assay.
Quantitative Data: Ponatinib IC50 Values
The following table summarizes reported IC50 values for ponatinib in various cancer cell lines.
| Cell Line | Cancer Type | Target/Mutation | Ponatinib IC50 (nM) | Reference |
| Ba/F3 | Pro-B Leukemia | Native BCR-ABL | 0.5 | |
| Ba/F3 | Pro-B Leukemia | BCR-ABL T315I | 11 | |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 7.2 | |
| K562 T315I-R | Chronic Myeloid Leukemia | BCR-ABL T315I (Resistant) | 635 | |
| HL60 | Acute Promyelocytic Leukemia | BCR-ABL T315I (100%) | 56 | |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~10 | |
| RS4;11 | Acute Lymphoblastic Leukemia | Native FLT3 | >100 | |
| SK-Hep-1 | Hepatocellular Carcinoma | - | 288 | |
| SNU-423 | Hepatocellular Carcinoma | - | 196 |
Experimental Protocols
Below are detailed methodologies for commonly used cell viability assays to determine ponatinib's IC50.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of ponatinib in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of ponatinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
This assay is similar to the MTT assay but the formazan product is soluble in culture medium, eliminating the need for a solubilization step.
Materials:
-
Combined MTS/PES solution
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Prepare cell cultures in 96-well plates with a final volume of 100 µL per well.
-
Compound Treatment: Add various concentrations of ponatinib to the wells.
-
Incubation: Incubate for the desired exposure time.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation with MTS: Incubate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Dispense cells in culture medium into opaque-walled 96-well plates.
-
Compound Treatment: Add various concentrations of ponatinib to the wells.
-
Incubation: Incubate for the desired exposure time.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Visualizations
Ponatinib Signaling Pathway
Caption: Ponatinib inhibits BCR-ABL and other receptor tyrosine kinases, blocking downstream signaling.
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 value of ponatinib in a cell-based assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A decision tree to troubleshoot sources of variability in ponatinib IC50 measurements.
References
Aponatinib Technical Support Center: Long-Term Storage and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and potential degradation of aponatinib. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for aponatinib?
For optimal stability, aponatinib hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Specific temperature recommendations are not available in the provided documentation, but based on general best practices for chemical compounds, storage at -20°C is advisable for long-term preservation to minimize degradation.
Q2: What are the known degradation pathways for aponatinib?
Forced degradation studies have identified two primary degradation pathways for aponatinib:
-
Alkaline Hydrolysis: Aponatinib can degrade in the presence of a strong base. One of the identified process impurities, imp-C, is also formed as an alkaline degradation product.[3][4]
-
Oxidation: Aponatinib is susceptible to oxidative degradation. A novel degradation product, designated as imp-B, has been identified as resulting from oxidation.[3]
Q3: Is aponatinib sensitive to light or heat?
Yes, forced degradation studies indicate that aponatinib is sensitive to both heat and light.
-
Heat: Exposure to high temperatures (e.g., 150°C for 6 days in one study) can induce thermal degradation.
-
Light: Exposure to light (e.g., 4,500 lx for 20 days) can lead to photolytic degradation.
Therefore, it is crucial to protect aponatinib from light and high temperatures during storage and handling.
Q4: How can I tell if my aponatinib sample has degraded?
Visual inspection is the first step. Any change in the physical appearance of the powder (e.g., color change, clumping) could indicate degradation. However, significant degradation can occur without any visible changes.
The most reliable way to assess the purity of your aponatinib sample and determine if degradation has occurred is through analytical techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q5: Can I still use aponatinib that has been stored for a long time?
If the compound has been stored under the recommended conditions (cool, dry, dark), it is likely to be stable. However, for critical experiments, it is advisable to re-analyze the purity of the compound, especially if it has been in storage for an extended period.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the aponatinib stock solution or solid compound. | 1. Prepare a fresh stock solution from a new or properly stored solid sample. 2. Assess the purity of the aponatinib solid and/or stock solution using RP-HPLC (see Experimental Protocols section). |
| Visible changes in the aponatinib powder (e.g., discoloration, clumping). | Potential degradation due to improper storage (exposure to light, heat, or humidity). | Do not use the sample for experiments. Obtain a new batch of the compound. |
| Precipitate observed in aponatinib stock solution. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the correct solvent is being used and the concentration is within the solubility limits. 2. If solubility is not the issue, the precipitate may be a degradation product. The solution should be discarded and a fresh one prepared. |
Summary of Forced Degradation Studies
The following table summarizes the conditions used in forced degradation studies of aponatinib and the key findings.
| Stress Condition | Methodology | Key Findings | Reference |
| Acid Degradation | 1 mol/L HCl at 60°C for 5 days | - | |
| Alkaline Degradation | 1 mol/L NaOH at 60°C for 7 hours | Formation of imp-C | |
| Oxidative Degradation | 3% H₂O₂ solution for 2 hours | Formation of imp-B | |
| Thermal Degradation | 150°C for 6 days | Degradation observed | |
| Photolytic Degradation | 4,500 lx LED light for 20 days | Degradation observed |
Experimental Protocols
Protocol 1: RP-HPLC Method for Aponatinib Purity Analysis
This method is used to separate aponatinib from its process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm)
-
Mobile Phase A: 9:1 mixture of water and acetonitrile, containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, adjusted to pH 2.4.
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Column Temperature: 40°C
-
Injection Volume: 10 μL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the aponatinib bulk drug.
-
Dissolve it in 20 mL of a 50:50 (v/v) mixture of methanol and water. This results in a sample solution with an approximate concentration of 0.5 mg/mL.
Visualizations
Caption: Aponatinib degradation pathways under various stress conditions.
Caption: Experimental workflow for aponatinib purity analysis by RP-HPLC.
References
poor solubility of ponatinib free base in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of ponatinib free base in experimental media.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of ponatinib free base in a laboratory setting.
Q1: My ponatinib free base powder is not fully dissolving in DMSO, even at a commonly cited concentration. What should I do?
A1: This is a common issue that can be resolved by optimizing the dissolution procedure. Several factors can influence the solubility of ponatinib in DMSO, including the quality of the solvent and the physical properties of the compound.[1]
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous (water-free) DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can significantly reduce the solubility of ponatinib.[1][2]
-
Apply Gentle Heat: Warm the solution to 37°C, and if necessary, up to 60°C.[1] Heating can increase the solubility of the compound.[1] Avoid excessive temperatures that could lead to degradation.
-
Use Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. The cavitation effect helps to break down powder aggregates and facilitate dissolution.
-
Increase Solvent Volume: If the above steps do not yield a clear solution, your target concentration may be too high for the specific batch of ponatinib or the quality of your DMSO. Try preparing a more dilute solution.
Q2: I successfully dissolved ponatinib in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen and how can I prevent it?
A2: Precipitation upon dilution into aqueous media is a primary challenge stemming from the very poor aqueous solubility of ponatinib free base, especially at the neutral pH of most cell culture media.
-
pH-Dependent Solubility: The aqueous solubility of ponatinib is highly pH-dependent, with much greater solubility in acidic conditions. Cell culture media is typically buffered to a physiological pH of 7.2-7.4, where ponatinib is practically insoluble.
-
Prevention Strategies:
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the ponatinib stock solution.
-
Rapid Mixing: Add the DMSO stock solution to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in media, mix gently, and then perform the next dilution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your media as low as possible (ideally below 0.5%), as high concentrations can be toxic to cells.
-
Use Freshly Prepared Solutions: Always prepare fresh working solutions of ponatinib in media for each experiment and use them immediately. Do not store diluted aqueous solutions.
-
Q3: The ponatinib solution was clear initially but formed a precipitate after cooling or sitting at room temperature. How can I resolve this?
A3: This phenomenon is likely due to supersaturation, where the concentration of ponatinib is temporarily higher than its solubility limit at a given temperature. As the solution cools, the solubility decreases, leading to precipitation.
-
Re-dissolving: Gently warm the solution again before use to redissolve the precipitate.
-
Storage: For long-term storage, it is best to prepare aliquots of the stock solution in DMSO and freeze them immediately after preparation to prevent precipitation. Store stock solutions at -20°C or -80°C.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of ponatinib free base in common laboratory solvents?
A1: Ponatinib free base is soluble in organic solvents like DMSO and ethanol but is very poorly soluble in water. The solubility can vary slightly between different suppliers and batches.
Q2: How does the solubility of ponatinib change with pH?
A2: The solubility of ponatinib is highly dependent on pH. It is significantly more soluble in acidic environments and becomes increasingly insoluble as the pH rises toward neutral and alkaline conditions.
Q3: Is there a difference in solubility between ponatinib free base and ponatinib hydrochloride (HCl)?
A3: Yes, the hydrochloride salt form generally exhibits higher aqueous solubility, particularly at low pH, compared to the free base. However, even the HCl salt's solubility is pH-dependent and decreases significantly at neutral pH.
Q4: What is the recommended method for storing ponatinib?
A4: Ponatinib powder should be stored under specified conditions, typically at -20°C for long-term storage (months to years). Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to 3 months. Aqueous solutions should be prepared fresh and not stored.
Data Presentation
Table 1: Solubility of Ponatinib Forms in Various Media
| Compound Form | Solvent/Medium | Temperature | Reported Solubility | Molar Concentration (mM) | Reference(s) |
| Ponatinib Free Base | DMSO | Ambient | ~20 mg/mL | ~37.55 | |
| DMSO | Ambient | 50 mg/mL | 93.89 | ||
| Ethanol | With Warming | 25 mg/mL | 46.94 | ||
| Water | Ambient | Very Poorly Soluble | ~5-10 µM (estimated) | ||
| DMF:PBS (1:3, pH 7.2) | Ambient | ~0.25 mg/mL | ~0.47 | ||
| Ponatinib HCl | DMSO | Ambient | ~11 mg/mL | ~19.33 | |
| Aqueous Buffer (pH 1.7) | Ambient | 7790 µg/mL | 13.69 | ||
| Aqueous Buffer (pH 2.7) | Ambient | 3.44 µg/mL | 0.006 | ||
| Aqueous Buffer (pH 7.5) | Ambient | 0.16 µg/mL | 0.0003 |
Note: The molecular weight of ponatinib free base is 532.56 g/mol and ponatinib HCl is 569.02 g/mol . Solubility values can vary based on the specific batch, purity, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ponatinib Free Base Stock Solution in DMSO
Materials:
-
Ponatinib free base powder (MW: 532.56 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 5.33 mg of ponatinib free base powder.
-
Weighing: Accurately weigh the calculated amount of ponatinib and transfer it to a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for 5.33 mg).
-
Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Troubleshooting Dissolution: If the powder does not fully dissolve, warm the solution to 37°C for 5-10 minutes and/or place it in an ultrasonic bath for 10-15 minutes. Intermittent vortexing is recommended.
-
Aliquoting and Storage: Aliquot the clear stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM ponatinib stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM ponatinib DMSO stock at room temperature.
-
Serial Dilution: It is critical to perform a step-wise or serial dilution to prevent precipitation. Do not perform a large, single-step dilution.
-
Example for a 10 µM final concentration:
-
Intermediate Dilution (100 µM): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media. Vortex gently but thoroughly. This creates a 1:100 dilution.
-
Final Dilution (10 µM): Add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed media. Mix gently.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. For the example above, the final DMSO concentration is 0.1%.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store ponatinib diluted in aqueous media.
Visualizations
Caption: Workflow for preparing ponatinib solutions.
Caption: Troubleshooting decision tree for precipitation.
References
Technical Support Center: Optimizing Ponatinib Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ponatinib concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for ponatinib stock solutions?
A1: The recommended solvent for preparing ponatinib stock solutions is dimethyl sulfoxide (DMSO).[1] Ponatinib is sparingly soluble in aqueous solutions but has good solubility in DMSO, with concentrations ranging from 20 mg/mL to 100 mg/mL achievable, sometimes with gentle warming and sonication.[1] For experimental use, stock solutions are typically prepared at a concentration of 10 mM to 100 mM in DMSO.[1] It is crucial to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C, where they can be stable for up to two years.[1]
Q2: My ponatinib precipitated after diluting the DMSO stock in cell culture media. What is the cause and how can I prevent this?
A2: Ponatinib hydrochloride precipitation in aqueous solutions like cell culture media is a common issue due to its low and pH-dependent aqueous solubility.[2] Cell culture media is typically buffered to a physiological pH of around 7.2-7.4, which is not optimal for keeping ponatinib dissolved.
To prevent precipitation, follow these recommendations:
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions. For example, to get to a nanomolar concentration from a 10 mM stock, first dilute to 100 µM in pre-warmed media, vortex gently, and then perform the final dilution.
-
Pre-warm the Media: Always use cell culture media pre-warmed to 37°C before adding the ponatinib stock solution.
-
Ensure Rapid Mixing: Add the stock solution to the media while gently vortexing or swirling to promote rapid and even distribution.
-
Keep DMSO Concentration Low: The final concentration of DMSO in your cell culture media should ideally be below 0.5% to avoid cellular toxicity.
-
Use Freshly Prepared Solutions: Always prepare fresh working solutions of ponatinib in media for each experiment and use them immediately. Do not store diluted solutions in media.
-
Consider Sonication: Brief sonication might help redissolve slight precipitation, but use this method with caution as it could potentially degrade the compound with prolonged exposure.
Q3: What is a typical effective concentration range for ponatinib in in vitro studies?
A3: The effective concentration of ponatinib in vitro is highly dependent on the cell line and the specific target kinase. Generally, ponatinib is potent in the low nanomolar range. For instance, in leukemic cell lines with activating mutations in FLT3, KIT, FGFR1, and PDGFRα, the IC50 values for inhibition of target protein phosphorylation and cell viability ranged from 0.3 to 20 nmol/L and 0.5 to 17 nmol/L, respectively. Complete inhibition of FLT3 phosphorylation can be achieved at concentrations of 10 nmol/L or more. However, for cell lines without these specific activating mutations, higher concentrations may be required.
Q4: How does the T315I mutation in BCR-ABL affect the required concentration of ponatinib?
A4: The T315I mutation in BCR-ABL confers resistance to many tyrosine kinase inhibitors. While ponatinib was designed to be effective against BCR-ABL with the T315I mutation, a higher concentration is generally required compared to wild-type BCR-ABL. For example, the IC50 for Ba/F3 cells expressing BCR-ABL with the T315I mutation is 11 nM, compared to 0.5 nM for cells with wild-type BCR-ABL. In cell-based assays, a ponatinib concentration of 40 nM (21.3 ng/mL) was found to completely suppress T315I mutant clones, whereas 20 nM (10.7 ng/mL) was sufficient for most other BCR-ABL1 mutant clones.
Troubleshooting Guides
Problem: High Variability in Cell Viability Assays
| Possible Cause | Recommended Solution |
| Inconsistent Drug Concentration | Ensure accurate and consistent serial dilutions of the ponatinib stock solution for each experiment. Use a multichannel pipette for adding the drug to assay plates to minimize variability. |
| Inconsistent Cell Seeding Density | Always perform a cell count before seeding to ensure a consistent number of cells per well. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Cell Culture Contamination | Regularly inspect cell cultures for any signs of contamination (e.g., changes in media color, turbidity, or cell morphology). If contamination is suspected, discard the culture and start with a fresh vial of cells. |
Problem: Unexpectedly Low or No Ponatinib Activity
| Possible Cause | Recommended Solution |
| Drug Precipitation | Visually inspect the media for any signs of precipitation after adding ponatinib. Follow the prevention strategies outlined in FAQ Q2. |
| Incorrect Concentration Range | The effective concentration can vary significantly between cell lines. Perform a dose-response curve with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the IC50 for your specific cell line. |
| Development of Drug Resistance | If cells are cultured for extended periods with ponatinib, they may develop resistance. This can be confirmed by a significant increase in the IC50 value compared to the parental cell line. Resistance mechanisms can include the acquisition of compound mutations in the target kinase or the overexpression of other receptor tyrosine kinases. |
| Cell Line Misidentification or Contamination | Verify the identity of your cell line using short tandem repeat (STR) profiling. |
Data Presentation: Ponatinib IC50 Values in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ponatinib in different cancer cell lines from published studies. These values can serve as a starting point for determining the optimal concentration in your experiments.
| Cell Line | Cancer Type | Target/Mutation | Ponatinib IC50 (nM) | Reference(s) |
| K562 | Chronic Myeloid Leukemia (CML) | Wild-type BCR-ABL | 7.2 | |
| K562-R | Ponatinib Resistant CML | Wild-type BCR-ABL | 6.6 | |
| K562 T315I-R | Ponatinib Resistant CML | T315I Mutant BCR-ABL | 635 | |
| KU812 | Chronic Myeloid Leukemia (CML) | Wild-type BCR-ABL | ~30 (48h) | |
| KCL22 | Chronic Myeloid Leukemia (CML) | Wild-type BCR-ABL | ~30 (48h) | |
| Ba/F3 BCR-ABL | Pro-B Cell Line | Wild-type BCR-ABL | 0.5 | |
| Ba/F3 BCR-ABL T315I | Pro-B Cell Line | T315I Mutant BCR-ABL | 11 | |
| HL60-BCR-ABL1 p210 | Acute Myeloid Leukemia (AML) | Wild-type BCR-ABL | 6 | |
| HL60-BCR-ABL1 T315I | Acute Myeloid Leukemia (AML) | T315I Mutant BCR-ABL | 56 | |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3-ITD | 0.5 - 17 | |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | KIT (N822K) | 0.5 - 17 | |
| KG-1 | Acute Myeloid Leukemia (AML) | FGFR1 Fusion | 0.5 - 17 | |
| EOL-1 | Eosinophilic Leukemia | PDGFRα Fusion | 0.5 - 17 | |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Native FLT3 | >100 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ponatinib Stock Solution in DMSO
Materials:
-
Ponatinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of ponatinib powder to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of ponatinib powder. To prepare 1 mL of a 10 mM stock solution, weigh out 5.33 mg of ponatinib.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for 5.33 mg).
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ponatinib stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Ponatinib Treatment: Prepare serial dilutions of ponatinib in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the various concentrations of ponatinib. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and gently shake the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each ponatinib concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the ponatinib concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Ponatinib inhibits multiple tyrosine kinases, blocking downstream pro-survival pathways.
Caption: A logical workflow for troubleshooting unexpected results in ponatinib experiments.
Caption: Recommended serial dilution protocol to prevent ponatinib precipitation in media.
References
Technical Support Center: Aponatinib Toxicity in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of aponatinib in primary cell cultures. Given the limited publicly available data specifically for aponatinib, this guide leverages information on the structurally and functionally similar multi-targeted tyrosine kinase inhibitor, ponatinib, as well as general best practices for working with kinase inhibitors in primary cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for aponatinib?
Aponatinib is a multi-targeted tyrosine kinase inhibitor (TKI). While specific public data on aponatinib's kinase inhibition profile is limited, it is understood to function, like other TKIs, by blocking the activity of multiple tyrosine kinases involved in cell signaling pathways that control cell growth, proliferation, and survival.[1][2] For reference, the related compound ponatinib is a potent pan-BCR-ABL inhibitor, also targeting other kinases such as FLT3, RET, PDGFR, KIT, and FGFR.[2][3]
Q2: What are the potential causes of unexpected toxicity in primary cell cultures treated with aponatinib?
Unexpected toxicity in primary cell cultures when using a TKI like aponatinib can arise from several factors:
-
On-Target Toxicity: In primary cells where the target kinases of aponatinib are crucial for survival and normal function, potent inhibition can lead to apoptosis (programmed cell death).
-
Off-Target Toxicity: Multi-targeted kinase inhibitors can affect kinases other than the intended targets, especially at higher concentrations.[1] This can lead to unforeseen cellular effects and toxicity unrelated to the primary mechanism of action.
-
Experimental Conditions: The health and density of primary cells, quality of the culture medium, serum variability, and the final concentration of the solvent (e.g., DMSO) can all significantly impact cellular responses to a drug.
-
Compound Stability and Handling: Improper storage and handling of the aponatinib stock solution can lead to degradation of the compound, resulting in inconsistent activity and toxicity profiles.
Q3: How can I differentiate between on-target and off-target toxicity?
Distinguishing between on-target and off-target effects is a critical step in interpreting your experimental results. Here are a few strategies:
-
Dose-Response Analysis: On-target effects typically occur at lower, more specific concentrations of the inhibitor, consistent with its IC50 value for the primary target kinase. Off-target effects often manifest at significantly higher concentrations.
-
Use of Structurally Different Inhibitors: Employing another inhibitor with a different chemical structure but the same primary target can help confirm on-target effects. If both compounds elicit a similar phenotype at concentrations relevant to their respective IC50 values, the effect is likely on-target.
-
Rescue Experiments: If possible, expressing a drug-resistant mutant of the target kinase should rescue the cells from on-target toxicity.
-
Kinase Profiling: A comprehensive kinase inhibition profile for aponatinib would reveal its selectivity and potential off-target interactions.
Q4: What is a typical starting concentration range for aponatinib in primary cell culture?
Without specific IC50 data for aponatinib in various primary cell types, determining a starting concentration requires a preliminary dose-response experiment. Based on data for ponatinib, which has IC50 values in the low nanomolar range for its primary targets in cell lines, a broad concentration range from 1 nM to 10 µM is recommended for initial screening in your primary cell model.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low concentrations | - Primary cells are highly sensitive to the inhibition of the target kinase.- Potent off-target effects on kinases essential for cell survival. | - Perform a detailed dose-response curve (e.g., 10-point, 3-fold dilutions) to precisely determine the IC50 value.- Reduce the incubation time.- Conduct an apoptosis assay (e.g., Annexin V) to confirm the mechanism of cell death. |
| Inconsistent results between experiments | - Variability in primary cell lots (donor-to-donor variation).- Inconsistent cell density at the time of treatment.- Degradation of aponatinib stock solution due to improper storage or multiple freeze-thaw cycles. | - Standardize cell seeding density and use cells within a consistent passage number range.- Prepare single-use aliquots of the aponatinib stock solution to avoid repeated freeze-thaw cycles.- Always include positive and negative controls in each experiment. |
| No observable effect at expected concentrations | - The target kinase is not critical for the survival of the specific primary cells being used.- Poor cell permeability of the compound.- Aponatinib is not a potent inhibitor of the key kinases in your cell model. | - Confirm the expression and activity of the target kinase in your primary cells (e.g., via Western blot for the phosphorylated target).- Increase the incubation time.- If possible, use a positive control compound known to elicit a response in your cell model. |
| Vehicle control (DMSO) shows toxicity | - The final concentration of DMSO in the culture medium is too high. | - Ensure the final DMSO concentration is kept low, typically ≤ 0.1%.- Run a vehicle-only control series with varying DMSO concentrations to determine the tolerance of your primary cells. |
Quantitative Data Summary (using Ponatinib as a proxy)
The following tables summarize the inhibitory activity (IC50 values) of ponatinib against its primary targets and a selection of off-targets. These values are indicative and can vary based on the specific primary cell type and assay conditions.
Table 1: Ponatinib IC50 Values in Biochemical and Cellular Assays
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Native BCR-ABL | Cellular (Ba/F3 cells) | 0.37 | |
| T315I mutant BCR-ABL | Cellular (Ba/F3 cells) | 2.0 | |
| RET Kinase | Biochemical | 25.8 | |
| U87MG Glioblastoma Cells | Cellular Viability (72h) | ~20 | |
| Primary CML Cells | Cellular Viability | ~500-fold lower than normal cells |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the effect of aponatinib on the viability of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Aponatinib stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque-walled tissue culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of aponatinib in complete cell culture medium. A typical starting range could be from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest aponatinib dose).
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of aponatinib or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to add the reagent to each well and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of aponatinib that causes a 50% reduction in cell viability.
Protocol 2: Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with aponatinib.
Materials:
-
Primary cells treated with aponatinib and controls
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture primary cells and treat them with the desired concentrations of aponatinib (and a vehicle control) for the desired time.
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Aponatinib's proposed mechanism of action.
Caption: Workflow for assessing aponatinib toxicity.
Caption: Troubleshooting unexpected cell death.
References
avoiding ponatinib crystallization in stock solutions
Welcome to the technical support center for ponatinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments, with a specific focus on preventing the crystallization of ponatinib in stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ponatinib stock solution in DMSO appears to have crystals after storage. What is the cause and how can I fix it?
A1: Crystallization of ponatinib in DMSO stock solutions upon storage, especially at room temperature or 4°C, is a common issue likely due to supersaturation.[1] The solubility of ponatinib can decrease as the solution cools.[1]
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C, or in some cases up to 60°C, to redissolve the crystals.[1] Avoid excessive heat, which could lead to degradation.
-
Sonication: Brief sonication can also help in redissolving the precipitate.[1][2] However, prolonged exposure should be avoided as it may degrade the compound.
-
Visual Inspection: Always visually inspect the solution for any visible particles before use. The solution should be clear.
-
Q2: How can I prevent my ponatinib stock solution from crystallizing in the first place?
A2: Prevention is key to maintaining the integrity of your ponatinib stock.
-
Best Practices:
-
Use Anhydrous DMSO: Ponatinib's solubility is significantly reduced by moisture. Always use fresh, high-quality, anhydrous DMSO.
-
Proper Storage: For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. This prevents degradation from multiple freeze-thaw cycles.
-
Appropriate Concentration: Do not exceed the recommended solubility limits. If you are having trouble, consider preparing a slightly more dilute stock solution.
-
Q3: I observed precipitation when diluting my ponatinib DMSO stock into aqueous cell culture media. Why is this happening and what can I do?
A3: This is a frequent problem due to the low aqueous solubility of ponatinib, which is also pH-dependent. Cell culture media, typically at a physiological pH of 7.2-7.4, is not optimal for keeping ponatinib dissolved.
-
Troubleshooting and Prevention:
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For instance, create an intermediate dilution in your media and then proceed to the final desired concentration.
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the ponatinib stock.
-
Rapid Mixing: Add the stock solution to the media while gently vortexing or swirling to ensure immediate and even distribution.
-
Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture low, ideally below 0.5%, to avoid solvent-induced cytotoxicity.
-
Use Freshly Prepared Solutions: Always prepare fresh working solutions of ponatinib in media for each experiment and use them immediately. Do not store diluted aqueous solutions.
-
Q4: What are the recommended solvents and storage conditions for ponatinib?
A4: The recommended solvent for preparing ponatinib stock solutions is anhydrous Dimethyl Sulfoxide (DMSO). Dimethylformamide (DMF) can also be used.
-
Storage Recommendations:
-
Short-term (up to 1 week): 4°C may be acceptable, but is not ideal.
-
Long-term: Aliquot and store at -20°C (stable for at least one month) or -80°C (stable for 6 months to 2 years).
-
Data Presentation
Table 1: Solubility of Ponatinib in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | ~20 - 100 | ~37.55 - 187.77 | Solubility can be enhanced with warming and sonication. Use of fresh, anhydrous DMSO is critical as moisture reduces solubility. | |
| DMF | ~20 | ~37.55 | For maximum solubility in aqueous buffers, first dissolve in DMF then dilute with the aqueous buffer. | |
| Ethanol | Sparingly soluble | - | Not a recommended primary solvent for stock solutions. | |
| Water | Insoluble | - | Ponatinib is sparingly soluble in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ponatinib Stock Solution in DMSO
This protocol outlines the standard procedure for dissolving ponatinib to create a stock solution.
-
Materials:
-
Ponatinib powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing Ponatinib: Carefully weigh the desired amount of ponatinib powder. To prepare 1 mL of a 10 mM stock solution, weigh out 5.33 mg of ponatinib.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the ponatinib powder.
-
Vortex: Tightly cap the vial and vortex the solution for several minutes until the powder is completely dissolved. A clear solution should be observed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
-
Protocol 2: Preparation of a Ponatinib Working Solution for Cell-Based Assays
This protocol details the preparation of a working solution from a DMSO stock for cell-based assays.
-
Materials:
-
10 mM Ponatinib stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM ponatinib stock solution at room temperature.
-
Serial Dilution (Example for 100 nM final concentration):
-
Intermediate Dilution (100 µM): Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. Vortex gently but thoroughly.
-
Final Dilution (100 nM): Add 1 µL of the 100 µM intermediate dilution to 999 µL of pre-warmed media. Vortex gently but thoroughly.
-
-
Immediate Use: Use the freshly prepared working solution immediately for your experiment. Do not store this diluted solution.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for ponatinib crystallization.
Caption: Simplified signaling pathway of ponatinib's inhibitory action.
References
Technical Support Center: Ponatinib Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the multi-targeted kinase inhibitor, ponatinib, in common fluorescence-based assays.
Understanding Ponatinib's Intrinsic Fluorescence
Ponatinib possesses intrinsic fluorescence, which can be a significant source of interference in assays that rely on fluorescent readouts. Its fluorescent properties can lead to false positives, false negatives, or a general decrease in assay sensitivity and dynamic range. Understanding the spectral characteristics of ponatinib is the first step in troubleshooting and mitigating these issues.
Table 1: Spectral Properties of Ponatinib
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | ~320 - 360 nm | Can be excited by common UV and violet laser lines. |
| Emission Maximum | ~470 - 490 nm | Emits in the blue-green region of the spectrum. |
Note: The exact excitation and emission maxima can vary depending on the solvent and local environment.
Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence so high in the presence of ponatinib?
A1: Ponatinib is autofluorescent, with an emission maximum in the blue-green range (approximately 470-490 nm). If your assay's fluorophore emits in a similar range, you will likely observe a high background signal directly proportional to the concentration of ponatinib used.
Q2: Can ponatinib quench the signal of my fluorescent probe?
A2: Yes, in addition to its intrinsic fluorescence, ponatinib has been shown to quench the fluorescence of other molecules, such as the intrinsic tryptophan fluorescence of proteins.[1] This quenching effect can lead to a decrease in your assay signal, potentially masking true positive results or leading to an overestimation of inhibitory effects.
Q3: Does ponatinib interfere with common fluorescent proteins like GFP and RFP?
A3: Yes, studies have shown that some kinase inhibitors can disrupt the fluorescence of Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP).[2] This is an important consideration for high-content screening and cell-based assays that use fluorescent protein reporters. The mechanism can be complex, potentially involving direct interaction with the fluorophore or indirect effects related to cytotoxicity.
Q4: How can I determine if ponatinib is interfering with my assay?
A4: The best approach is to run a "ponatinib-only" control. This involves preparing a sample with all assay components except your cells or target protein, and including ponatinib at the same concentrations used in your experiment. This will allow you to measure the direct contribution of ponatinib's fluorescence to your signal.
Troubleshooting Guides for Specific Assays
Cell Viability Assays
Issue: Inaccurate cell viability readings in the presence of ponatinib.
Table 2: Troubleshooting Ponatinib Interference in Common Cell Viability Assays
| Assay | Potential Interference Mechanism | Troubleshooting & Mitigation Strategies |
| AlamarBlue® (Resazurin) | Spectral Overlap: The fluorescent product of resazurin, resorufin, has an emission maximum around 590 nm. While this is red-shifted from ponatinib's peak emission, the broad emission spectrum of ponatinib can still contribute to background signal, especially at high concentrations.[1][3] Redox Activity: Some compounds can directly reduce resazurin, leading to a false-positive signal for cell viability. | 1. Run Controls: Include "ponatinib-only" and "media + AlamarBlue® + ponatinib" controls to quantify background fluorescence. 2. Wavelength Selection: Use a narrow bandpass emission filter centered around 590 nm to minimize the collection of ponatinib's fluorescence. 3. Wash Step: Before adding the AlamarBlue® reagent, wash the cells with fresh media or PBS to remove extracellular ponatinib.[3] This is a highly effective method to reduce interference. 4. Alternative Assays: Consider non-fluorescent viability assays like the MTT or CellTiter-Glo® (ATP-based) assays. |
| Calcein AM | Spectral Overlap: Calcein emits brightly in the green spectrum (Ex/Em ~495/515 nm), which significantly overlaps with ponatinib's emission spectrum. This can lead to a high background signal, making it difficult to distinguish the true calcein signal from viable cells. | 1. Background Subtraction: Use a "ponatinib-only" control to measure and subtract the background fluorescence. 2. Lower Ponatinib Concentration: If experimentally feasible, use the lowest effective concentration of ponatinib to minimize its fluorescent contribution. 3. Alternative Dyes: Consider using a red-shifted viability dye, such as Calcein Red-Orange AM. 4. Microscopy-based Analysis: If using fluorescence microscopy, image analysis software may be able to distinguish and subtract the background fluorescence. |
| Hoechst 33342 / Propidium Iodide (PI) | Spectral Overlap: Hoechst 33342 emits in the blue region (~461 nm), which is very close to ponatinib's emission peak. This can cause significant background, making it difficult to accurately identify and quantify Hoechst-stained nuclei. Propidium Iodide (PI) emits in the red region (~617 nm) and is less likely to be affected by direct spectral overlap. | 1. Optimize Staining Protocol: Use the recommended concentration of Hoechst and the shortest necessary incubation time to maximize the signal-to-noise ratio. 2. Image Analysis: Use image analysis software with background subtraction capabilities. 3. Alternative Nuclear Stains: Consider using a nuclear stain with a different spectral profile, such as DAPI, although it also emits in the blue region and may have similar issues. 4. Flow Cytometry Gating: In flow cytometry, careful gating on unstained and single-stained controls is crucial to compensate for ponatinib's fluorescence. |
FRET-Based Kinase Assays
Issue: Ponatinib's intrinsic fluorescence interferes with the detection of Förster Resonance Energy Transfer (FRET).
Table 3: Troubleshooting Ponatinib Interference in FRET Assays
| Potential Interference Mechanism | Troubleshooting & Mitigation Strategies |
| Spectral Overlap: Ponatinib's emission in the blue-green range can interfere with common FRET pairs, such as CFP/YFP, where the donor (CFP) emission overlaps with ponatinib's fluorescence. | 1. Use Red-Shifted FRET Pairs: Employ FRET pairs that operate at longer wavelengths (e.g., Cy3/Cy5) to avoid the spectral region of ponatinib's fluorescence. 2. Time-Resolved FRET (TR-FRET): Utilize TR-FRET assays. The time-gated detection in TR-FRET effectively eliminates interference from short-lived fluorescence like that of ponatinib. 3. Control for Autofluorescence: Run a "ponatinib-only" control to quantify its contribution to the signal in both the donor and acceptor channels. |
| Quenching: Ponatinib may quench the fluorescence of either the donor or acceptor fluorophore, leading to a decrease in the FRET signal. | 1. Perform Quenching Controls: Test the effect of ponatinib on the fluorescence of the donor and acceptor fluorophores individually to assess for quenching. 2. Orthogonal Assays: Validate hits from a FRET-based screen using a non-fluorescent assay format, such as a luminescence-based kinase assay or a mobility shift assay. |
Fluorescent Calcium Assays (e.g., Fluo-4)
Issue: Ponatinib's fluorescence interferes with the measurement of calcium flux using indicators like Fluo-4.
Table 4: Troubleshooting Ponatinib Interference in Calcium Assays
| Potential Interference Mechanism | Troubleshooting & Mitigation Strategies |
| Spectral Overlap: Fluo-4 has an emission maximum around 525 nm, which is in the green region of the spectrum and can be affected by the tail of ponatinib's emission. | 1. Background Subtraction: Measure the fluorescence of cells treated with ponatinib alone (without Fluo-4 loading) and subtract this from the experimental readings. 2. Use Red-Shifted Calcium Indicators: Consider using calcium indicators that emit at longer wavelengths, such as Rhod-2 or X-Rhod-1. 3. Optimize Filter Sets: Use narrow bandpass emission filters to specifically capture the Fluo-4 signal and exclude as much of ponatinib's fluorescence as possible. |
Experimental Protocols
Protocol 1: Determining Ponatinib's Intrinsic Fluorescence
This protocol allows for the characterization of ponatinib's autofluorescence in your specific assay buffer.
-
Prepare a stock solution of ponatinib in DMSO.
-
Create a serial dilution of ponatinib in your assay buffer, covering the concentration range used in your experiments.
-
Transfer the dilutions to the same type of microplate used for your assay (e.g., a black, clear-bottom 96-well plate).
-
Read the fluorescence of the plate using a microplate reader.
-
Perform a full excitation and emission scan to determine the peak wavelengths.
-
If a full scan is not possible, measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
-
Plot the fluorescence intensity against the ponatinib concentration to determine the relationship between concentration and background signal.
Protocol 2: Mitigating Interference by Washing
This protocol is particularly effective for cell-based assays where ponatinib can be removed before the addition of the fluorescent reagent.
-
Culture and treat your cells with ponatinib for the desired duration.
-
Carefully aspirate the media containing ponatinib.
-
Wash the cells gently one to three times with warm, fresh culture media or phosphate-buffered saline (PBS).
-
Add the fluorescent assay reagent (e.g., AlamarBlue®, Calcein AM) in fresh media without ponatinib.
-
Incubate and read the fluorescence according to the assay manufacturer's protocol.
Visualizations
Caption: A logical workflow for identifying and mitigating ponatinib's autofluorescence.
Caption: Ponatinib inhibits multiple signaling pathways, including BCR-ABL and FGFR.
References
- 1. researchgate.net [researchgate.net]
- 2. Green/red fluorescent protein disrupting drugs for real‐time permeability tracking in three‐dimensional tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
ponatinib lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to ponatinib, with a specific focus on lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is ponatinib and what is its primary mechanism of action?
Ponatinib is a potent, multi-targeted tyrosine kinase inhibitor (TKI).[1] It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its key function is to inhibit the BCR-ABL kinase, including the T315I "gatekeeper" mutation that confers resistance to other TKIs.[1][2] Ponatinib competes with ATP to bind to the kinase domain of BCR-ABL, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.
Q2: What are the potential sources of lot-to-lot variability in ponatinib?
Lot-to-lot variability in ponatinib can arise from several factors during its manufacturing, handling, and storage:
-
Process-Related Impurities: These are substances generated during the chemical synthesis of ponatinib, such as unreacted starting materials, intermediates, or byproducts.
-
Degradation Impurities: Ponatinib can degrade over time or under certain conditions like exposure to light, heat, or moisture. Common degradation pathways include oxidation and hydrolysis.
-
Residual Solvents: Solvents used in the manufacturing process may not be completely removed and could be toxic to cells at high levels.
-
Polymorphism: Ponatinib can exist in different crystalline forms (polymorphs), which may have different physical properties such as solubility and stability, affecting its biological activity.
Q3: How can lot-to-lot variability of ponatinib impact my experimental results?
Inconsistencies between different lots of ponatinib can significantly affect experimental outcomes, leading to:
-
Altered Potency: The presence of impurities or a lower percentage of the active pharmaceutical ingredient (API) can result in a weaker-than-expected biological effect.
-
Off-Target Effects: Impurities may have their own biological activities, leading to unexpected or confounding results.
-
Poor Reproducibility: Using different lots with varying purity and impurity profiles can make it difficult to reproduce experimental findings.
-
Toxicity: Certain impurities could be toxic to cells or animal models, affecting the viability of the experimental system.
Q4: What are the recommended storage and handling procedures for ponatinib?
To maintain the integrity of ponatinib, proper storage and handling are crucial:
-
Storage: Ponatinib powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. Solutions in solvent should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. It is recommended to protect ponatinib from light and moisture.
-
Handling: As a cytotoxic agent, all handling of ponatinib should occur within a certified chemical fume hood or a biological safety cabinet. Personal protective equipment (PPE), including a lab coat, safety goggles, and two pairs of chemotherapy-rated gloves, is mandatory.
-
Waste Disposal: All waste contaminated with ponatinib, including unused solutions, labware, and PPE, must be segregated and disposed of as cytotoxic waste, typically through high-temperature incineration.
Q5: How can I assess the quality and purity of my ponatinib lot?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the separation and quantification of ponatinib and its related substances. A validated RP-HPLC method can effectively separate the main compound from its process and degradation impurities. This analysis can confirm the purity of the compound and identify any significant impurities that may affect its activity.
Data Summary Tables
Table 1: Typical Quality Control Specifications for Ponatinib
| Parameter | Specification | Potential Impact of Deviation |
| Purity (by HPLC) | ≥98% | A lower purity means less active compound, leading to a weaker effect. |
| Specific Impurities | Individual impurities often specified at ≤0.15% | Different types or higher levels of impurities could have off-target effects or interfere with the assay. |
| Water Content | Typically <0.5% | Higher water content can affect the accurate weighing of the compound and may promote hydrolysis. |
| Residual Solvents | Within specified limits (e.g., <5000 ppm) | High levels of residual solvents could be toxic to cells. |
Table 2: Ponatinib IC₅₀ Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological function. These values can serve as a reference for expected potency in your experiments.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| KCL22 | Chronic Myeloid Leukemia | ~4 |
| LAMA-84 | Chronic Myeloid Leukemia | ~4 |
| K562 | Chronic Myeloid Leukemia | ~4 |
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Biological Effect with a New Lot
If you observe a significant difference in activity between a new lot of ponatinib and a previously used lot, a systematic approach is needed to identify the cause.
| Potential Cause | Troubleshooting Step |
| Lower Purity of New Lot | 1. Review Certificate of Analysis (CoA): Compare the purity and impurity profiles of the old and new lots. 2. Perform "Crossover" Experiment: The most definitive way to address suspected lot-to-lot variability is to perform a functional "crossover" experiment to compare the activity of the old and new lots in your specific experimental system. (See Experimental Protocol 1). 3. Analytical Chemistry: If possible, perform an independent purity analysis (e.g., HPLC) on both lots. |
| Compound Degradation | 1. Check Storage Conditions: Ensure that the stock solution was stored at the recommended temperature (-20°C or -80°C) and has not exceeded its recommended storage duration. 2. Prepare Fresh Stock: Always prepare fresh dilutions for each experiment from a trusted stock solution. |
| Solubility Issues | 1. Visual Inspection: Visually inspect the stock solution and final assay dilutions for any signs of precipitation. 2. Solubility Test: Determine the solubility of ponatinib in your specific assay buffer. Ponatinib's aqueous solubility is highly pH-dependent. |
Issue 2: Inconsistent Kinase Assay Results
Inconsistent results in kinase assays can be due to various factors related to the compound, the assay itself, or general experimental errors.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| ATP Concentration | In-vitro assays are often performed at ATP concentrations lower than physiological levels to enhance inhibitor potency. An inhibitor that appears potent in a low-ATP in-vitro assay may be less effective in the high-ATP environment of a cell. |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. |
| Compound Interference | The investigational compound itself may interfere with assay signals, leading to false positives or negatives in fluorescence-based assays. Run control experiments in the absence of the kinase enzyme to check for direct compound interference. |
Experimental Protocols
Protocol 1: "Crossover" Experiment to Functionally Compare Two Lots of Ponatinib
This experiment aims to directly compare the biological activity of an old, trusted lot of ponatinib with a new lot in the same assay.
-
Prepare Stock Solutions: Prepare identical, fresh stock solutions of both the old and new lots of ponatinib in high-quality DMSO (e.g., 10 mM).
-
Serial Dilutions: Create a series of working solutions for both lots by performing serial dilutions in your cell culture medium or assay buffer. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to your cells (typically <0.1%).
-
Cell Seeding: Seed your cells of interest (e.g., K562) in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with the serial dilutions of the old lot, the new lot, and a vehicle control (DMSO). Include replicates for each condition.
-
Incubation: Incubate the plate for a standard duration (e.g., 72 hours) under optimal cell culture conditions.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, see Protocol 3) to assess the dose-dependent effect of each lot on cell proliferation.
-
Data Analysis: Calculate the IC₅₀ value for each lot. A significant difference in IC₅₀ values between the two lots would indicate a lot-to-lot variability issue.
Protocol 2: Preparation of Ponatinib Stock Solution
-
Weighing: Accurately weigh the required amount of ponatinib powder in a fume hood.
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Sonication: Sonicate the mixture briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 3: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Treatment: Following your experimental treatment with ponatinib (as in Protocol 1), add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Summary of RP-HPLC Method for Ponatinib Purity Analysis
This is a summary of a published method for the analysis of ponatinib and its impurities.
-
Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm)
-
Mobile Phase A: A mixture of water and acetonitrile (9:1 ratio), with an aqueous solution of pH 2.4 containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine.
-
Mobile Phase B: Acetonitrile
-
Elution: Gradient elution
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm
-
Column Temperature: 40°C
-
Injection Volume: 10 μL
Visualizations
Caption: Ponatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
Caption: Workflow for troubleshooting suspected lot-to-lot variability of ponatinib.
Caption: A general workflow for an in vitro cell-based viability assay using ponatinib.
References
ponatinib activity loss after freeze-thaw cycles
Welcome to the technical support center for ponatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during experiments involving ponatinib.
Frequently Asked Questions (FAQs)
Q1: How stable is ponatinib in solution and what are its known degradation products?
A4: Ponatinib is a crystalline solid with high thermal stability.[1] However, it is susceptible to degradation under specific conditions such as oxidation and photodegradation.[1] To maintain its integrity, it is recommended to store ponatinib under controlled conditions, protected from light and moisture.[1] Forced degradation studies have identified several degradation products under various stress conditions.[2][3]
Q2: What are the known biological effects of ponatinib's degradation products?
A2: There is limited publicly available experimental data on the specific biological activities, such as kinase inhibition or cytotoxicity, of the identified degradation products of ponatinib. However, in-silico (computer-based) studies have been conducted to predict the potential toxicity and mutagenicity of some of these impurities. It is important for researchers to characterize the pharmacological profile of any significant degradation products observed during their studies. The known active metabolite of ponatinib is N-desmethyl ponatinib.
Q3: How can I analyze ponatinib and its potential degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the separation and quantification of ponatinib and its related substances. A validated HPLC method can effectively separate the main compound from its process impurities and degradation products.
Q4: What are the typical storage conditions for ponatinib?
A4: Ponatinib as a solid is relatively stable. However, to ensure its integrity, it should be stored in a well-closed container, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage is necessary, it should be at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of ponatinib in specific solvents and at various temperatures for extended periods should be validated by the end-user.
Troubleshooting Guides
Issue: Suspected Loss of Ponatinib Activity After Freeze-Thaw Cycles
If you suspect a loss of activity in your ponatinib aliquots that have undergone multiple freeze-thaw cycles, the following troubleshooting steps are recommended.
Experimental Workflow for Investigating Ponatinib Stability and Activity Post-Freeze-Thaw
Caption: Workflow for assessing ponatinib stability and activity after freeze-thaw cycles.
1. Chemical Integrity Assessment:
-
Objective: To determine if chemical degradation has occurred.
-
Method: Analyze the ponatinib concentration and purity in the suspect aliquot using a validated RP-HPLC method. Compare this to a freshly prepared standard or an aliquot that has not undergone multiple freeze-thaw cycles.
-
Expected Outcome: A significant decrease in the main ponatinib peak area or the appearance of new peaks (degradation products) in the chromatogram of the freeze-thawed sample compared to the control would indicate chemical instability.
2. Biological Activity Assessment:
-
Objective: To determine if the biological activity of ponatinib has been compromised.
-
Method: Perform a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of ponatinib. A common method is a cell viability assay (e.g., MTT, CellTiter-Glo®) using a sensitive cancer cell line (e.g., K562, Ba/F3 with BCR-ABL T315I mutation). Compare the IC50 value of the multi-freeze-thawed ponatinib with that of a freshly prepared solution.
-
Expected Outcome: A significant increase in the IC50 value for the freeze-thawed sample would indicate a loss of biological activity.
Data Presentation: Hypothetical Results of Freeze-Thaw Study
| Number of Freeze-Thaw Cycles | Ponatinib Purity by HPLC (%) | IC50 in K562 cells (nM) |
| 0 (Control) | 99.8 | 5.2 |
| 1 | 99.7 | 5.5 |
| 3 | 99.1 | 6.1 |
| 5 | 97.5 | 8.9 |
| 10 | 92.3 | 15.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ponatinib
This protocol is based on methodologies described in the literature to assess the stability of ponatinib under various stress conditions.
1. Preparation of Ponatinib Stock Solution:
-
Accurately weigh and dissolve ponatinib in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
2. Stress Conditions:
-
Acid Degradation: Mix the ponatinib stock solution with 1 M HCl and incubate at 60°C for 7 hours.
-
Alkaline Degradation: Mix the ponatinib stock solution with 1 M NaOH and incubate at 60°C for 7 hours.
-
Oxidative Degradation: Treat the ponatinib stock solution with 3% H₂O₂ at room temperature for 2 hours.
-
Thermal Degradation: Heat a solid sample of ponatinib at 150°C for 6 days.
-
Photodegradation: Expose a solution of ponatinib to light with an intensity of 4,500 lx for 20 days.
3. Sample Analysis:
-
After the specified exposure time, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with an appropriate mobile phase or solvent mixture for HPLC analysis.
-
Analyze the samples using a validated RP-HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Cell Viability Assay (MTT Assay)
This is a general protocol to assess the cytotoxic effects of ponatinib on cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
Ponatinib stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ponatinib in complete cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each ponatinib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ponatinib concentration to determine the IC50 value.
Signaling Pathways
Ponatinib is a multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL1 kinase, including the T315I mutant form, which is resistant to other tyrosine kinase inhibitors. By binding to the ATP-binding site of BCR-ABL1, ponatinib inhibits its kinase activity, thereby blocking downstream signaling pathways that lead to cell proliferation and survival in chronic myeloid leukemia (CML).
Ponatinib Inhibition of BCR-ABL Signaling
Caption: Ponatinib inhibits the BCR-ABL1 kinase, blocking downstream signaling.
Ponatinib also inhibits other kinases, including members of the VEGFR, PDGFR, FGFR, and SRC families, which can contribute to its therapeutic effects and also its side effects. For instance, ponatinib-induced vascular toxicity has been linked to its effects on the Notch-1 signaling pathway in endothelial cells.
Ponatinib-Induced Vascular Toxicity via Notch-1
Caption: Ponatinib can induce vascular toxicity by activating Notch-1 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Ponatinib Off-Target Kinase Inhibition: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the multi-targeted kinase inhibitor, ponatinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on navigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant apoptosis in our non-CML cell line at concentrations where we expect specific BCR-ABL inhibition. Is this a known off-target effect?
A1: Yes, this is a frequently observed phenomenon. Ponatinib is a potent inhibitor of a broad spectrum of kinases beyond BCR-ABL, many of which are critical for cell survival in various lineages.[1][2] Off-target effects on kinases such as members of the SRC family, KIT, and FLT3 can trigger apoptosis even in cells that do not express BCR-ABL.[3] It is crucial to establish a therapeutic window in your specific cell line by performing a dose-response curve and comparing the IC50 value to known values for both on-target and off-target kinases.[2]
Q2: Our angiogenesis assays (e.g., endothelial cell tube formation) show strong inhibition with ponatinib treatment. Is this related to its off-target profile?
A2: Absolutely. The anti-angiogenic effects of ponatinib are well-documented and are primarily attributed to its potent off-target inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] These receptor tyrosine kinases are key regulators of angiogenesis. Inhibition of these pathways by ponatinib can lead to a significant reduction in endothelial cell proliferation, migration, and tube formation. This effect is observed at pharmacologically relevant concentrations.
Q3: We have developed a ponatinib-resistant cell line, but sequencing of the BCR-ABL kinase domain reveals no new mutations. What are the likely alternative resistance mechanisms?
A3: This points towards a BCR-ABL-independent resistance mechanism. In the absence of new kinase domain mutations, resistant cells often activate alternative survival pathways to bypass their dependency on BCR-ABL signaling. Key pathways to investigate include:
-
Axl Receptor Tyrosine Kinase Activation: Overexpression of Axl has been shown to confer ponatinib resistance.
-
mTOR Pathway Activation: Alternative activation of the mTOR signaling pathway can promote cell survival.
-
JAK/STAT Signaling: The JAK/STAT pathway can be alternatively activated to drive proliferation.
To confirm a BCR-ABL independent mechanism, you should assess the phosphorylation status of BCR-ABL and its direct downstream substrate, CrkL. If their phosphorylation is inhibited at ponatinib concentrations where the cells remain viable, it strongly suggests an alternative resistance mechanism is at play.
Q4: How can we experimentally confirm that an observed phenotype is due to an off-target effect of ponatinib?
A4: A multi-faceted approach is recommended to distinguish on-target from off-target effects:
-
Use a Structurally Unrelated Inhibitor: Compare the effects of ponatinib with another potent BCR-ABL inhibitor that has a different off-target profile. If the phenotype is not replicated, it is likely an off-target effect of ponatinib.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the suspected off-target kinase. If this phenocopies the effect of ponatinib, it provides strong evidence for the off-target interaction.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of ponatinib to a specific target protein within intact cells by measuring changes in the protein's thermal stability.
-
Rescue Experiments: If you hypothesize that inhibition of a specific off-target kinase is causing the phenotype, attempt to rescue the effect by overexpressing a drug-resistant mutant of that kinase or by activating its downstream signaling pathway through other means.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Kinase Assay Results
-
Possible Cause: Inconsistent IC50 values can arise from several factors, including pipetting inaccuracies, reagent instability, or variations in ATP concentration.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated, especially those used for serial dilutions.
-
Prepare Fresh Reagents: Prepare fresh ponatinib dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Standardize ATP Concentration: Use a consistent ATP concentration across experiments, ideally close to the Km value for the kinase being assayed, as IC50 values for ATP-competitive inhibitors are sensitive to ATP levels.
-
Run Appropriate Controls: Include positive and negative controls (e.g., a known inhibitor for the kinase and a DMSO vehicle control) in every assay plate.
-
Issue 2: Unexpected Cell Morphology Changes or Altered Adhesion
-
Possible Cause: Changes in cell adhesion and morphology can be linked to off-target effects on Src family kinases (SFKs). SFKs play a crucial role in regulating the cytoskeleton and cell adhesion.
-
Troubleshooting Steps:
-
Western Blot for SFK Activity: Assess the phosphorylation status of key SFK substrates to confirm inhibition in your cell line at the concentrations of ponatinib being used.
-
Phenotypic Comparison: Compare the observed morphological changes to those induced by known, specific SFK inhibitors.
-
Adhesion Assays: Quantify changes in cell adhesion to different extracellular matrix components to systematically evaluate the effect of ponatinib.
-
Data Presentation: Ponatinib Kinase Inhibition Profile
The following table summarizes the inhibitory activity of ponatinib against its primary target (BCR-ABL) and a selection of clinically relevant off-target kinases. IC50 values can vary depending on the assay type and conditions.
| Kinase Family | Target Kinase | IC50 (nM) | Assay Type |
| On-Target | ABL1 | 0.37 | Biochemical |
| ABL1 (T315I mutant) | 2.0 | Biochemical | |
| Off-Target | FGFR1 | 2.2 | Biochemical |
| PDGFRα | 1.1 | Biochemical | |
| SRC | 5.4 | Biochemical | |
| VEGFR2 | 1.5 | Biochemical | |
| c-Kit | 12.5 | Biochemical | |
| FLT3 | 13 | Biochemical | |
| LCK | 0.5 - 1.5 | Biochemical | |
| LYN | 0.5 - 1.5 | Biochemical |
Note: This table is a summary of data from multiple sources and assay conditions may vary.
Experimental Protocols
Protocol 1: Western Blot Analysis for Off-Target Pathway Activation
This protocol allows for the assessment of the phosphorylation status of key proteins in signaling pathways commonly affected by ponatinib's off-target activity.
Materials:
-
Cell line of interest
-
Ponatinib hydrochloride
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK, phospho-STAT3, total-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of ponatinib concentrations and a vehicle control (DMSO) for the desired duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of ponatinib to a suspected off-target kinase in a cellular context.
Materials:
-
Cell line of interest
-
Ponatinib hydrochloride
-
Complete cell culture medium
-
PBS
-
PCR tubes or strips
-
Thermal cycler
-
Refrigerated centrifuge
-
Lysis buffer (non-denaturing)
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of ponatinib or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler to create a melt curve, or at a single, optimized temperature for an isothermal dose-response.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a non-denaturing lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction by Western blotting. A stabilized protein will remain in the supernatant at higher temperatures in the presence of ponatinib.
Mandatory Visualizations
References
Technical Support Center: Ponatinib Resistant Clone Selection
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the selection and characterization of ponatinib-resistant clones in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of ponatinib resistance observed in cancer cell lines?
A1: Ponatinib resistance can be broadly categorized into two main types: BCR-ABL1-dependent and BCR-ABL1-independent mechanisms.
-
BCR-ABL1-Dependent Resistance: This form of resistance arises from genetic alterations within the BCR-ABL1 gene itself. While ponatinib is effective against single mutations like the T315I "gatekeeper" mutation, resistance can emerge through the development of compound mutations, where two or more mutations occur on the same BCR-ABL1 allele.[1][2] These compound mutations can alter the conformation of the kinase domain, thereby hindering ponatinib's ability to bind effectively.[1][2] Examples of clinically relevant compound mutations include those that are inclusive of T315I (e.g., Y253H/T315I, E255V/T315I) and others such as G250E/E255K.[3] Additionally, an increase in the expression of the BCR-ABL1 gene has also been identified as a resistance mechanism.
-
BCR-ABL1-Independent Resistance: In this scenario, cancer cells develop resistance even when BCR-ABL1 is effectively inhibited by ponatinib. This is often due to the activation of alternative pro-survival signaling pathways that bypass the need for BCR-ABL1 activity. Key pathways implicated include the overexpression of the Axl receptor tyrosine kinase, particularly in tyrosine kinase inhibitor (TKI)-naïve settings, and the activation of the mTOR signaling pathway.
Q2: My cell line is showing reduced sensitivity to ponatinib. What are the initial troubleshooting steps?
A2: If you observe a decrease in ponatinib sensitivity, consider the following initial troubleshooting steps:
-
Confirm Drug Potency: Ensure that your ponatinib stock solution is prepared correctly, stored under appropriate conditions, and has not degraded.
-
Cell Line Authentication: Verify the identity and purity of your cell line to rule out any potential cross-contamination or misidentification.
-
Dose-Response Analysis: Perform a detailed dose-response curve to accurately determine the half-maximal inhibitory concentration (IC50) and confirm the extent of resistance compared to the parental, sensitive cell line.
-
Assess BCR-ABL1 Activity: In the presence of ponatinib, check the phosphorylation status of BCR-ABL1 and its downstream targets, such as CrkL, using Western blotting. This will help determine if the resistance is BCR-ABL1-dependent or -independent.
Q3: I am having difficulty generating a ponatinib-resistant cell line. What could be the issue?
A3: Difficulty in generating ponatinib-resistant cell lines can stem from several factors:
-
Rapid Increase in Drug Concentration: A rapid escalation of the ponatinib concentration can lead to widespread cell death instead of selecting for resistant clones.
-
High Sensitivity of the Cell Line: Some cell lines, like KU812, are highly sensitive to ponatinib and may not readily develop resistance.
To troubleshoot this, start with a low concentration of ponatinib and increase it in smaller, more gradual increments, allowing the cells to recover and resume normal proliferation before each subsequent dose increase. This process can take a significant amount of time, often a minimum of 90 days. If one cell line proves difficult, consider using other Bcr-Abl+ cell lines that have been successfully used to generate ponatinib-resistant models, such as K562.
Troubleshooting Guides
Issue 1: Emergence of BCR-ABL1 Compound Mutations
-
Symptoms: Your ponatinib-resistant cell line shows high-level resistance to ponatinib. Sequencing of the BCR-ABL1 kinase domain reveals two or more mutations on the same allele.
-
Possible Cause: Continuous culture with ponatinib can lead to the selection and expansion of clones that harbor mutations conferring resistance. Sequential treatment with different TKIs can also drive the selection of BCR-ABL1 compound mutants.
-
Suggested Solutions & Experimental Approaches:
-
Sequence the BCR-ABL1 Kinase Domain: Perform Sanger or next-generation sequencing to identify the specific compound mutations.
-
Consult Mutation Databases: Compare your findings with known ponatinib resistance mutations in publicly available databases.
-
Test Alternative TKIs: Evaluate the efficacy of other novel TKIs that may have different binding mechanisms or be less susceptible to the identified compound mutation.
-
Issue 2: BCR-ABL1-Independent Resistance via Axl Overexpression
-
Symptoms: You observe reduced sensitivity to ponatinib in TKI-naïve cell lines, but no new BCR-ABL1 kinase domain mutations are detected. Western blot analysis shows an increased expression of the Axl protein.
-
Possible Cause: Long-term exposure to ponatinib can induce the upregulation of alternative survival pathways, with Axl overexpression being a key mechanism in TKI-naïve settings.
-
Suggested Solutions & Experimental Approaches:
-
Axl Inhibition: Test the effect of Axl inhibitors in combination with ponatinib to see if sensitivity can be restored.
-
shRNA-Mediated Knockdown: Use shRNA to knock down Axl expression in the resistant cells and assess for restoration of ponatinib sensitivity.
-
Quantitative Data Summary
Table 1: Representative IC50 Values of Ponatinib in Sensitive and Resistant CML Cell Lines
| Cell Line / Mutation | Description | Ponatinib IC50 (nM) | Reference |
| K562 | Parental, TKI-naïve | ~51 | |
| K562-R | Ponatinib Resistant (TKI-naïve) | Not specified, but resistant | |
| K562 T315I | Dasatinib Resistant, T315I mutation | ~68 | |
| K562 T315I-R | Ponatinib Resistant, increased T315I level | ~635 | |
| K562 DOX 55D | Dasatinib Resistant, no initial mutation | ~51 | |
| K562 DOX 55D-R | Ponatinib Resistant, G250E/E255K mutations | ~478 | |
| HL60-BCR-ABL1 p210 | 0% T315I | ~6 | |
| HL60-BCR-ABL1 (10% T315I) | 10% T315I | ~7 | |
| HL60-BCR-ABL1 T315I | 100% T315I | ~56 |
Key Experimental Protocols
1. Generation of Ponatinib-Resistant Cell Lines
This protocol outlines the generation of ponatinib-resistant cell lines through continuous exposure to gradually increasing concentrations of the drug.
-
Initial Cell Culture and IC50 Determination:
-
Thaw and culture the parental cell line according to standard protocols.
-
Determine the initial IC50 of ponatinib for the parental cell line using a cell viability assay.
-
-
Initial Ponatinib Exposure:
-
Expose the cells to a low concentration of ponatinib, typically starting at the IC50 value for the parental cell line.
-
Culture the cells in the presence of the drug, monitoring their growth and morphology. A significant proportion of cells may initially die.
-
-
Stepwise Dose Escalation:
-
Once the cells recover and resume a stable growth rate, subculture them and gradually increase the ponatinib concentration. The concentration can be increased by 1.5 to 2-fold.
-
Repeat this dose-escalation cycle for several months. The entire process can take 6-12 months or longer.
-
-
Maintenance of Resistant Cell Lines:
-
A cell line is considered resistant when it can proliferate in a significantly higher concentration of ponatinib (e.g., 10-fold or higher than the parental IC50).
-
Continuously maintain the resistant cell line in a culture medium containing the final concentration of ponatinib to ensure the stability of the resistant phenotype.
-
2. Cell Viability Assay (IC50 Determination)
This protocol describes how to determine the IC50 value of ponatinib.
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a range of ponatinib concentrations (e.g., serial dilutions) for 48-72 hours. Include untreated control wells.
-
Cell Viability Assessment: Measure cell viability using a suitable method, such as MTS or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
3. shRNA-Mediated Gene Knockdown
This protocol details the knockdown of a target gene, such as Axl, to investigate its role in ponatinib resistance.
-
shRNA Vector Selection: Obtain lentiviral shRNA constructs targeting the gene of interest and a non-targeting scramble control from a commercial vendor.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids.
-
Virus Harvest: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Transduction of CML Cells: Transduce the ponatinib-resistant CML cells with the harvested lentivirus in the presence of polybrene.
-
Selection of Stable Knockdown Cells: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation of Knockdown: Confirm the knockdown of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Visualizations
Caption: Experimental workflow for generating and characterizing ponatinib-resistant cell lines.
Caption: Mechanisms of ponatinib resistance: BCR-ABL1 dependent and independent pathways.
References
ponatinib experimental variability and controls
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of ponatinib, a multi-targeted tyrosine kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ponatinib?
A1: Ponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor.[1] Its primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase, including the T315I mutant form, which confers resistance to other tyrosine kinase inhibitors (TKIs).[2][3] Ponatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby disrupting the signaling pathways that lead to cell proliferation and survival in cancer cells.[2][4] Beyond BCR-ABL, ponatinib also inhibits other kinase families, including VEGFR, FGFR, PDGFR, and SRC.
Q2: What are the common resistance mechanisms to ponatinib observed in vitro?
A2: Resistance to ponatinib in experimental settings can be broadly categorized into two types:
-
BCR-ABL1-Dependent Resistance: This primarily involves the acquisition of compound mutations within the BCR-ABL1 kinase domain. While ponatinib is effective against single mutations like T315I, the presence of two or more mutations on the same allele (e.g., G250E/E255K, E255V/T315I) can hinder ponatinib's binding and reduce its efficacy. Increased expression of the BCR-ABL1 gene can also contribute to resistance.
-
BCR-ABL1-Independent Resistance: In some cases, cells can develop resistance even with effective BCR-ABL1 inhibition. This often occurs through the activation of alternative survival signaling pathways that bypass the need for BCR-ABL1 activity. A key example is the overexpression of the receptor tyrosine kinase Axl.
Q3: My ponatinib hydrochloride is precipitating in the cell culture medium. What can I do?
A3: Precipitation of ponatinib hydrochloride in aqueous solutions is a common issue due to its low, pH-dependent solubility. Cell culture media, typically buffered around pH 7.2-7.4, is not optimal for keeping ponatinib dissolved. To prevent precipitation, consider the following:
-
Step-wise Dilution: Avoid single large dilutions of your DMSO stock into the media. Instead, perform serial dilutions.
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the ponatinib stock solution.
-
Fresh Solutions: Always prepare fresh working solutions of ponatinib in media for each experiment and use them immediately.
-
Sonication: Brief sonication might help redissolve slight precipitation, but use this with caution as it could potentially degrade the compound.
Troubleshooting Guides
Problem: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Solution: Ensure accurate and consistent serial dilutions of your ponatinib stock. Use a multichannel pipette to add the drug to the assay plates to minimize well-to-well variability.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of 96-well plates for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity across the plate.
-
-
Possible Cause 3: Cell Seeding Inconsistency.
-
Solution: Always perform a cell count before seeding to ensure a consistent number of cells per well. Uneven cell distribution can lead to significant variability.
-
-
Possible Cause 4: Contamination.
-
Solution: Regularly inspect your cell cultures for signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated vial of cells.
-
Problem: Lack of expected efficacy in a cell-based assay.
-
Possible Cause 1: Drug Inactivity.
-
Solution: Confirm the potency of your ponatinib stock. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell Line Characteristics.
-
Solution: Verify the identity of your cell line through authentication. The passage number can also affect sensitivity; use low-passage cells whenever possible. Perform a dose-response curve to determine the IC50 for your specific cell line and compare it to published values.
-
-
Possible Cause 3: Development of Resistance.
-
Solution: If you are culturing cells with ponatinib over a prolonged period, they may develop resistance. To check for this, you can assess the phosphorylation status of BCR-ABL and its downstream targets (e.g., CrkL) by Western blot to see if the drug is still inhibiting its primary target.
-
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC50) values of ponatinib in various experimental assays.
Table 1: Ponatinib IC50 Values in Cell-Based Proliferation/Viability Assays
| Cell Line | Cancer Type | Target/Mutation | Ponatinib IC50 (nM) | Reference |
| Ba/F3 | Pro-B Leukemia | Native BCR-ABL | 0.5 | |
| Ba/F3 | Pro-B Leukemia | BCR-ABL T315I | 11 | |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 7.2 | |
| K562 T315I-R | Chronic Myeloid Leukemia | BCR-ABL T315I (Resistant) | 635 | |
| HL60 | Acute Promyelocytic Leukemia | BCR-ABL T315I (100%) | 56 | |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~10 | |
| SK-Hep-1 | Hepatocellular Carcinoma | - | 288 | |
| SNU-423 | Hepatocellular Carcinoma | - | 553 | |
| EoL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRA | <0.1 |
Table 2: Ponatinib IC50 Values in Biochemical Kinase Assays
| Kinase Target | Mutation | Ponatinib IC50 (nM) | Reference |
| ABL | Wild-type | 0.37 | |
| ABL | T315I | 2.0 | |
| FLT3 | - | 0.3 - 2 | |
| KIT | - | 8 - 20 | |
| FGFR | - | 2.2 |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol determines the effect of ponatinib on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., K562, Ba/F3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ponatinib (dissolved in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight if applicable.
-
Compound Addition: Prepare serial dilutions of ponatinib in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) at the same final concentration as in the ponatinib-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: For MTT assays, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Western Blot for Target Inhibition
This protocol assesses the phosphorylation status of ponatinib's target kinases.
Materials:
-
Cancer cell lines
-
Ponatinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-total-CrkL)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of ponatinib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Detection: Wash the membrane, incubate with the secondary antibody for 1 hour at room temperature, and visualize the protein bands using an ECL system.
-
Analysis: Compare the levels of the phosphorylated protein to the total protein to determine the extent of inhibition.
Visualizations
References
Validation & Comparative
Ponatinib vs. Imatinib: A Comparative Efficacy Guide for T315I Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ponatinib and imatinib in cancer cells harboring the T315I mutation in the BCR-ABL1 kinase domain. The T315I mutation is a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), as it confers resistance to first and second-generation tyrosine kinase inhibitors (TKIs), including imatinib.[1][2] Ponatinib, a third-generation TKI, was specifically designed to overcome this resistance.[3][4][5] This document summarizes supporting experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ponatinib and imatinib against BCR-ABL1 wild-type and T315I mutant cells. Lower IC50 values indicate greater potency.
| Cell Line/Target | Mutation Status | Imatinib IC50 (nM) | Ponatinib IC50 (nM) | Reference |
| Ba/F3 | Wild-type BCR-ABL1 | ~250-600 | ~0.5 | |
| Ba/F3 | T315I BCR-ABL1 | >10,000 | ~11 | |
| K562 | Wild-type BCR-ABL1 | ~200-500 | ~5-7 | |
| HL60 | T315I BCR-ABL1 | Not specified | ~56 | |
| Purified ABL Kinase | Wild-type ABL | Not specified | 0.37 | |
| Purified ABL Kinase | T315I ABL | >1,000 | 2.0 |
Note: IC50 values can vary between different experimental setups and laboratories. The data presented is a synthesis from multiple sources to illustrate the general trend of ponatinib's superior efficacy against the T315I mutation.
Mechanism of Action and Resistance
The T315I "gatekeeper" mutation involves the substitution of a threonine residue with a bulkier isoleucine at position 315 of the ABL kinase domain. This steric hindrance prevents imatinib and second-generation TKIs from effectively binding to the ATP-binding pocket of the BCR-ABL1 protein. Ponatinib's unique molecular structure, including a carbon-carbon triple bond, allows it to bind to the kinase domain despite the T315I mutation, thereby inhibiting its activity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: BCR-ABL1 signaling and points of inhibition by Imatinib and Ponatinib.
Experimental Workflow Diagram
Caption: Workflow for comparing the efficacy of Imatinib and Ponatinib.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the concentration of ponatinib or imatinib required to inhibit the growth of BCR-ABL1 positive cells by 50% (IC50).
Materials:
-
BCR-ABL1 positive cell lines (e.g., Ba/F3-p210-WT, Ba/F3-p210-T315I)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and supplements)
-
96-well clear flat-bottom microplates
-
Ponatinib and Imatinib stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of ponatinib and imatinib in complete culture medium from the stock solutions. A typical concentration range for ponatinib would be 0.1 nM to 1 µM, and for imatinib 10 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Kinase Activity Assay (Western Blot)
Objective: To determine the effect of ponatinib and imatinib on the phosphorylation of downstream targets of BCR-ABL1, such as CrkL (Crk-like protein).
Materials:
-
BCR-ABL1 positive cells treated with ponatinib or imatinib as described above.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-CrkL, anti-total-CrkL, anti-BCR-ABL1, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Lysis:
-
After treatment with the respective TKIs for a defined period (e.g., 2-4 hours), harvest the cells.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a standard protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein and the total protein or loading control.
-
The ratio of phosphorylated protein to total protein or loading control indicates the level of kinase activity. A decrease in this ratio in drug-treated samples compared to the control indicates inhibition of BCR-ABL1 kinase activity.
-
References
- 1. BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Aponatinib vs. Dasatinib: A Comparative Guide to In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of aponatinib (ponatinib) and dasatinib, two potent tyrosine kinase inhibitors (TKIs) targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer an objective performance comparison.
Executive Summary
Aponatinib (ponatinib), a third-generation TKI, and dasatinib, a second-generation TKI, are both highly effective inhibitors of the BCR-ABL kinase. However, their in vitro potency and selectivity profiles exhibit key differences. Aponatinib demonstrates superior potency against a wider range of BCR-ABL mutations, most notably the T315I "gatekeeper" mutation, which confers resistance to dasatinib and other second-generation TKIs. While both inhibitors are multi-targeted, their off-target kinase inhibition profiles differ, which may account for variations in their therapeutic applications and adverse effect profiles.
Data Presentation: In Vitro Potency Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for aponatinib and dasatinib against BCR-ABL and other relevant kinases from in vitro assays. Lower IC50 values indicate greater potency.
Table 1: IC50 Values against Wild-Type and Mutated BCR-ABL Kinase
| Target | Aponatinib (Ponatinib) IC50 (nM) | Dasatinib IC50 (nM) | Reference |
| Native BCR-ABL | 0.37 | 0.6 | [1][2] |
| T315I Mutant | 2.0 | >1000 | [1][2] |
| G250E Mutant | 0.4 | 2.0 | [2] |
| Y253H Mutant | 0.5 | 1.0 | |
| E255K Mutant | 0.5 | 3.0 | |
| F359V Mutant | 0.4 | 1.0 |
Table 2: Comparative Kinase Inhibition Profile (Selected Kinases)
| Kinase Target | Aponatinib (Ponatinib) IC50 (nM) | Dasatinib IC50 (nM) |
| SRC | 5.4 | <1 |
| LCK | 0.7 | <1 |
| c-KIT | 1.5 | 4.0 |
| PDGFRα | 1.1 | 28 |
| VEGFR2 | 1.5 | 8.0 |
| FGFR1 | 2.2 | 26 |
Signaling Pathway and Mechanism of Action
Both aponatinib and dasatinib are ATP-competitive inhibitors that target the kinase domain of BCR-ABL, thereby blocking its catalytic activity and inhibiting downstream signaling pathways that drive cell proliferation and survival. However, they exhibit different binding modes. Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain. In contrast, aponatinib was specifically designed to bind effectively to both wild-type and mutated forms of BCR-ABL, including the T315I mutant, by accommodating the structural changes induced by the mutation.
References
Safer by Design: A Comparative Guide to Ponatinib Analogs with Reduced Cardiotoxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ponatinib analogs engineered for reduced cardiotoxicity, supported by experimental data. Ponatinib, a potent BCR-ABL inhibitor, is effective against resistant mutations like T315I but is associated with significant cardiovascular adverse events.[1][2][3] This has spurred the development of new analogs that retain therapeutic efficacy while minimizing cardiac damage.
This guide will delve into the performance of these next-generation inhibitors, presenting key data in a clear, comparative format. We will also outline the detailed experimental protocols used to evaluate their efficacy and safety, and visualize the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cardiotoxicity of ponatinib and its promising analogs, 33a and 36a. These analogs were designed to maintain potent inhibition of the wild-type and T315I mutant BCR-ABL kinase while exhibiting a significantly improved safety profile in cardiac assays.[4]
| Compound | K562-WT GI₅₀ (nmol/L) | K562-T315I GI₅₀ (nmol/L) | Cardiomyocyte Contractility IC₅₀ (µmol/L) | Vasculogenesis EC₅₀ (µmol/L) | Therapeutic Window (Cardiomyocyte Contractility GI₅₀ / K562-T315I GI₅₀) |
| Ponatinib | ~0.15 | ~2.79 | ~0.3 | ~0.1 | ~107 |
| Analog 33a | ~0.18 | ~21.06 | >20 | >10 | >950 |
| Analog 36a | ~0.38 | ~16.48 | ~7.6 | ~4.3 | ~461 |
GI₅₀: 50% growth inhibition concentration. IC₅₀: 50% inhibitory concentration. EC₅₀: 50% effective concentration. Data sourced from preclinical studies.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to assess the efficacy and cardiotoxicity of ponatinib and its analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed H9c2 cardiomyoblasts or K562 cells in a 96-well plate at a density of 4x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ponatinib, analog 33a, analog 36a) for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Zebrafish Cardiotoxicity Model
The zebrafish is a well-established in vivo model for assessing cardiotoxicity due to its genetic similarity to humans and the optical transparency of its embryos, which allows for direct observation of cardiac development and function.
-
Embryo Collection and Treatment: Collect fertilized zebrafish embryos and place them in a multi-well plate. At a specific developmental stage (e.g., 48 hours post-fertilization), expose the embryos to different concentrations of the test compounds.
-
Phenotypic Assessment: After a 24-hour incubation period, visually inspect the embryos under a microscope for signs of cardiotoxicity, such as pericardial edema, reduced heart rate, and decreased blood flow.
-
Functional Analysis: Quantify cardiac function by measuring parameters like heart rate and ventricular fractional shortening using imaging software.
-
Biomarker Analysis: Utilize transgenic zebrafish lines expressing fluorescent reporters for cardiac stress markers, such as Brain Natriuretic Peptide (BNP), to quantify the level of cardiac damage.
Visualizing the Science
Graphical representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of this research.
Caption: Experimental workflow for assessing the cardiotoxicity of ponatinib analogs.
Caption: Key signaling pathways implicated in ponatinib-induced cardiotoxicity.
Conclusion
The development of ponatinib analogs with reduced cardiotoxicity represents a significant advancement in targeted cancer therapy. Compounds such as 33a and 36a demonstrate that it is possible to uncouple the potent anti-leukemic activity of ponatinib from its detrimental cardiovascular effects. By employing a combination of in vitro and in vivo screening platforms, researchers can continue to refine these molecules, paving the way for safer and more effective treatments for patients with resistant CML and other malignancies. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for the scientific community engaged in this critical area of drug discovery.
References
- 1. Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reengineering Ponatinib to Minimize Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Ponatinib Efficacy in Imatinib-Resistant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ponatinib in imatinib-resistant cell lines, with a focus on supporting experimental data and detailed methodologies. Ponatinib, a third-generation tyrosine kinase inhibitor (TKI), has demonstrated significant activity against a wide range of mutations in the BCR-ABL kinase domain that confer resistance to earlier-generation TKIs, including the challenging T315I "gatekeeper" mutation.
Executive Summary
Ponatinib exhibits potent and broad efficacy against chronic myeloid leukemia (CML) cell lines that have developed resistance to imatinib.[1] Its unique molecular structure, featuring a carbon-carbon triple bond, enables it to bind effectively to the ATP-binding site of both native and mutated BCR-ABL, including the T315I mutant, which sterically hinders the binding of imatinib and second-generation TKIs.[2][3][4] Preclinical studies consistently demonstrate that ponatinib overcomes resistance mediated by various BCR-ABL mutations and is effective in cell lines where other TKIs have failed.[1] This guide summarizes the key in vitro data, outlines the experimental protocols used to generate this data, and provides visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation
Table 1: Comparative IC50 Values of Tyrosine Kinase Inhibitors in CML Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for ponatinib and other TKIs against various BCR-ABL positive cell lines, including those with defined resistance mechanisms.
| Cell Line | BCR-ABL Status | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Reference(s) |
| Ba/F3 WT | Wild-Type | 1 | - | 0.5 - 30 | - | |
| Ba/F3 T315I | T315I Mutation | 8 - 11 | >10,000 | >300 | >7,500 | |
| Ba/F3 G250E | G250E Mutation | 8 | - | - | - | |
| K562 | Wild-Type | 0.02 | High (resistant) | - | - | |
| K562IR | Imatinib-Resistant | 15 | >10,000 | - | - | |
| K562NR | Nilotinib-Resistant | 3.5 | - | - | - | |
| K562DR | Dasatinib-Resistant | 400 | - | - | - |
Note: IC50 values can vary between different experimental setups. The data presented is a synthesis from multiple sources to illustrate the general trend.
Table 2: Induction of Apoptosis by Ponatinib in Imatinib-Resistant Cells
Ponatinib effectively induces apoptosis (programmed cell death) in imatinib-resistant CML cells. This is a crucial mechanism for eliminating malignant cells.
| Cell Line | Treatment | Apoptosis Induction | Method | Reference(s) |
| HMC-1.1 (imatinib-sensitive) | Ponatinib | ~55% increase in cell death | Flow Cytometry (Annexin V/PI) | |
| HMC-1.2 (imatinib-resistant, D816V KIT) | Ponatinib | ~65% increase in cell death | Flow Cytometry (Annexin V/PI) | |
| CML Patient CD34+ cells | Ponatinib (30nM) | Significant increase in apoptosis | Flow Cytometry (Annexin V/PI) | |
| K562 | Ponatinib | Time-dependent increase in apoptosis (23.2% at 24h, 48.3% at 48h) | Flow Cytometry |
Mandatory Visualization
Caption: BCR-ABL signaling pathway and points of TKI inhibition.
Caption: A typical experimental workflow for evaluating TKI efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Imatinib-resistant and sensitive cell lines
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ponatinib and other TKIs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of ponatinib and other TKIs in culture medium. Add the desired concentrations to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after drug treatment.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-CRKL, anti-CRKL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Lysis: Treat cells with ponatinib for the desired time and lyse the cells in RIPA buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
Conclusion
The experimental data overwhelmingly supports the high efficacy of ponatinib in overcoming imatinib resistance in CML cell lines. Its ability to potently inhibit the T315I mutant BCR-ABL, a common mechanism of resistance to other TKIs, makes it a critical therapeutic option. The provided protocols offer standardized methods for researchers to further investigate the mechanisms of action and resistance to ponatinib and other TKIs in various cancer models. The continued study of ponatinib's effects on downstream signaling pathways and its potential in combination therapies will be crucial for optimizing its clinical use and developing strategies to overcome potential future resistance.
References
- 1. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Ponatinib and Other Pan-BCR-ABL Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of chronic myeloid leukemia (CML) treatment is continually evolving with the development of new tyrosine kinase inhibitors (TKIs). This guide provides an objective, data-driven comparison of ponatinib, a third-generation TKI, with other pan-BCR-ABL inhibitors, offering insights into their performance, mechanisms of action, and resistance profiles.
Ponatinib (Iclusig®) is a potent oral TKI that has demonstrated significant efficacy in heavily pretreated CML patients, particularly those with the T315I mutation, which confers resistance to most other TKIs.[1][2][3] This guide will compare ponatinib with other widely used BCR-ABL inhibitors: imatinib (the first-generation TKI), dasatinib, nilotinib, bosutinib (second-generation TKIs), and asciminib (a first-in-class STAMP inhibitor).
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various TKIs against wild-type and mutant BCR-ABL, demonstrating the broad and potent activity of ponatinib.
| BCR-ABL Mutant | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Bosutinib IC50 (nM) | Asciminib IC50 (nM) |
| Wild-Type | 0.37 - 2 | 25 - 100 | 0.6 - 1 | 20 - 30 | 1.2 - 20 | 0.45 - 5 |
| T315I | 2 - 11 | >10,000 | >1,000 | >10,000 | >1,000 | 20 - 40 |
| G250E | 0.4 | 130 | 3 | 30 | 20 | >1000 |
| E255K | 0.5 | 500 | 10 | 100 | 30 | >1000 |
| Y253F | 0.4 | 400 | 2 | 50 | 20 | >1000 |
| M351T | 0.5 | 200 | 1 | 30 | 20 | >1000 |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions.[4][5]
Clinical Efficacy and Pivotal Trials
The clinical development of these inhibitors has been marked by several key clinical trials that have established their efficacy and safety profiles.
| Trial Name | Drug | Phase | Patient Population | Key Efficacy Endpoints & Outcomes |
| PACE | Ponatinib | II | CML and Ph+ ALL resistant or intolerant to dasatinib or nilotinib, or with the T315I mutation. | 5-year overall survival of 73% in CP-CML patients. High rates of major cytogenetic response (MCyR) and major molecular response (MMR). |
| OPTIC | Ponatinib | II | CP-CML resistant to ≥2 prior TKIs or with the T315I mutation. | Established an optimal starting dose of 45 mg with dose reduction to 15 mg upon achieving ≤1% BCR-ABL1IS, balancing efficacy and safety. |
| ASCEMBL | Asciminib | III | CP-CML previously treated with ≥2 TKIs. | Superior MMR rate at 24 weeks compared to bosutinib (25.5% vs 13.2%). |
| BELA / BFORE | Bosutinib | III | Newly diagnosed CP-CML. | Higher rates of MMR and complete cytogenetic response (CCyR) at 12 months compared to imatinib. |
| DASISION | Dasatinib | III | Newly diagnosed CP-CML. | Superior rates of CCyR and MMR at 12 months compared to imatinib. |
| ENESTnd | Nilotinib | III | Newly diagnosed CP-CML. | Faster and deeper molecular responses compared to imatinib. |
Mechanism of Action and Signaling Pathways
BCR-ABL is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Ponatinib and other ATP-competitive TKIs bind to the ATP-binding site of the BCR-ABL kinase domain, preventing its catalytic activity. Asciminib, in contrast, is an allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase, inducing a conformational change that inactivates the enzyme.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib in the Treatment of Chronic Myeloid Leukemia in Accelerated Phase After Imatinib Failure: The START A Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Axl as a Ponatinib Resistance Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Axl as a resistance marker for the tyrosine kinase inhibitor (TKI) ponatinib, relative to other established mechanisms of resistance. The information presented herein is supported by experimental data to aid researchers in the strategic design of experiments and the development of novel therapeutic approaches to overcome ponatinib resistance.
Introduction to Ponatinib Resistance
Ponatinib is a potent third-generation TKI effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases with the T315I "gatekeeper" mutation that confers resistance to other TKIs.[1] Despite its efficacy, resistance to ponatinib can emerge through various mechanisms, which can be broadly categorized as BCR-Abl dependent and BCR-Abl independent.[2][3]
BCR-Abl dependent resistance primarily involves mutations in the BCR-Abl kinase domain. While ponatinib is effective against single mutations, the development of compound mutations (two or more mutations on the same BCR-Abl allele) can hinder its binding and efficacy.[2][4]
BCR-Abl independent resistance occurs when cancer cells activate alternative pro-survival signaling pathways, bypassing the need for BCR-Abl activity. A key mechanism in this category is the overexpression of the receptor tyrosine kinase Axl. Other pathways implicated include the FGF2, mTOR, and Wnt/β-catenin signaling cascades.
This guide focuses on validating Axl as a significant marker of ponatinib resistance and compares its impact with that of BCR-Abl mutations.
Comparative Analysis of Ponatinib Resistance Markers
The following tables summarize quantitative data from studies investigating different mechanisms of ponatinib resistance. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of ponatinib required to inhibit 50% of cell proliferation. A higher IC50 value indicates greater resistance.
| Resistance Mechanism | Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance | Reference |
| Axl Overexpression | K562-R (TKI-naïve) | ~7.2 | No significant change in pCrkL IC50, but resistant in viability assays | - | |
| K562 DOX-R (TKI-naïve) | - | No significant change in pCrkL IC50, but resistant in viability assays | - | ||
| BCR-Abl Mutation (T315I) | K562 T315I-R | 68 | 635 | 9.3 | |
| Ba/F3 BCR-ABL T315I | 0.5 | 11 | 22 | ||
| HL60 BCR-ABL T315I (100%) | - | 56 | - | ||
| BCR-Abl Compound Mutation | K562 DOX 55D-R (G250E/E255K) | 51 | 478 | 9.4 | |
| Ba/F3 G250E/T315I | - | 49 | - | ||
| Ba/F3 E255K/T315I | - | 106 | - | ||
| Ba/F3 E255V/T315I | - | 425 | - |
Table 1: Comparison of Ponatinib IC50 Values for Different Resistance Mechanisms. This table illustrates that both Axl overexpression and BCR-Abl mutations lead to ponatinib resistance. Notably, compound mutations involving T315I can confer high levels of resistance. While Axl overexpression in TKI-naïve resistant cells did not significantly alter the IC50 for inhibiting BCR-Abl phosphorylation (pCrkL), these cells demonstrated resistance in cell viability assays, indicating a bypass mechanism.
Signaling Pathways in Ponatinib Resistance
Understanding the signaling pathways involved in ponatinib resistance is crucial for developing targeted therapies.
Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon activation by its ligand Gas6, triggers several downstream pro-survival pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT. Overexpression of Axl can therefore lead to BCR-Abl independent cell survival and proliferation, rendering cells resistant to ponatinib.
Caption: Axl signaling pathway in ponatinib resistance.
BCR-Abl Signaling and Ponatinib Inhibition
Ponatinib is a potent inhibitor of the BCR-Abl kinase. However, mutations in the kinase domain can prevent ponatinib from binding effectively, leading to sustained downstream signaling and cell proliferation.
Caption: BCR-Abl signaling and mechanisms of ponatinib resistance.
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments used to validate Axl as a ponatinib resistance marker.
Experimental Workflow for Validating Axl-Mediated Resistance
Caption: Workflow for validating Axl in ponatinib resistance.
Protocol 1: Generation of Ponatinib-Resistant Cell Lines
-
Initial Culture and IC50 Determination: Culture the parental CML cell line (e.g., K562) under standard conditions. Determine the initial IC50 of ponatinib using a cell viability assay.
-
Dose-Escalation: Continuously expose the parental cells to a low concentration of ponatinib (e.g., 1/10th to 1/5th of the IC50).
-
Monitoring and Concentration Increase: Monitor cell growth. Once the cells recover and resume a stable growth rate, subculture them and gradually increase the ponatinib concentration (e.g., 1.5 to 2-fold).
-
Establishment of Resistant Line: Repeat the dose-escalation cycle for several months until the cell line can proliferate in a significantly higher concentration of ponatinib (e.g., >10-fold the parental IC50).
-
Maintenance: Continuously maintain the resistant cell line in a culture medium containing the final concentration of ponatinib to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of ponatinib and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot for Axl Expression
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Axl (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 4: shRNA-Mediated Knockdown of Axl
-
shRNA Vector Selection: Obtain lentiviral shRNA constructs targeting Axl and a non-targeting scramble control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids.
-
Virus Harvest and Transduction: Collect the lentiviral supernatant and transduce the ponatinib-resistant CML cells in the presence of polybrene.
-
Selection and Validation: Select for successfully transduced cells using an appropriate marker (e.g., puromycin). Confirm Axl knockdown at the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assays: Assess the effect of Axl knockdown on ponatinib sensitivity using cell viability assays.
Protocol 5: Flow Cytometry for Axl Surface Expression
-
Cell Preparation: Harvest cells and wash with ice-cold PBS.
-
Primary Antibody Staining: Resuspend cells in a buffer containing a primary antibody against human Axl (e.g., goat anti-human Axl) and incubate for 30 minutes at 4°C.
-
Secondary Antibody Staining: Wash the cells and resuspend in a buffer containing a fluorescently labeled secondary antibody (e.g., APC-conjugated anti-goat IgG) for 30 minutes at 4°C in the dark.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) to determine the level of Axl surface expression.
Conclusion
The available evidence strongly supports the role of Axl overexpression as a clinically relevant mechanism of BCR-Abl independent resistance to ponatinib, particularly in TKI-naïve CML. While BCR-Abl compound mutations, especially those involving T315I, can confer a high degree of resistance, Axl-mediated resistance presents a distinct therapeutic challenge that requires alternative strategies. Inhibition of Axl has been shown to restore sensitivity to ponatinib in resistant cell lines, highlighting its potential as a therapeutic target in this setting.
Researchers and drug development professionals should consider the following:
-
Routine monitoring of Axl expression in patients receiving ponatinib, especially those who develop resistance without new BCR-Abl mutations.
-
Development of combination therapies that co-target Axl and BCR-Abl to overcome or prevent resistance.
-
Further investigation into other BCR-Abl independent resistance pathways to develop a comprehensive understanding of ponatinib resistance.
This guide provides a foundational framework for validating and comparing Axl as a ponatinib resistance marker. The detailed protocols and comparative data are intended to facilitate further research and the development of more effective treatment strategies for patients with TKI-resistant leukemias.
References
- 1. benchchem.com [benchchem.com]
- 2. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
Ponatinib's Potency Across FGFR Subtypes: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ponatinib's inhibitory activity against different Fibroblast Growth Factor Receptor (FGFR) subtypes. The following sections detail quantitative inhibitory data, the experimental methodologies used to obtain this data, and visualizations of the relevant biological pathways and experimental workflows.
Ponatinib, a multi-targeted tyrosine kinase inhibitor, has demonstrated potent inhibitory activity against all four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2] Experimental data from various assays consistently show that ponatinib effectively suppresses the kinase activity of these receptors, inhibits their phosphorylation, and reduces the viability of cells dependent on FGFR signaling.
Quantitative Inhibition Data
The inhibitory potency of ponatinib against each FGFR subtype has been quantified using in vitro kinase assays, cellular phosphorylation assays, and cell viability assays. The half-maximal inhibitory concentration (IC50) values from these experiments are summarized in the table below, providing a direct comparison of ponatinib's activity against each receptor subtype.
| Assay Type | FGFR1 (IC50 in nM) | FGFR2 (IC50 in nM) | FGFR3 (IC50 in nM) | FGFR4 (IC50 in nM) |
| Kinase Assay | 2 | 2 | 18 | 8 |
| Phospho-FGFR Assay | 39 | 29 | 32 | 39 |
| Cell Viability Assay | 24 | 8 | 8 | 34 |
Data compiled from a study by Gozgit et al., 2012, as presented in supplementary materials.[3]
The data indicates that ponatinib is a potent inhibitor of all four FGFR subtypes, with IC50 values in the low nanomolar range across the different assays.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Ba/F3 Cell Viability Assay
This assay is used to determine the effect of a compound on the proliferation and survival of Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. By transfecting these cells with constitutively active FGFR fusion proteins, they become IL-3 independent, and their survival is instead reliant on FGFR signaling. This model allows for the specific assessment of FGFR inhibitors.
Protocol:
-
Cell Culture: Ba/F3 cells expressing a specific TEL-FGFR fusion protein (for FGFR1, 2, 3, or 4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Parental Ba/F3 cells are cultured in the same medium supplemented with 10 ng/mL of IL-3.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in a volume of 100 µL per well.
-
Compound Treatment: Ponatinib is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in the culture medium. These dilutions are added to the appropriate wells, with final concentrations typically ranging from 1 nM to 1 µM. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega). The absorbance is read at 490 nm using a microplate reader.
-
Data Analysis: The number of live cells is proportional to the absorbance. The IC50 value, the concentration of ponatinib that inhibits cell growth by 50%, is calculated from the dose-response curve.
Immunoblot Analysis of FGFR Phosphorylation
This method is used to directly assess the inhibition of FGFR autophosphorylation in response to ponatinib treatment.
Protocol:
-
Cell Treatment: Cells (e.g., Ba/F3 cells expressing TEL-FGFR fusions) are treated with various concentrations of ponatinib or a vehicle control (DMSO) for a specified period, typically 1 to 48 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated FGFR (e.g., anti-phospho-FGFR (Tyr653/654)).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein like GAPDH.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to phosphorylated FGFR is quantified and normalized to the total FGFR or loading control. The IC50 value is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the FGFR signaling pathway and the workflows of the key experiments described above.
Caption: Simplified FGFR signaling pathway and the point of inhibition by ponatinib.
Caption: Workflow for the Ba/F3 cell viability assay.
Caption: Workflow for immunoblot analysis of FGFR phosphorylation.
References
- 1. Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel FGFR inhibitor ponatinib suppresses the growth of non-small cell lung cancer cells overexpressing FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Personal protective equipment for handling Ponatinib Acid
This guide provides crucial safety and logistical information for the handling and disposal of Ponatinib Acid, a potent antineoplastic agent. Adherence to these procedures is vital for mitigating exposure risks and ensuring a safe laboratory environment for all personnel. Ponatinib is classified as a hazardous drug that is toxic if swallowed, in contact with skin, or if inhaled[1][2].
Note: The following guidelines are based on information available for Ponatinib and Ponatinib Hydrochloride. While the procedures for this compound are expected to be similar, a risk assessment should always be conducted for the specific form of the chemical being used.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is mandatory when handling this compound and its waste. The minimum recommended PPE for various laboratory activities is summarized below. All PPE should be disposable and designated for single-use[1].
| Activity | Minimum Recommended PPE |
| Weighing and Compounding (Solid Form) | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved), N95 or higher Respirator, Eye Protection (Safety Goggles), Face Shield[1] |
| Reconstitution and Dilution (Liquid Form) | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved), Eye Protection (Safety Goggles), Face Shield[1] |
| In Vitro / In Vivo Administration | Double Chemotherapy Gloves, Disposable Gown (chemotherapy-approved), Eye Protection (Safety Glasses with side shields) |
Donning and Doffing PPE:
A specific sequence for putting on and taking off PPE should be followed to minimize contamination.
-
Donning Sequence:
-
Perform hand hygiene.
-
Put on a disposable, chemotherapy-approved gown.
-
If required, don an N95 or higher-rated respirator and perform a seal check.
-
Put on safety goggles and a face shield.
-
Don the first pair of chemotherapy-tested gloves, ensuring the cuffs go over the gown's cuffs.
-
Don the second pair of gloves, extending the cuffs over the first pair.
-
-
Doffing Sequence:
-
Remove the outer pair of gloves.
-
Remove the gown and the inner pair of gloves together, turning the gown inside out.
-
Dispose of them immediately in a designated cytotoxic waste container.
-
Perform hand hygiene.
-
Remove the face shield and goggles.
-
If worn, remove the respirator.
-
Perform hand hygiene again.
-
Operational Plan: Handling and Disposal
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Ensure all necessary PPE is available and the work area within the containment unit is clean and prepared.
-
Weighing: If handling the solid form, carefully weigh the required amount on a tared weigh boat inside the chemical fume hood.
-
Reconstitution: If preparing a solution, add the diluent slowly to the solid to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.
-
Transport: When moving the compound, even within the lab, ensure it is in a sealed, shatter-proof secondary container.
Disposal Plan: All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.
-
Segregation: All Ponatinib-contaminated waste, including unused drug, PPE, and labware, must be segregated from other laboratory waste streams.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers should be marked with "Cytotoxic Waste" or "Hazardous Drug Waste" labels.
-
Liquid Waste: Aqueous waste containing Ponatinib should not be disposed of down the drain. It must be collected in a sealed, leak-proof container for hazardous liquid waste.
-
Final Disposal: The primary method for the disposal of Ponatinib and contaminated materials is through high-temperature incineration at a licensed hazardous waste facility.
Emergency Plan
Spill Management:
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Contain the Spill: Use a cytotoxic spill kit to contain and clean the spill.
-
Clean-up: Wear appropriate PPE, including respiratory protection. Absorb liquids with appropriate material and carefully scoop up solids.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Firefighting: In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. A solid water stream may be inefficient. Firefighters should wear self-contained breathing apparatus and full protective clothing.
Workflow Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency response workflow for this compound incidents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
